Vorumotide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C114H181N39O29S2 |
|---|---|
Molecular Weight |
2626.0 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-4-oxo-2-[[(2R)-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C114H181N39O29S2/c1-60(2)41-77(101(171)141-75(31-32-88(118)158)99(169)142-76(33-40-184-6)100(170)147-82(46-66-50-125-58-133-66)106(176)152-85(54-154)109(179)140-73(25-17-38-128-113(120)121)95(165)136-71(22-11-14-35-116)97(167)148-83(47-67-51-126-59-134-67)108(178)153-92(62(5)156)112(182)131-53-91(161)162)144-105(175)81(45-65-49-124-57-132-65)149-110(180)86(55-155)151-102(172)78(42-61(3)4)143-96(166)72(23-12-15-36-117)138-103(173)79(43-63-19-8-7-9-20-63)146-104(174)80(44-64-27-29-68(157)30-28-64)145-98(168)74(26-18-39-129-114(122)123)137-94(164)70(21-10-13-34-115)139-107(177)84(48-89(119)159)150-111(181)87(56-183)135-90(160)52-130-93(163)69-24-16-37-127-69/h7-9,19-20,27-30,49-51,57-62,69-87,92,127,154-157,183H,10-18,21-26,31-48,52-56,115-117H2,1-6H3,(H2,118,158)(H2,119,159)(H,124,132)(H,125,133)(H,126,134)(H,130,163)(H,131,182)(H,135,160)(H,136,165)(H,137,164)(H,138,173)(H,139,177)(H,140,179)(H,141,171)(H,142,169)(H,143,166)(H,144,175)(H,145,168)(H,146,174)(H,147,170)(H,148,167)(H,149,180)(H,150,181)(H,151,172)(H,152,176)(H,153,178)(H,161,162)(H4,120,121,128)(H4,122,123,129)/t62-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,92+/m1/s1 |
InChI Key |
HCCZDMNKKFBMNE-RCCHGGDLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@@H]6CCCN6)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC=N3)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)CNC(=O)C6CCCN6 |
Origin of Product |
United States |
Foundational & Exploratory
Vorinostat's Mechanism of Action in T-Cell Lymphoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL). Its primary mechanism of action involves the inhibition of class I and II HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This epigenetic modulation results in the altered transcription of a multitude of genes, ultimately inducing cell cycle arrest, promoting apoptosis, and modulating key signaling pathways critical for T-cell lymphoma cell survival and proliferation. This guide provides a comprehensive overview of the molecular mechanisms, experimental data, and relevant signaling pathways associated with Vorinostat's therapeutic effects in T-cell lymphoma.
Core Mechanism: Histone Deacetylase Inhibition
Vorinostat functions as a pan-HDAC inhibitor, targeting class I (HDAC1, 2, 3) and class II (HDAC6) enzymes at nanomolar concentrations.[1][2] HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, Vorinostat promotes histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of genes involved in various anti-tumor processes.[3][4] This alteration in gene expression, affecting approximately 2-10% of cellular genes, is a cornerstone of Vorinostat's anti-cancer activity.[5]
The accumulation of acetylated histones, including H2A, H2B, H3, and H4, has been observed in CTCL cell lines exposed to Vorinostat. This effect is time-dependent and visible as early as 0.5 hours after treatment.
Cellular and Molecular Consequences
The downstream effects of HDAC inhibition by Vorinostat in T-cell lymphoma are multifaceted, leading to cell cycle arrest, apoptosis, and the modulation of critical signaling pathways.
Cell Cycle Arrest
Vorinostat has been shown to induce cell cycle arrest in T-cell lymphoma cells. The specific phase of arrest can vary between cell lines, with G0/G1 phase arrest observed in Myla, MJ, and SeAx cells, and G2/M arrest in HuT78 cells. A key mediator of this effect is the induction of the cyclin-dependent kinase inhibitor p21waf1, which occurs independently of the tumor suppressor p53.
Apoptosis Induction
Vorinostat triggers apoptosis in T-cell lymphoma cells through both caspase-dependent and -independent pathways. This programmed cell death is a crucial component of its therapeutic efficacy. The induction of apoptosis is selective for transformed cells over normal cells.
Modulation of Signaling Pathways
Vorinostat significantly impacts several signaling pathways that are crucial for the pathogenesis of T-cell lymphoma.
Functional analysis has revealed that Vorinostat modifies the signaling of the T-cell receptor pathway. Specifically, it inhibits the phosphorylation of key kinases such as ZAP70 (at Tyr319 and Tyr493) and its downstream target AKT (at Ser473), thereby dampening TCR-mediated survival signals.
The JAK-STAT pathway, often constitutively active in CTCL, is another important target of Vorinostat. Studies have shown that Vorinostat can decrease the expression of STAT6 and phospho-STAT6. Furthermore, persistent activation of STAT1, STAT3, and STAT5 has been correlated with resistance to Vorinostat, suggesting the importance of this pathway in determining treatment response. Vorinostat and another HDAC inhibitor, romidepsin, have been shown to decrease STAT3-dependent transcription. Increased expression of gp130 and phosphorylated STAT3 has been observed in CTCL skin samples during relapse after Vorinostat treatment, indicating a role for this pathway in acquired resistance.
Vorinostat's inhibition of AKT phosphorylation suggests an interplay with the PI3K/AKT pathway, a critical regulator of cell survival and proliferation. Synergistic effects have been observed when Vorinostat is combined with PI3K inhibitors, highlighting the therapeutic potential of co-targeting these pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Vorinostat in T-cell lymphoma.
| Cell Line | IC50 of Proliferation (μM) |
| HH | 0.146 |
| HuT78 | 2.062 |
| MJ | 2.697 |
| Myla | 1.375 |
| SeAx | 1.510 |
| Data from a 72-hour CellTiter-Glo assay. |
| Clinical Trial Phase | Dosage | Overall Response Rate (ORR) |
| Phase II | 400 mg/day (oral) | 24% - 30% |
| Phase IIb | 400 mg/day (oral) | 29.7% |
| Data from trials in patients with refractory advanced CTCL. |
| Parameter | Median Value |
| Time to Response (TTR) | 56 days |
| Duration of Response (DOR) | ≥ 185 days |
| Time to Progression (TTP) | 4.9 months |
| Data from a Phase IIb trial in patients with stage IIB or higher CTCL. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo)
Objective: To determine the inhibitory effect of Vorinostat on the viability and proliferation of CTCL cell lines.
Methodology:
-
CTCL cell lines (e.g., HH, HuT78, MJ, Myla, SeAx) are seeded in 96-well plates.
-
Cells are treated with a range of Vorinostat concentrations (e.g., 0.01, 0.05, 0.15, 0.5, 1.25, 4, 10, 35, and 100 μM) for 72 hours.
-
Following incubation, the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is performed according to the manufacturer's instructions. This assay measures intracellular ATP content, which is proportional to the number of viable cells.
-
Luminescence is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis for Histone Acetylation
Objective: To assess the effect of Vorinostat on the acetylation status of core nucleosomal histones.
Methodology:
-
CTCL cells are treated with a specific concentration of Vorinostat (e.g., 5 μM) for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., acetyl-H2A, acetyl-H2B, acetyl-H3, acetyl-H4).
-
A primary antibody against a loading control (e.g., β-actin) is also used to ensure equal protein loading.
-
The membrane is then incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using a chemiluminescence detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Objective: To determine the effect of Vorinostat on cell cycle distribution and apoptosis induction.
Methodology:
-
Cell Cycle Analysis:
-
CTCL cells are treated with Vorinostat for a specified duration.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
CTCL cells are treated with Vorinostat.
-
Cells are harvested and washed with binding buffer.
-
Cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Signaling Pathways and Experimental Workflows
Caption: Core mechanism of Vorinostat in T-cell lymphoma.
Caption: Experimental workflow for Vorinostat evaluation.
Conclusion
Vorinostat represents a significant advancement in the treatment of T-cell lymphoma, particularly CTCL. Its broad activity as an HDAC inhibitor leads to a cascade of molecular events that collectively suppress tumor growth and induce cell death. A thorough understanding of its mechanism of action, including its effects on histone acetylation, cell cycle regulation, apoptosis, and key signaling pathways, is essential for optimizing its clinical use and for the development of novel combination therapies. The data and protocols presented in this guide offer a detailed resource for researchers and clinicians working to further elucidate and leverage the therapeutic potential of Vorinostat in T-cell lymphoma.
References
- 1. Vorinostat and Romidepsin for the Treatment of Cutaneous T-Cell Lymphoma [uspharmacist.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Vorinostat | Cutaneous Lymphoma Foundation [clfoundation.org]
- 4. researchgate.net [researchgate.net]
- 5. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a New Cancer Treatment: A Comprehensive Overview of Vorinostat's Discovery and Development
New York, NY - Vorinostat, marketed as Zolinza, represents a landmark achievement in oncology, being the first histone deacetylase (HDAC) inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2][3] This in-depth guide chronicles the journey of Vorinostat from a fundamental scientific observation to a clinically approved therapeutic, detailing its discovery, mechanism of action, synthesis, and the preclinical and clinical studies that paved the way for its use in patients.
From a Curious Observation to a Targeted Therapy: The Discovery of Vorinostat
The story of Vorinostat begins in 1966 with an observation by Charlotte Friend that dimethylsulfoxide (DMSO) could induce the differentiation of murine erythroleukemia cells into normal erythrocytes.[1] This finding intrigued Columbia University chemist Ronald Breslow and Memorial Sloan-Kettering researcher Paul Marks, who embarked on a collaborative effort to develop more potent analogs of DMSO for cancer therapy.[1] Their research led to the discovery of suberoylanilide hydroxamic acid (SAHA), later named Vorinostat, and its potent inhibitory effect on histone deacetylases (HDACs). This discovery marked a pivotal moment, shifting the focus of cancer drug development towards epigenetic modifications.
Mechanism of Action: Reawakening Suppressed Genes
Vorinostat functions as a broad-spectrum inhibitor of class I, II, and IV histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.
By inhibiting HDACs, Vorinostat promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced genes. This includes the re-expression of tumor suppressor genes that can halt cell proliferation and induce apoptosis. Vorinostat's mechanism of action is multifaceted, impacting various cellular processes:
-
Cell Cycle Arrest: Vorinostat upregulates the cyclin-dependent kinase inhibitor p21, which leads to G1 and G2-M phase cell cycle arrest in malignant cells.
-
Induction of Apoptosis: The drug modulates the balance of pro- and anti-apoptotic proteins. It upregulates pro-apoptotic proteins like Bax, Bak, and Bim, while downregulating anti-apoptotic proteins such as Bcl-2. This shift towards apoptosis is a key component of its anti-cancer activity. Vorinostat can induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
-
Inhibition of Angiogenesis: Under hypoxic conditions, Vorinostat has been shown to suppress the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF), thereby inhibiting the formation of new blood vessels that tumors need to grow.
-
Modulation of Non-Histone Proteins: Beyond histones, Vorinostat also affects the acetylation status and function of numerous other proteins involved in cell proliferation, migration, and death.
Synthesis of Vorinostat (Suberoylanilide Hydroxamic Acid)
Several synthetic routes for Vorinostat have been developed. An early one-pot reaction reported by Breslow and colleagues involved treating suberoyl chloride with aniline and hydroxylamine, which resulted in low yields of 15-30%. A higher-yield, multi-step process has since been established. A common approach involves the following key steps:
-
Formation of Suberanilic Acid Methyl Ester: Suberic acid monomethyl ester is reacted with aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole in a solvent such as dimethylformamide (DMF).
-
Hydroxylamine Treatment: The resulting methyl suberanilate is then treated with freshly prepared hydroxylamine (from hydroxylamine hydrochloride and a base like potassium hydroxide in methanol) to form the final product, suberoylanilide hydroxamic acid (SAHA). This step typically proceeds at room temperature.
This improved synthesis provides a much higher overall yield of approximately 80-90%.
Preclinical and Clinical Development: A Journey to FDA Approval
Vorinostat underwent extensive preclinical testing that demonstrated its ability to induce growth arrest, differentiation, or apoptosis in a wide range of cancer cell lines, including those of leukemia, lymphoma, and solid tumors. In vivo studies in animal models also showed significant anti-tumor activity at well-tolerated doses.
Preclinical Data Summary
| Parameter | Cell Lines | Value | Reference |
| IC50 (Growth Inhibition) | Pediatric Tumor Cell Lines | 0.48 µM to 9.77 µM | |
| IC90 (Growth Inhibition) | Pediatric Tumor Cell Lines | 1.84 µM to 61.32 µM | |
| HDAC Inhibition (IC50) | HDAC1, HDAC2, HDAC3, HDAC6 | < 86 nM |
Phase I clinical trials evaluated both intravenous and oral formulations of Vorinostat in patients with advanced solid and hematologic malignancies. These trials established the safety profile and identified the dose-limiting toxicities, which included gastrointestinal issues, fatigue, and myelosuppression.
The pivotal studies that led to the approval of Vorinostat were two Phase II trials in patients with refractory cutaneous T-cell lymphoma (CTCL). These trials demonstrated the efficacy and safety of oral Vorinostat at a dose of 400 mg once daily.
Clinical Trial Data for CTCL
| Trial Phase | Number of Patients | Dosage | Overall Response Rate | Key Findings | Reference |
| Phase II | 74 | 400 mg daily | 30% | Objective clinical and symptomatic relief with meaningful duration in heavily pretreated patients. | |
| Phase IIb | Not specified | 400 mg daily | 24-30% | Safe and effective in refractory advanced CTCL, including large-cell transformation and Sézary syndrome. |
On October 6, 2006, the U.S. FDA granted approval to Vorinostat for the treatment of cutaneous manifestations in patients with CTCL who have progressive, persistent, or recurrent disease on or following two systemic therapies.
Key Experimental Protocols
The development of Vorinostat relied on a variety of experimental techniques to elucidate its mechanism of action and efficacy. Below are outlines of some of the key protocols.
Histone Acetylation Analysis by Western Blot
This assay is used to determine the level of histone acetylation in cells following treatment with Vorinostat.
-
Cell Culture and Treatment: Cancer cell lines (e.g., A375 melanoma cells) are cultured to a suitable confluency and then treated with varying concentrations of Vorinostat for a specified duration (e.g., 24 hours).
-
Protein Extraction: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., acetylated histone H3 or H4) and a loading control (e.g., total histone H3 or GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to acetylated histones is quantified and normalized to the loading control.
Cell Cycle Analysis by Flow Cytometry
This technique is employed to assess the effect of Vorinostat on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with Vorinostat as described above.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and then fixed in a solution like cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA.
-
Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
The induction of apoptosis by Vorinostat can be measured using several methods, including:
-
Annexin V/PI Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine on the cell surface (an early apoptotic event) using fluorescently labeled Annexin V, and propidium iodide (PI) to identify necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3, -8, and -9 using colorimetric or fluorometric substrates.
-
PARP Cleavage Analysis: Western blotting can be used to detect the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which is a hallmark of apoptosis.
Signaling Pathways Affected by Vorinostat
Vorinostat's impact on the cell is mediated through the modulation of several key signaling pathways.
Cell Cycle Regulation Pathway
Apoptosis Induction Pathway
Conclusion
The development of Vorinostat is a testament to the power of translational research, turning a basic scientific discovery into a life-changing therapy for patients with CTCL. Its novel mechanism of action, targeting the epigenetic machinery of cancer cells, has opened up a new frontier in oncology. Ongoing research continues to explore the full potential of Vorinostat, both as a monotherapy and in combination with other agents, for the treatment of a wider range of malignancies. The journey of Vorinostat serves as a compelling model for future drug discovery and development endeavors in the fight against cancer.
References
In Vitro Efficacy of Vorinostat: A Technical Guide for Cancer Research Professionals
An In-depth Technical Guide on the Preclinical In Vitro Evaluation of Vorinostat on Novel Cancer Cell Lines
This technical guide provides a comprehensive overview of the preliminary in vitro studies of Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), a potent histone deacetylase (HDAC) inhibitor, on a variety of novel cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the preclinical assessment of anti-cancer agents.
Introduction
Vorinostat is a broad-spectrum inhibitor of class I and class II histone deacetylases (HDACs) that has demonstrated significant anti-neoplastic activity in a range of hematological and solid tumors.[1] Its primary mechanism of action involves the accumulation of acetylated histones, leading to a more open chromatin structure and the reactivation of tumor suppressor genes.[2][3] Beyond its effects on histones, Vorinostat also influences the acetylation status and function of various non-histone proteins involved in critical cellular processes such as cell cycle regulation, apoptosis, and angiogenesis.[2] This guide synthesizes key in vitro findings, presenting quantitative data on its cytotoxic effects, detailed experimental protocols for its evaluation, and visual representations of the key signaling pathways it modulates.
Data Presentation: In Vitro Cytotoxicity of Vorinostat
The following tables summarize the 50% inhibitory concentration (IC50) values of Vorinostat in various novel cancer cell lines, providing a comparative view of its potency across different cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Synovial Sarcoma | SW-982 | 8.6 | 48 | [4] |
| Chondrosarcoma | SW-1353 | 2.0 | 48 | |
| Biphenotypic B Myelomonocytic Leukemia | MV4-11 | 0.636 | Not Specified | |
| Burkitt's Lymphoma | Daudi | 0.493 | Not Specified | |
| Lung Carcinoma | A549 | 1.64 | Not Specified | |
| Breast Adenocarcinoma | MCF-7 | 0.685 | Not Specified | |
| Cutaneous T-Cell Lymphoma | HH | 0.146 | Not Specified | |
| Cutaneous T-Cell Lymphoma | HuT78 | 2.062 | Not Specified | |
| Cutaneous T-Cell Lymphoma | MJ | 2.697 | Not Specified | |
| Cutaneous T-Cell Lymphoma | MyLa | 1.375 | Not Specified | |
| Cutaneous T-Cell Lymphoma | SeAx | 1.510 | Not Specified | |
| Prostate Cancer | LNCaP | 2.5 - 7.5 | Not Specified | |
| Prostate Cancer | PC-3 | 2.5 - 7.5 | Not Specified | |
| Prostate Cancer | TSU-Pr1 | 2.5 - 7.5 | Not Specified | |
| Breast Cancer | MCF-7 | 0.75 | Not Specified | |
| Hepatocellular Carcinoma | SMMC7721 | Not Specified | 48 | |
| Hepatocellular Carcinoma | BEL7402 | Not Specified | 48 | |
| Hepatocellular Carcinoma | HepG2 | Not Specified | 48 |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used to evaluate the efficacy of Vorinostat.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Vorinostat stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, treat the cells with serial dilutions of Vorinostat. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.
Western Blot Analysis for Histone Acetylation
Western blotting is used to detect changes in protein levels, such as the acetylation of histones, following Vorinostat treatment.
Materials:
-
Cancer cell lines
-
Vorinostat
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (12-15% for histones)
-
PVDF or nitrocellulose membrane (0.2 µm pore size recommended for histones)
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Vorinostat for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
Vorinostat
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Vorinostat for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and then fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use appropriate software (e.g., ModFit, FlowJo) to model the cell cycle distribution and quantify the percentage of cells in each phase.
Apoptosis Assay (Annexin V/PI Staining)
The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cancer cell lines
-
Vorinostat
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induction of Apoptosis: Treat cells with Vorinostat for the desired time.
-
Cell Harvesting and Washing: Harvest the cells and wash them once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.
Signaling Pathways and Experimental Workflows
Vorinostat modulates several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow for evaluating Vorinostat's in vitro effects.
Caption: General Mechanism of Vorinostat Action.
Caption: Experimental Workflow for In Vitro Evaluation of Vorinostat.
Caption: Signaling Pathways Modulated by Vorinostat.
Conclusion
The preclinical in vitro data strongly support the anti-cancer activity of Vorinostat across a diverse panel of novel cancer cell lines. Its ability to induce cell cycle arrest and apoptosis at clinically achievable concentrations underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a standardized framework for the consistent and reproducible in vitro evaluation of Vorinostat and other HDAC inhibitors. Furthermore, the elucidation of its impact on key signaling pathways, including the T-cell receptor, MAPK, JAK-STAT, and IGF-IR pathways, provides a deeper understanding of its molecular mechanisms of action and identifies potential biomarkers for patient stratification and combination therapy strategies. This technical guide serves as a valuable resource for researchers dedicated to advancing the development of novel cancer therapeutics.
References
- 1. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 3. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Vorinostat: A Comprehensive Biochemical Profile for Researchers and Drug Development Professionals
An In-depth Technical Guide
Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention in oncology and other therapeutic areas. This technical guide provides a detailed overview of the core biochemical properties of Vorinostat, tailored for researchers, scientists, and drug development professionals.
Core Biochemical Properties
Vorinostat is a small molecule that functions as a broad-spectrum inhibitor of class I and II HDAC enzymes.[1] Its chemical structure, N-hydroxy-N'-phenyloctanediamide, features a hydroxamic acid group that chelates the zinc ion within the active site of HDAC enzymes, thereby inhibiting their deacetylase activity.[2] This inhibition leads to the accumulation of acetylated histones and other non-histone proteins, which plays a crucial role in the regulation of gene expression and various cellular processes.[2][3]
Chemical Structure
-
IUPAC Name: N-hydroxy-N'-phenyloctanediamide
-
Molecular Formula: C₁₄H₂₀N₂O₃
-
Molecular Weight: 264.32 g/mol
Quantitative Data Summary
The following tables summarize key quantitative data related to the biochemical and pharmacokinetic properties of Vorinostat.
Table 1: In Vitro HDAC Inhibition
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 10 | [4] |
| HDAC2 | 130 | |
| HDAC3 | 20 | |
| HDAC6 | < 86 | |
| Pan-HDAC (cell-free) | ~10 |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | |
| MCF-7 | Breast Cancer | 0.75 | |
| Raji | B-cell Lymphoma | 2.82 (at 48h) | |
| RL | B-cell Lymphoma | 1.63 (at 48h) | |
| SW-982 | Synovial Sarcoma | 8.6 (at 48h) | |
| SW-1353 | Chondrosarcoma | 2.0 (at 48h) |
Table 3: Pharmacokinetic Parameters in Humans
| Parameter | Value | Condition | Reference |
| Bioavailability | 43% | Fasting | |
| Tmax (Time to Peak Concentration) | 1.5 hours | 400 mg oral dose (fasted) | |
| Cmax (Peak Concentration) | 319 ± 140 ng/mL | 400 mg oral dose (steady state) | |
| Elimination Half-life (t1/2) | ~2 hours | Oral administration | |
| Protein Binding | ~71% | ||
| Metabolism | Hepatic (Glucuronidation and β-oxidation) | ||
| Excretion | Primarily through metabolism, <1% unchanged in urine |
Key Signaling Pathways Modulated by Vorinostat
Vorinostat's mechanism of action extends beyond simple histone acetylation, impacting a multitude of signaling pathways critical for cancer cell survival, proliferation, and apoptosis.
Mechanism of Action: HDAC Inhibition
The primary mechanism of Vorinostat is the inhibition of histone deacetylases. This leads to an accumulation of acetyl groups on histone tails, neutralizing their positive charge and relaxing the chromatin structure. This "euchromatin" state allows for the transcription of previously silenced genes, including tumor suppressor genes.
Impact on Major Signaling Cascades
Vorinostat has been shown to modulate several key signaling pathways implicated in cancer progression:
-
PI3K/Akt/mTOR Pathway: Vorinostat can upregulate MICA through the PI3K/Akt pathway, enhancing natural killer cell-mediated cytotoxicity against tumor cells.
-
T-Cell Receptor (TCR) Signaling: In cutaneous T-cell lymphoma, Vorinostat modifies TCR signaling. It inhibits the phosphorylation of key kinases like ZAP70 and its downstream target AKT.
-
JAK/STAT Pathway: Vorinostat treatment can lead to a significant decrease in the activation of JAK/STAT effector proteins, such as pSTAT3 and pSTAT5.
-
MAPK Pathway: Vorinostat can suppress the phosphorylation of ERK, a key component of the MAPK pathway, in response to inflammatory stimuli.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biochemical properties of Vorinostat.
In Vitro HDAC Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Vorinostat against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
HDAC assay buffer
-
Developer solution (containing a potent HDAC inhibitor like Trichostatin A and a protease)
-
Vorinostat (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of Vorinostat in HDAC assay buffer.
-
In a 96-well plate, add the diluted Vorinostat, recombinant HDAC enzyme, and assay buffer. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for 60 minutes to allow for enzyme-inhibitor interaction.
-
Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the developer solution. This solution halts the enzymatic reaction and allows for the cleavage of the deacetylated substrate, which generates a fluorescent signal.
-
Incubate at room temperature for 15 minutes to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each Vorinostat concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the Vorinostat concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic and anti-proliferative effects of Vorinostat on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Vorinostat (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plate
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Vorinostat. Include vehicle control wells (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration of Vorinostat relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Western Blot Analysis of Histone Acetylation
Objective: To detect and quantify the increase in histone H3 and H4 acetylation in cells treated with Vorinostat.
Materials:
-
Cells treated with Vorinostat and untreated control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or higher for good histone resolution)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-Histone H3 or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones and the loading control overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the loading control to determine the fold-change in acetylation upon Vorinostat treatment.
This guide provides a foundational understanding of the biochemical properties of Vorinostat. For further in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 3. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Vorinostat: A Technical Guide to Early-Stage Research in Non-Cancer Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor.[1][2] Initially approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL), its mechanism of action, which involves the epigenetic regulation of gene expression, has prompted significant early-stage research into its therapeutic potential beyond oncology.[2][3] By inhibiting class I and II HDACs, Vorinostat leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of genes involved in various cellular processes.[1] This guide provides an in-depth technical overview of the preclinical and early clinical research exploring the non-cancer applications of Vorinostat, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
Vorinostat functions by binding to the active site of histone deacetylases and chelating the zinc ions essential for their enzymatic activity. This inhibition of HDACs leads to the hyperacetylation of both histone and non-histone proteins, which in turn alters gene transcription. This epigenetic modification can reactivate silenced tumor suppressor genes and other genes that regulate cell cycle, apoptosis, and differentiation. While this mechanism is central to its anti-cancer effects, it also underpins its potential in a range of non-neoplastic diseases.
Key Non-Cancer Research Areas
Anti-Inflammatory and Fibrotic Diseases
Vorinostat has demonstrated significant anti-inflammatory and anti-fibrotic properties in various preclinical models. It has been shown to downregulate the expression of inflammatory cytokines and has been investigated in models of liver, kidney, and pancreatic fibrosis.
Quantitative Data on Vorinostat in Fibrosis and Inflammation
| Disease Model | Cell/Animal Model | Vorinostat Concentration/Dose | Key Quantitative Findings | Reference |
| Liver Fibrosis | Human Hepatic Stellate Cells (LX2) | Not Specified | Decreased Col1a1, Col3a1, α-SMA, and TGF-β gene expression. | |
| Liver Fibrosis | Thioacetamide-induced in mice | 25 mg/kg/day (daily) | Prevented increased serum AST and ALT concentrations; reduced total necrotic areas and inflammatory foci. | |
| Kidney Fibrosis | Col4a3−/− mice (Alport syndrome model) | 30 mg/kg (oral) - for a novel pan-HDAC inhibitor, not Vorinostat | Prevented activation of TGF-β-Smad signaling. (Note: Data for a different HDACi) | |
| Pancreatic Fibrosis | Rat model of chronic pancreatitis | 25 mg/kg | Significantly reduced fibrosis markers GFAP and α-SMA, and serum inflammation markers TNF-α and IL-6. | |
| Inflammation | Human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with LPS | 100–200 nmol/L | 50% reduction in TNFα, IL-1β, IL-12, and IFNγ. |
Experimental Protocols
-
In Vitro Liver Fibrosis Study: Human hepatic stellate cells (LX2) were treated with Vorinostat. Gene expression levels of key fibrotic markers (Col1a1, Col3a1, α-SMA, and TGF-β) were measured, likely using quantitative real-time polymerase chain reaction (qRT-PCR). Cell viability, migration, and colony formation were also assessed.
-
In Vivo Liver Fibrosis Model: Four-week-old female C57BL/6 mice were treated with thioacetamide (TAA) to induce liver fibrosis. Vorinostat (25 mg/kg) was administered daily. The therapeutic effects were evaluated by measuring serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), and by histological analysis of liver tissue to assess necrotic areas and inflammatory foci.
-
In Vivo Pancreatic Fibrosis Model: Chronic pancreatitis was induced in rats through repetitive treatment with trinitrobenzene sulfonic acid. Vorinostat (25 mg/kg) was administered, and its effects were assessed by measuring the expression of fibrosis markers (GFAP, α-SMA) and serum levels of inflammatory markers (TNF-α, IL-6).
Signaling Pathways in Inflammation and Fibrosis
Vorinostat's anti-inflammatory and anti-fibrotic effects are mediated through the modulation of several key signaling pathways. In models of fibrosis, Vorinostat has been shown to suppress the TGF-β-Smad signaling pathway, a central regulator of fibroblast activation and extracellular matrix deposition. Its anti-inflammatory properties are linked to the downregulation of the NF-κB pathway, which controls the expression of numerous pro-inflammatory cytokines.
HIV Latency Reversal
A significant area of non-cancer research for Vorinostat is its potential to reverse HIV latency. The "shock and kill" strategy for an HIV cure involves reactivating the latent virus in resting CD4+ T cells, making them susceptible to antiretroviral therapy and the host immune system.
Quantitative Data on Vorinostat in HIV Latency
| Study Type | Participants | Vorinostat Dose | Key Quantitative Findings | Reference |
| Clinical Study | 8 HIV-infected men on ART | Single dose | Average 4.5-fold increase in HIV RNA levels in CD4+ T cells. | |
| Clinical Trial (NCT01365065) | HIV-infected adults on ART | Once daily for 14 days | Significant activation of latent HIV in the majority of participants. | |
| Clinical Trial (NCT01319383) | HIV-infected adults on ART | Single and multiple doses | Both single and paired doses activated latent HIV in a majority of participants. | |
| Clinical Trial (RIVER trial; NCT02336074) | Newly diagnosed HIV-infected individuals | Not specified | Combination of ART, therapeutic HIV vaccines, and Vorinostat was not more beneficial than ART alone in reducing latent HIV reservoir size. |
Experimental Protocols
-
Translational Clinical Study: In a study involving eight HIV-infected men with suppressed viremia on antiretroviral therapy (ART), circulating resting CD4+ T cells were isolated before and after a single dose of Vorinostat. The levels of HIV RNA expression within these cells were quantified to measure the reactivation of the latent virus.
-
Clinical Trial (NCT01365065): This study evaluated the effect of Vorinostat administered once daily for 14 days on activating latent HIV in adults whose HIV was well-controlled by ART. The primary outcome was the change in latent HIV expression.
Mechanism of HIV Latency Reversal
Vorinostat's inhibition of HDACs leads to the acetylation of histones at the site of the integrated HIV provirus. This modification of the chromatin structure makes the viral DNA more accessible to host transcription factors, thereby initiating the transcription of viral genes and "waking up" the dormant virus.
Neurodegenerative Diseases
Emerging preclinical evidence suggests a potential neuroprotective role for Vorinostat in various neurodegenerative disorders. Its ability to cross the blood-brain barrier and modulate gene expression makes it a candidate for further investigation in conditions like Alzheimer's disease and retinitis pigmentosa.
Quantitative Data on Vorinostat in Neurodegenerative Models
| Disease Model | Cell/Animal Model | Vorinostat Concentration/Dose | Key Quantitative Findings | Reference |
| Alzheimer's Disease | Mouse model | Not specified (in combination with Rosiglitazone) | Reduced expression of neuroinflammatory markers IL-6 and TNF-α; restored GSH and SOD levels. | |
| Retinitis Pigmentosa | rd1 mouse model | Not specified | Increased photoreceptor cell survival and improved mitochondrial respiration in the retina. |
Experimental Protocols
-
Alzheimer's Disease Mouse Model: In a mouse model of Alzheimer's disease, Vorinostat was administered in combination with rosiglitazone. The therapeutic effects were evaluated by assessing behavioral alterations and by measuring the expression levels of neuroinflammatory and oxidative stress markers in the brain.
-
Retinitis Pigmentosa Mouse Model: An rd1 mouse model, which has a genetic mutation leading to retinal degeneration, was treated with Vorinostat. The outcomes were measured by assessing photoreceptor cell survival and mitochondrial function in the retina.
Potential Neuroprotective Mechanisms
The neuroprotective effects of Vorinostat are thought to involve multiple mechanisms. These include the upregulation of neurotrophic factors, improvement of the oxidative stress response, and reduction of neuroinflammation. By modulating gene expression, Vorinostat may enhance synaptic plasticity and neuronal survival.
Cardiac Hypertrophy
Preclinical studies have indicated that Vorinostat and other HDAC inhibitors can block pathological cardiac remodeling and hypertrophy.
Quantitative Data on Vorinostat in Cardiac Hypertrophy
| Disease Model | Animal Model | Vorinostat (or other HDACi) Dose | Key Quantitative Findings | Reference |
| Pressure Overload-Induced Hypertrophy | Feline model | Not specified | Promoted decreases in cardiac hypertrophy and fibrosis. | |
| Pressure Overload | Mouse model | Not specified | Blunted pathological growth of cardiac myocytes. |
Experimental Protocols
-
Pressure Overload-Induced Hypertrophy Model: In animal models such as mice and cats, cardiac hypertrophy is induced by procedures like transverse aortic constriction (TAC). Vorinostat or other HDAC inhibitors are then administered. The effects are assessed by measuring changes in heart size, ventricular mass, and the expression of hypertrophic gene markers.
Signaling Pathways in Cardiac Hypertrophy
The beneficial effects of Vorinostat in cardiac hypertrophy are associated with the suppression of autophagy and the modulation of gene expression programs that drive pathological cardiac growth. HDAC inhibitors have been shown to reverse the inflammatory gene expression changes that occur during cardiac remodeling.
Conclusion and Future Directions
The early-stage research on Vorinostat's non-cancer applications reveals a broad spectrum of potential therapeutic uses, from combating viral latency to mitigating inflammatory and fibrotic diseases, neurodegeneration, and cardiac hypertrophy. The ability of Vorinostat to modulate fundamental cellular processes through epigenetic regulation underscores its versatility. However, much of the current evidence is from preclinical studies. Further research, including well-designed clinical trials, is necessary to establish the safety and efficacy of Vorinostat in these non-oncologic indications. Future work should also focus on developing more selective HDAC inhibitors to minimize off-target effects and optimize therapeutic outcomes for specific diseases.
References
the discovery and synthesis process of Vorinostat
An In-depth Technical Guide to the Discovery and Synthesis of Vorinostat
Introduction
Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a pioneering therapeutic agent in the field of epigenetics.[1][2] It belongs to the class of histone deacetylase (HDAC) inhibitors, which represent a novel approach to cancer therapy by targeting the enzymes that regulate gene expression.[2][3] Vorinostat was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) on October 6, 2006, for the treatment of cutaneous manifestations in patients with cutaneous T-cell lymphoma (CTCL) who have persistent, worsening, or recurrent disease.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Vorinostat, tailored for researchers and professionals in drug development.
The Discovery of Vorinostat: From Observation to Targeted Therapy
The journey to Vorinostat's discovery began with a serendipitous observation in 1966 by Dr. Charlotte Friend, who noted that dimethyl sulfoxide (DMSO) could induce murine erythroleukemia cells to differentiate into normal erythrocytes. This finding intrigued Dr. Paul Marks of Memorial Sloan-Kettering and Dr. Ronald Breslow, a chemist at Columbia University. They initiated a collaborative effort to develop more potent analogs of DMSO with the goal of harnessing this differentiation-inducing property for cancer treatment.
Their systematic structure-activity relationship studies led them from the simple solvent DMSO to the development of suberoylanilide hydroxamic acid (SAHA). This optimization process ultimately uncovered SAHA's potent inhibitory activity against histone deacetylases, establishing a new class of targeted anticancer agents.
Chemical Synthesis of Vorinostat (SAHA)
Vorinostat (N-hydroxy-N'-phenyloctanediamide) is a small-molecule hydroxamic acid. The synthesis of Vorinostat can be accomplished through several routes, often involving the coupling of a suberoyl moiety with aniline, followed by the formation of the hydroxamic acid group. A common and high-yield synthetic procedure is outlined below.
Experimental Protocol: Synthesis of Vorinostat
This protocol is based on a reported high-yield synthesis method.
Step 1: Synthesis of Monomethyl Suberate
-
Suberic acid is refluxed with an excess of methanol and a catalytic amount of sulfuric acid for several hours.
-
After the reaction is complete, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate, washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield monomethyl suberate.
Step 2: Synthesis of Suberanilic Acid Methyl Ester
-
Monomethyl suberate is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.
-
Thionyl chloride is added dropwise, and the mixture is stirred for a few hours at room temperature to form the acid chloride.
-
The solvent and excess thionyl chloride are removed in vacuo.
-
The resulting crude acid chloride is dissolved in a fresh solvent and added dropwise to a cooled solution of aniline and a base (e.g., triethylamine or pyridine) in the same solvent.
-
The reaction mixture is stirred overnight, then washed sequentially with dilute HCl, water, and brine.
-
The organic phase is dried and concentrated to give suberanilic acid methyl ester.
Step 3: Synthesis of Suberanilic Acid
-
The suberanilic acid methyl ester is dissolved in a mixture of methanol and water.
-
An aqueous solution of lithium hydroxide or sodium hydroxide is added, and the mixture is stirred at room temperature until saponification is complete (monitored by TLC).
-
The methanol is evaporated, and the remaining aqueous solution is acidified with dilute HCl to precipitate the product.
-
The solid suberanilic acid is collected by filtration, washed with water, and dried.
Step 4: Synthesis of Vorinostat (Suberoylanilide Hydroxamic Acid)
-
Suberanilic acid is dissolved in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
A coupling agent such as 1,1'-carbonyldiimidazole (CDI) is added, and the mixture is stirred to activate the carboxylic acid.
-
In a separate flask, a solution of hydroxylamine hydrochloride and a base (e.g., sodium methoxide or triethylamine) is prepared in a suitable solvent.
-
The activated suberanilic acid solution is then added to the hydroxylamine solution at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred until completion. The final product, Vorinostat, is typically isolated and purified by crystallization or column chromatography, with reported yields as high as 79.8%.
References
The Emergence of Vorinostat: A Paradigm Shift in CTCL Treatment
For researchers, scientists, and drug development professionals, the approval of Vorinostat (suberoylanilide hydroxamic acid, SAHA) marked a significant milestone in the management of Cutaneous T-Cell Lymphoma (CTCL). This technical guide delves into the foundational clinical studies that established the efficacy of this first-in-class histone deacetylase (HDAC) inhibitor, providing a comprehensive overview of the key data, experimental designs, and the underlying molecular mechanisms that underpin its therapeutic effect.
Vorinostat, marketed as Zolinza®, was approved by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of cutaneous manifestations in patients with CTCL who have progressive, persistent, or recurrent disease on or following two systemic therapies.[1][2] Its novel mechanism of action, which involves the epigenetic modification of gene expression, offered a new therapeutic avenue for a patient population with limited options.
Efficacy in Heavily Pretreated CTCL: Key Clinical Trial Data
The clinical development of Vorinostat in CTCL was anchored by two pivotal Phase II trials: a single-center study (Phase IIa) and a subsequent multicenter, open-label trial (Phase IIb). These studies provided the core evidence for its approval and continue to be cornerstone references for understanding its clinical utility.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Phase IIa Trial (n=33)[3][4] | Phase IIb Trial (n=74)[5] |
| Median Age (years) | Not Specified | 61 |
| Sex (Male/Female) | Not Specified | Not Specified |
| Disease Stage (Advanced, IIB or higher) | 85% | 82% |
| Sézary Syndrome | 33% | 41% |
| Median Number of Prior Systemic Therapies | 5 | 3 |
| Prior Bexarotene Treatment | 22 patients (67%) | All patients had failed at least two prior systemic therapies, one of which must have included bexarotene unless intolerable. |
Table 2: Efficacy Outcomes of Pivotal Vorinostat Trials in CTCL
| Efficacy Endpoint | Phase IIa Trial (400 mg daily cohort, n=13) | Phase IIb Trial (n=74) |
| Overall Response Rate (ORR) | 31% | 29.7% |
| ORR in Advanced Disease (Stage ≥IIB) | Not specified for this cohort | 29.5% |
| Complete Response (CR) | 0 | 1 patient (after 281 days) |
| Partial Response (PR) | 31% | All initial responses were PRs |
| Median Time to Response (TTR) | 11.9 weeks | 56 days (approx. 8 weeks) |
| Median Duration of Response (DOR) | 15.1 weeks | ≥ 185 days (estimated) |
| Median Time to Progression (TTP) | 30.2 weeks (for responders) | 4.9 months (overall); ≥ 9.8 months (for responders with Stage ≥IIB) |
| Pruritus Relief | 45% (14 of 31 evaluable patients) | 32% |
Core Experimental Protocols
The foundational studies employed rigorous methodologies to assess the efficacy and safety of Vorinostat in a well-defined patient population.
Phase IIa Trial Methodology
-
Study Design: This was a single-site, open-label Phase II trial.
-
Patient Population: The study enrolled 33 patients with Mycosis Fungoides (MF) or Sézary Syndrome (SS) variants of CTCL who were refractory to or intolerant of prior systemic therapy. Patients were heavily pretreated, with a median of five prior therapies.
-
Treatment Regimens: The study evaluated three different dosing regimens:
-
Group 1: 400 mg once daily.
-
Group 2: 300 mg twice daily for 3 days, with 4 days of rest.
-
Group 3: 300 mg twice daily for 14 days, with a 7-day rest, followed by 200 mg twice daily. The 400 mg daily regimen was identified as having the most favorable safety profile and was selected for further evaluation.
-
-
Primary Objective: The primary endpoint was the overall response rate (complete and partial responses).
-
Efficacy Assessment: Response to treatment was evaluated based on changes in skin disease.
Phase IIb Trial Methodology
-
Study Design: This was a multicenter, open-label, single-arm Phase IIb trial.
-
Patient Population: The trial enrolled 74 patients with persistent, progressive, or treatment-refractory CTCL (Stage IB-IVA MF/SS). Patients were required to have received at least two prior systemic therapies, one of which had to be bexarotene (unless intolerant).
-
Treatment Regimen: Patients received 400 mg of oral Vorinostat daily until disease progression or unacceptable toxicity.
-
Primary Objective: The primary endpoint was the objective response rate (ORR) in patients with Stage IIB or higher disease, as measured by the modified Severity Weighted Assessment Tool (mSWAT).
-
Secondary Objectives: Secondary endpoints included time to response (TTR), duration of response (DOR), time to progression (TTP), and pruritus relief.
Visualizing the Mechanism and Workflow
The therapeutic effect of Vorinostat stems from its ability to inhibit histone deacetylases, leading to changes in gene expression that promote cancer cell death. The following diagrams illustrate the proposed signaling pathway and the workflow of the pivotal clinical trials.
Caption: Proposed mechanism of action of Vorinostat in CTCL cells.
Caption: Generalized workflow of the pivotal Phase II trials for Vorinostat in CTCL.
Vorinostat interferes with the signaling of the T-cell receptor, MAPK, and JAK-STAT pathways. Specifically, it has been shown to inhibit the phosphorylation of ZAP70 and its downstream target AKT. In vitro studies have demonstrated that Vorinostat induces the expression of p21, a cyclin-dependent kinase inhibitor responsible for cell cycle arrest and apoptosis, in a p53-independent manner.
Conclusion
The foundational clinical trials of Vorinostat in CTCL established its role as a valuable therapeutic option for patients with advanced and heavily pretreated disease. The consistent overall response rate of approximately 30% observed in these studies, coupled with a manageable safety profile, solidified its place in the CTCL treatment landscape. The elucidation of its mechanism of action as an HDAC inhibitor has not only provided a deeper understanding of its therapeutic effects but has also paved the way for the development of other epigenetic modifiers in oncology. For researchers and drug development professionals, the story of Vorinostat serves as a compelling case study in targeting novel pathways to address unmet needs in cancer therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of the long-term tolerability and clinical benefit of vorinostat in patients with advanced cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Methodological & Application
Standard Protocols for Using Vorinostat in Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor.[1][2] It disrupts the function of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins.[2][3] This alteration in protein acetylation modulates gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in transformed cells.[1] These application notes provide detailed protocols for utilizing Vorinostat in cell culture experiments to assess its biological effects.
Mechanism of Action
Vorinostat inhibits class I and class II histone deacetylases by chelating the zinc ion in the enzyme's active site. This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of genes that can suppress tumor growth. Additionally, Vorinostat can acetylate non-histone proteins, influencing various cellular processes. Key signaling pathways affected include the upregulation of pro-apoptotic proteins like Bak and Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. It can also induce cell cycle arrest by modulating the expression of proteins like p21.
Data Presentation: Efficacy of Vorinostat Across Various Cell Lines
The following table summarizes the effective concentrations and treatment times of Vorinostat in different cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |
| SW-982 | Synovial Sarcoma | MTS Assay | IC50: 8.6 µM | 48 hours | |
| SW-1353 | Chondrosarcoma | MTS Assay | IC50: 2.0 µM | 48 hours | |
| OCI-AML3 | Acute Myeloid Leukemia | MTT Assay | IC50: 1.55 µM | 24 hours | |
| OCI-AML3 | Acute Myeloid Leukemia | MTT Assay | IC50: 0.42 µM | 72 hours | |
| A375 | Melanoma | Clonogenic Assay | 2.5 µM | 24 hours | |
| MeWo | Melanoma | Clonogenic Assay | 2.5 µM | 24 hours | |
| A549 | Lung Carcinoma | Clonogenic Assay | 2.5 µM | 24 hours | |
| LNCaP | Prostate Cancer | Growth Inhibition | 2.5 - 7.5 µM | Not Specified | |
| PC-3 | Prostate Cancer | Growth Inhibition | 2.5 - 7.5 µM | Not Specified | |
| TSU-Pr1 | Prostate Cancer | Growth Inhibition | 2.5 - 7.5 µM | Not Specified | |
| MCF-7 | Breast Cancer | Proliferation Assay | IC50: 0.75 µM | Not Specified | |
| HH | Cutaneous T-cell Lymphoma | Proliferation Assay | IC50: 0.146 µM | Not Specified | |
| HuT78 | Cutaneous T-cell Lymphoma | Proliferation Assay | IC50: 2.062 µM | Not Specified | |
| U87-MG | Glioblastoma | Cytotoxicity Assay | EC50: 9.7 µM | 72 hours | |
| GL261 | Glioblastoma | Cytotoxicity Assay | EC50: 6.3 µM | 72 hours | |
| GBM6 | Glioblastoma Stem-like Cells | Cytotoxicity Assay | EC50: 0.43 µM | 72 hours |
Experimental Protocols
Preparation of Vorinostat Stock Solution
Vorinostat is soluble in DMSO at concentrations greater than 10 mM. It is poorly soluble in water and ethanol.
-
Reconstitution: To prepare a 20 mM stock solution, dissolve 5 mg of Vorinostat (lyophilized powder) in 945.8 µL of DMSO. For other concentrations, adjust the volume of DMSO accordingly.
-
Storage: Store the solid compound at -20°C. Once dissolved in DMSO, it is recommended to prepare fresh solutions for use to maintain activity. Stock solutions can be stored at -20°C for several months.
Cell Viability and Proliferation Assays (MTS/MTT Assay)
This protocol is a general guideline for assessing the effect of Vorinostat on cell viability using a colorimetric assay like MTS or MTT.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of Vorinostat concentrations (e.g., 0-15 µM). Include a vehicle control (DMSO) at the same concentration as the highest Vorinostat treatment.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTS: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Western Blot for Histone Acetylation
This protocol details the detection of histone hyperacetylation, a direct marker of Vorinostat activity.
-
Cell Treatment: Plate cells and treat with Vorinostat (e.g., 1-10 µM) for a specified time (e.g., 6-24 hours).
-
Histone Extraction:
-
Lyse cells using a Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100 and protease inhibitors).
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Wash the nuclear pellet with TEB.
-
Resuspend the nuclei in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge and collect the supernatant containing the histones.
-
-
Protein Quantification: Determine the protein concentration using a Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (10-20 µg) onto a 10-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Normalize the signal to a loading control such as total Histone H3.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution following Vorinostat treatment.
-
Cell Treatment: Treat cells with the desired concentration of Vorinostat for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes how to quantify apoptosis using Annexin V and propidium iodide staining.
-
Cell Treatment: Treat cells with Vorinostat for the desired time.
-
Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry immediately.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Mandatory Visualizations
Caption: Mechanism of action of Vorinostat.
Caption: General experimental workflow for Vorinostat studies.
Caption: Intrinsic apoptosis pathway induced by Vorinostat.
References
Application Notes and Protocols for Measuring Vorinostat's Effect on Histone Deacetylase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques to measure the biological effects of Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), a potent pan-histone deacetylase (HDAC) inhibitor. The following protocols are designed to guide researchers in assessing the biochemical and cellular consequences of HDAC inhibition by Vorinostat, a critical aspect of preclinical and clinical investigations.
Introduction to Vorinostat and HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] Vorinostat inhibits class I, II, and IV HDACs, leading to the accumulation of acetylated histones and a more open chromatin structure, which in turn can reactivate the expression of tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells.[1][2][3]
The following sections detail common experimental procedures to quantify the inhibitory effect of Vorinostat on HDAC activity and its downstream cellular consequences.
Data Presentation: Quantitative Effects of Vorinostat
The inhibitory activity of Vorinostat has been quantified across various HDAC isoforms and cancer cell lines. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Vorinostat against HDAC Isoforms
| HDAC Isoform | IC50 / ID50 (nM) | Assay Type | Reference |
| HDAC1 | ~10 | Cell-free enzymatic assay | |
| HDAC2 | ~10 | Cell-free enzymatic assay | |
| HDAC3 | ~20 | Cell-free enzymatic assay | |
| HDAC6 | Data not consistently reported | - | |
| HDAC7 | Data not consistently reported | - | |
| HDAC11 | Data not consistently reported | - | |
| Total HDACs | ~10 | Cell-free enzymatic assay |
Table 2: Anti-proliferative Activity of Vorinostat in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| Raji | Burkitt's Lymphoma | 2.82 | 48 | |
| Raji 4RH | Rituximab-Resistant Burkitt's Lymphoma | 0.85 | 48 | |
| RL | Follicular Lymphoma | 1.63 | 48 | |
| RL 4RH | Rituximab-Resistant Follicular Lymphoma | 1.90 | 48 | |
| SW-982 | Synovial Sarcoma | 8.6 | 48 | |
| SW-1353 | Chondrosarcoma | 2.0 | 48 | |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | Not specified | |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | Not specified | |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | Not specified | |
| MCF-7 | Breast Cancer | 0.75 | Not specified | |
| HH | Cutaneous T-cell Lymphoma | 0.146 | Not specified | |
| HuT78 | Cutaneous T-cell Lymphoma | 2.062 | Not specified | |
| MJ | Cutaneous T-cell Lymphoma | 2.697 | Not specified | |
| MyLa | Cutaneous T-cell Lymphoma | 1.375 | Not specified | |
| SeAx | Cutaneous T-cell Lymphoma | 1.510 | Not specified |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to assess the impact of Vorinostat on HDAC activity and cellular functions.
Biochemical HDAC Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of HDACs in the presence of an inhibitor. Commercially available kits, such as the HDAC-Glo™ I/II Assays or similar fluorometric kits, are commonly used.
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue. HDAC enzymes in the sample deacetylate the substrate. A developer solution is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity.
Protocol:
-
Reagent Preparation: Prepare the HDAC assay buffer, fluorogenic substrate, and developer solution according to the manufacturer's instructions.
-
Reaction Setup:
-
In a 96-well plate, add the HDAC assay buffer.
-
Add varying concentrations of Vorinostat or a vehicle control (e.g., DMSO).
-
Include wells with a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and wells with no enzyme as a negative control.
-
Add the purified HDAC enzyme or cell lysate containing HDACs to each well.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the enzyme-inhibitor interaction.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for a further period (e.g., 30 minutes).
-
Signal Development: Stop the reaction by adding the developer solution. Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., excitation at 350-380 nm and emission at 440-460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of Vorinostat relative to the vehicle control. Plot the percent inhibition against the logarithm of the Vorinostat concentration to determine the IC50 value.
Western Blot Analysis of Histone Acetylation
This method provides a direct assessment of the intracellular effect of Vorinostat on the acetylation status of histones.
Principle: Cells are treated with Vorinostat, and total protein is extracted. The proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4).
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of Vorinostat or a vehicle control for a specified duration (e.g., 24 hours).
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 or H4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to a loading control (e.g., total histone H3 or GAPDH).
Cell Viability Assay (MTS or CCK-8)
These assays are used to determine the effect of Vorinostat on cell proliferation and viability.
Principle: MTS and CCK-8 are colorimetric assays that measure the metabolic activity of viable cells. A tetrazolium salt is reduced by metabolically active cells to a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Vorinostat or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Vorinostat relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to assess the effect of Vorinostat on cell cycle progression.
Principle: Cells are treated with Vorinostat, fixed, and stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content. Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with Vorinostat or a vehicle control for the desired time.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C overnight or until analysis.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to quantify the induction of apoptosis (programmed cell death) by Vorinostat.
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with Vorinostat or a vehicle control for the desired duration.
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Visualizations
The following diagrams illustrate the signaling pathway of Vorinostat and typical experimental workflows.
Caption: Mechanism of action of Vorinostat (SAHA).
Caption: General workflow for a fluorometric HDAC activity assay.
References
Practical Guide to Dissolving and Storing Vorinostat for Laboratory Use
Application Note and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and storage of Vorinostat (also known as Suberoylanilide Hydroxamic Acid or SAHA) for in vitro and in vivo laboratory experiments. Adherence to these guidelines is crucial for ensuring the compound's stability, potency, and the reproducibility of experimental results.
Vorinostat is a potent inhibitor of histone deacetylases (HDACs), specifically targeting Class I, II, and IV HDACs.[1] It plays a critical role in epigenetic research and cancer biology by inducing changes in chromatin structure and gene expression, ultimately leading to cell cycle arrest, differentiation, and apoptosis in transformed cells.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for dissolving and storing Vorinostat.
| Parameter | Value | Solvent | Notes |
| Molecular Weight | 264.32 g/mol | - | |
| Solubility | ≥ 100 mg/mL (378.33 mM) | DMSO | Sonication or warming to 37°C may be required.[4] |
| 66 mg/mL | DMSO | ||
| 53 mg/mL (200.52 mM) | DMSO | Use fresh, moisture-free DMSO.[5] | |
| 2 mg/mL | Ethanol | Slight warming may be necessary. | |
| ~20-50 µM | Water | Very poorly soluble. | |
| Recommended Stock Solution Concentration | 20 mM | DMSO | A common starting concentration for laboratory use. |
| Typical Working Concentration | 1-10 µM | Cell Culture Media | Varies depending on the cell type and desired effect. |
| Storage of Lyophilized Powder | -20°C for up to 3 years | - | Store in a desiccated environment. |
| 4°C for up to 2 years | - | ||
| Storage of Stock Solution in DMSO | -80°C for up to 1 year | DMSO | |
| -20°C for up to 6 months | DMSO | Aliquot to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Vorinostat Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of Vorinostat in Dimethyl Sulfoxide (DMSO).
Materials:
-
Vorinostat (lyophilized powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator (optional, set to 37°C)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-dissolution Preparation:
-
Allow the lyophilized Vorinostat vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO. For example, to prepare a 20 mM stock solution from 5 mg of Vorinostat (MW: 264.32 g/mol ), the required volume of DMSO is 945.8 µL.
-
-
Dissolution:
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the Vorinostat powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief sonication or warming the solution at 37°C for 10 minutes can be applied. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can affect the compound's stability.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. For storage at -20°C, it is recommended to use the solution within 3 to 6 months to prevent loss of potency. At -80°C, the solution can be stable for up to a year.
-
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the DMSO stock solution to a final working concentration in an aqueous-based medium (e.g., cell culture medium).
Materials:
-
Vorinostat stock solution (e.g., 20 mM in DMSO)
-
Sterile aqueous-based medium (e.g., cell culture medium, phosphate-buffered saline)
-
Sterile tubes and micropipettes
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the Vorinostat stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
Due to the high concentration of the stock solution, it is recommended to perform a serial dilution to achieve the desired final concentration. This improves accuracy.
-
For example, to prepare a 10 µM working solution from a 20 mM stock, you can first prepare an intermediate dilution (e.g., 1 mM in sterile medium) and then further dilute to 10 µM.
-
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate solution to the final volume of the aqueous medium.
-
Mix thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing, which can be detrimental to cells in culture.
-
The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
-
Immediate Use:
-
It is recommended to prepare working solutions fresh for each experiment and use them immediately. Vorinostat has limited stability in aqueous solutions.
-
Visualizations
References
Application of Vorinostat in CRISPR-Cas9 Gene Editing Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant utility in enhancing the efficiency of CRISPR-Cas9 gene editing.[1][2] By inhibiting class I, II, and IV HDACs, Vorinostat promotes histone acetylation, leading to a more relaxed and accessible chromatin structure.[2][3][4] This epigenetic modification facilitates the access of the Cas9 nuclease and its guide RNA to target DNA sequences, thereby increasing the frequency of both non-homologous end joining (NHEJ) and homology-directed repair (HDR) mediated edits. These application notes provide a comprehensive overview of the use of Vorinostat in CRISPR-Cas9 protocols, including its mechanism of action, quantitative effects on editing efficiency, and detailed experimental procedures.
Mechanism of Action
Vorinostat functions by binding to the active site of histone deacetylases and chelating the zinc ions essential for their enzymatic activity. This inhibition leads to the accumulation of acetylated histones, which neutralizes their positive charge and weakens their interaction with negatively charged DNA. The resulting "open" chromatin state allows for greater accessibility of the genomic DNA to the CRISPR-Cas9 machinery, which can otherwise be hindered by condensed heterochromatin. Studies have shown that Vorinostat-induced histone hyperacetylation, particularly of H3K9, is associated with increased gene expression and a chromatin landscape more permissive to gene editing.
Signaling Pathways and Cellular Effects
Vorinostat's influence extends beyond chromatin remodeling, impacting various cellular signaling pathways. It has been shown to modulate the T-cell receptor, MAPK, and JAK-STAT signaling pathways. Additionally, Vorinostat can induce cell cycle arrest, apoptosis, and inhibit angiogenesis, which are important considerations in experimental design, particularly in cancer cell models.
Caption: Mechanism of Vorinostat in enhancing CRISPR-Cas9 editing.
Quantitative Data on Editing Efficiency
The use of Vorinostat has been shown to significantly improve the efficiency of various CRISPR-Cas9 editing modalities. The following tables summarize quantitative data from key studies.
Table 1: Effect of Vorinostat on Prime Editing and Base Editing Efficiency
| Editing Type | Target Locus | Cell Line | Vorinostat Concentration | Fold Increase in Efficiency (vs. DMSO) | Reference |
| loxP Knock-in (Prime Editing) | HEK3 | HEK293T | 10 µM | 1.57 | |
| 40 bp Knock-in (Prime Editing) | HEK3 | HEK293T | Not Specified | 2.37 (137% increase) | |
| 40 bp Deletion (Prime Editing) | HEK3 | HEK293T | Not Specified | 2.30 (130% increase) | |
| C-to-T Base Editing (BE3) | 4 endogenous loci | HEK293T | 10 µM | ~1.93 (0.93 times increase) | |
| Adenosine Base Editing | 8 endogenous loci | HEK293T | Not Specified | Significant improvement in 7/8 loci |
Table 2: Effect of Vorinostat on HDR and NHEJ Efficiency in iPSCs
| Editing Type | Chromatin State | Vorinostat Concentration | Fold Increase in HDR Efficiency | Increase in NHEJ Efficiency | Reference |
| HDR | Open Loci | Not Specified | 1.7 | ~50% | |
| HDR | Closed Loci | Not Specified | 2.8 | ~50% |
Experimental Protocols
The following are detailed protocols for key experiments involving the application of Vorinostat in CRISPR-Cas9 gene editing.
Caption: General experimental workflow for using Vorinostat with CRISPR-Cas9.
Protocol 1: Cell Viability Assay
Objective: To determine the optimal, non-toxic concentration of Vorinostat for the target cell line.
Materials:
-
Target cell line (e.g., HEK293T)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Vorinostat stock solution (dissolved in DMSO)
-
DMSO (vehicle control)
-
MTS reagent (e.g., Promega #G3582)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of Vorinostat in complete culture medium. A typical concentration range to test is 0.1 µM to 10 µM. Include a DMSO-only control.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of Vorinostat or DMSO.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent (diluted 1:5 in fresh medium) to each well.
-
Incubate for 1.5 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability relative to the DMSO-treated control cells.
Protocol 2: Enhancement of CRISPR-Cas9 Editing with Vorinostat
Objective: To increase the efficiency of CRISPR-Cas9 mediated gene editing using Vorinostat.
Materials:
-
Target cell line
-
6-well plates
-
Complete culture medium
-
Vorinostat at the predetermined optimal concentration
-
CRISPR-Cas9 and sgRNA expression plasmids or RNP complexes
-
Transfection reagent or electroporation system
-
Genomic DNA extraction kit
-
PCR primers flanking the target region
-
High-fidelity DNA polymerase
Procedure:
-
Seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
24 hours after seeding, replace the medium with fresh medium containing the optimal concentration of Vorinostat or DMSO as a control.
-
Incubate for a further 24 hours.
-
Co-transfect the cells with the Cas9 and sgRNA expression plasmids according to the manufacturer's protocol for the chosen transfection reagent.
-
After 48-72 hours of incubation, harvest the cells.
-
Extract genomic DNA using a suitable kit.
Protocol 3: Quantification of Editing Efficiency by High-Throughput Sequencing (HTS)
Objective: To precisely quantify the percentage of on-target and off-target editing events.
Materials:
-
Genomic DNA from Protocol 2
-
High-fidelity DNA polymerase
-
PCR primers with barcodes flanking the genomic region of interest
-
Gel purification kit
-
NanoDrop or other DNA quantification system
-
Access to an Illumina sequencing platform
Procedure:
-
Amplify the genomic region of interest from the extracted DNA using high-fidelity DNA polymerase and barcoded primers.
-
Run the PCR products on an agarose gel and purify the bands of the correct size.
-
Quantify the purified PCR products.
-
Pool the samples and submit for sequencing on an Illumina platform (e.g., HiSeq-2000).
-
Analyze the sequencing reads using custom scripts or software to determine the percentage of insertions, deletions (indels), and specific edits.
Off-Target Effects
While Vorinostat can enhance on-target editing, it is conceivable that it may also increase off-target editing by making the entire genome more accessible. Therefore, it is crucial to perform thorough off-target analysis, for instance by using prediction software to identify potential off-target sites and then quantifying editing at these sites using HTS. The use of high-fidelity Cas9 variants or other strategies to reduce off-target effects should be considered in parallel with Vorinostat treatment.
Conclusion
Vorinostat is a valuable tool for researchers seeking to improve the efficiency of CRISPR-Cas9 gene editing. By remodeling the chromatin landscape, it enhances the accessibility of the genome to the editing machinery, leading to higher rates of successful edits. However, careful optimization of Vorinostat concentration is necessary to minimize cytotoxicity, and a thorough analysis of off-target effects is essential to ensure the specificity of the intended genetic modification. The protocols and data presented here provide a solid foundation for the successful application of Vorinostat in a wide range of CRISPR-Cas9 based research and development projects.
References
Application Notes and Protocols for Assessing Apoptosis Post-Vorinostat Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for assessing apoptosis induced by Vorinostat (suberoylanilide hydroxamic acid, SAHA), a histone deacetylase (HDAC) inhibitor. Vorinostat is known to induce cell cycle arrest and apoptosis in various cancer cells by altering the acetylation of histones and other proteins, leading to changes in gene expression.[1][2] Accurate assessment of apoptosis is crucial for evaluating the efficacy of Vorinostat as a therapeutic agent.
Mechanism of Action: Vorinostat-Induced Apoptosis
Vorinostat inhibits class I and II HDACs, leading to the accumulation of acetylated histones.[2][3] This results in a more open chromatin structure, allowing for the transcription of genes that can trigger apoptosis.[1] Vorinostat can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), DNA damage, activation of caspases, and regulation of pro- and anti-apoptotic proteins.
Experimental Protocols
Herein, we provide detailed protocols for commonly used assays to quantify and characterize apoptosis following Vorinostat treatment.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This is a widely used flow cytometry-based assay to detect early and late-stage apoptosis. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with Vorinostat at the desired concentrations and time points. Include both positive and negative controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. For suspension cells, collect by centrifugation.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.
-
PI Staining: Add 5-10 µL of Propidium Iodide solution to the cell suspension immediately before analysis.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.
Protocol for Staining Adherent Cells:
-
Sample Preparation: Grow cells on coverslips and treat with Vorinostat.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing: Wash the cells with PBS.
-
Counterstaining (Optional): Counterstain nuclei with DAPI or Hoechst to visualize all cells.
-
Mounting and Analysis: Mount the coverslips and analyze under a fluorescence microscope.
Caspase Activity Assays
Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during both intrinsic and extrinsic pathways.
Protocol using Caspase-Glo® 3/7 Assay:
-
Cell Plating: Seed cells in a 96-well plate and treat with Vorinostat.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Cell Lysis and Caspase Activation: Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The amount of luminescence is proportional to the amount of caspase activity.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Treat cells with Vorinostat, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, p21) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Data Presentation
Table 1: Summary of Apoptosis Assays
| Assay | Principle | Stage of Apoptosis Detected | Key Reagents | Instrumentation |
| Annexin V/PI Staining | Detects externalization of phosphatidylserine and membrane integrity | Early and Late | Annexin V-FITC, Propidium Iodide, Binding Buffer | Flow Cytometer |
| TUNEL Assay | Detects DNA fragmentation | Late | Terminal deoxynucleotidyl transferase (TdT), Labeled dUTPs | Fluorescence Microscope |
| Caspase Activity Assay | Measures the activity of effector caspases (e.g., Caspase-3/7) | Mid to Late | Caspase substrate, Luciferase | Luminometer |
| Western Blotting | Detects changes in apoptosis-related protein levels | Early to Late | Primary and secondary antibodies, ECL substrate | Gel electrophoresis and imaging system |
Table 2: Key Apoptosis-Related Proteins to Monitor by Western Blot
| Protein | Function in Apoptosis | Expected Change with Vorinostat |
| Cleaved Caspase-3 | Effector caspase, executes apoptosis | Increase |
| Cleaved PARP | Substrate of cleaved Caspase-3, involved in DNA repair | Increase |
| Bcl-2 | Anti-apoptotic protein | Decrease |
| Bax | Pro-apoptotic protein | Increase |
| p21 | Cell cycle inhibitor, can be pro- or anti-apoptotic | Increase |
| γH2AX | Marker of DNA double-strand breaks | Increase |
Signaling Pathways and Experimental Workflow
Caption: Workflow for assessing Vorinostat-induced apoptosis.
Caption: Vorinostat-induced apoptosis signaling pathways.
References
Application Notes: Utilizing Vorinostat in Neurodegenerative Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), a potent histone deacetylase (HDAC) inhibitor, in preclinical research models of neurodegenerative diseases. Vorinostat, which is orally bioavailable and crosses the blood-brain barrier, offers a promising therapeutic avenue by targeting the epigenetic dysregulation implicated in conditions like Alzheimer's, Huntington's, and Parkinson's diseases. This document details the underlying mechanism of action, summarizes key quantitative findings, and provides detailed experimental protocols for the application of Vorinostat in established animal models.
Introduction: Epigenetic Regulation in Neurodegeneration
Neurodegenerative diseases are often characterized by the progressive loss of neuronal function and structure. Emerging evidence points to the disruption of epigenetic mechanisms, particularly histone acetylation, as a significant contributor to the pathogenesis of these disorders. Histone acetylation, a process balanced by histone acetyltransferases (HATs) and histone deacetylases (HDACs), regulates chromatin structure and gene transcription. In many neurodegenerative conditions, a state of histone hypoacetylation is observed, leading to condensed chromatin and the repression of genes crucial for neuronal survival, synaptic plasticity, and memory.
Vorinostat is a pan-HDAC inhibitor, targeting class I, II, and IV HDACs.[1] By inhibiting these enzymes, Vorinostat restores histone acetylation levels, thereby reopening chromatin structure and reactivating the transcription of neuroprotective genes. Its ability to penetrate the brain makes it a valuable tool for investigating epigenetic therapies in central nervous system disorders.[2]
Mechanism of Action of Vorinostat
Vorinostat's primary mechanism involves binding to the zinc-containing active site of HDAC enzymes, which blocks them from removing acetyl groups from the lysine residues of histones and other proteins.[3] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which neutralizes their positive charge and weakens their interaction with negatively charged DNA. The resulting relaxed chromatin allows transcription factors to access gene promoters, leading to the expression of genes involved in neuroprotection and cognitive function.
Application in Alzheimer's Disease (AD) Models
In AD, aberrant HDAC activity is linked to memory deficits and synaptic dysfunction.[4] Studies in APP/PS1 and hAβ-KI mouse models have shown that Vorinostat can reverse these pathological changes.[5]
Quantitative Data Summary: Alzheimer's Disease
| Parameter | Animal Model | Vorinostat Dose & Administration | Key Result | Reference |
| HDAC Activity | hAβ-KI Mice | 0.18 mg/g & 0.36 mg/g in diet for 14 days | Significant reduction in brain HDAC activity (~42% and ~33% respectively) vs. control. | |
| Histone Acetylation | hAβ-KI Mice | 0.18 mg/g in diet for 14 days | ~1.67-fold increase in brain acetyl-Histone H3 (AH3) levels vs. control. | |
| Cognitive Function | APP/PS1 Mice | Chronic IP injection | Fully eliminated memory deficit in fear conditioning test vs. untreated APP/PS1 mice. | |
| Cognitive Function | Tg2576 Mice | 12.5 mg/kg IP (with Tadalafil) for 2 weeks | Rescued severe cognitive impairment in Morris water maze vs. vehicle-treated mice. | |
| Tau Pathology | Tg2576 Mice | 12.5 mg/kg IP (with Tadalafil) for 2 weeks | Significantly decreased levels of phosphorylated Tau (pTau) in the brain. |
Experimental Protocols: Alzheimer's Disease
Protocol 1: Dietary Administration of Vorinostat in hAβ-KI Mice
-
Animal Model: 10-12 month old hAβ-KI mice.
-
Diet Formulation: Prepare AIN-93M purified diet pellets containing Vorinostat at concentrations of 0.18 mg/g (low-dose) and 0.36 mg/g (high-dose). A control diet with 0 mg/g is also required.
-
Administration: House mice individually with ad libitum access to the formulated diet and water for a period of 14 to 60 days.
-
Monitoring: Measure mouse body weight and food consumption at regular intervals (e.g., Day 0, 7, and 14) to monitor tolerability.
-
Endpoint Analysis: Following the treatment period, euthanize mice and harvest brain tissue for biochemical analyses such as Western Blot for histone acetylation or HDAC activity assays.
Protocol 2: Western Blot for Acetyl-Histone H3 (AH3)
-
Histone Extraction (Acid Extraction Method):
-
Homogenize harvested brain tissue in a Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100 and protease inhibitors).
-
Incubate on ice for 10 minutes to lyse cell membranes.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 N hydrochloric acid (HCl) and rotate overnight at 4°C to extract histones.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C and collect the supernatant containing the histone proteins.
-
-
Protein Quantification: Determine protein concentration using a Bradford assay.
-
Gel Electrophoresis: Load 15-20 µg of histone extract per lane onto a 10-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane (a 0.2 µm pore size is recommended for small histone proteins).
-
Blocking: Block the membrane for 1-2 hours at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetyl-Histone H3 (e.g., Anti-Acetyl-Histone H3 Lys9, 1:1000 dilution) overnight at 4°C. Also probe a separate blot or strip for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software. Normalize AH3 levels to total H3 or a loading control like β-actin.
Application in Huntington's Disease (HD) Models
HD is caused by a polyglutamine expansion in the huntingtin protein (HTT), leading to the formation of toxic mutant HTT (mHTT) aggregates and transcriptional dysregulation. HDAC inhibitors like Vorinostat have been shown to ameliorate motor deficits and reduce mHTT aggregation in the widely used R6/2 mouse model.
Quantitative Data Summary: Huntington's Disease
| Parameter | Animal Model | Vorinostat Dose & Administration | Key Result | Reference |
| Motor Function | R6/2 Mice | Oral administration in drinking water | Dramatically improved motor impairment in the rotarod test compared to untreated R6/2 mice. | |
| Protein Aggregation | R6/2 Mice | Chronic treatment | Decreased mHTT aggregate load in the cortex and brain stem. | |
| Gene Expression | R6/2 Mice | Chronic treatment | Restored cortical transcript levels of brain-derived neurotrophic factor (BDNF). | |
| HDAC Levels | R6/2 Mice | Chronic treatment | Caused a decrease in HDAC2 and HDAC4 protein levels in the brain. |
Experimental Protocols: Huntington's Disease
Protocol 3: Rotarod Test for Motor Coordination
-
Animal Model: R6/2 transgenic mice and wild-type littermates.
-
Apparatus: An accelerating rotarod system for mice.
-
Acclimation & Training:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Train mice for 2-3 consecutive days prior to testing. Place mice on the rod rotating at a low constant speed (e.g., 5 RPM) for 60 seconds. Repeat for 2-3 trials per day with a 15-minute inter-trial interval.
-
-
Testing Procedure:
-
Set the rotarod to accelerate from a low speed to a high speed over a set time (e.g., 4 to 40 RPM over 300 seconds).
-
Place a mouse on a lane of the rod and start the acceleration protocol.
-
Record the latency to fall (in seconds). The trial ends when the mouse falls onto the sensor plate below or after clinging and completing two full passive rotations.
-
Perform three consecutive trials with a 10-15 minute rest interval.
-
Average the latency to fall across the three trials for each mouse.
-
-
Data Analysis: Compare the average latency to fall between Vorinostat-treated and vehicle-treated R6/2 mice, as well as wild-type controls, using appropriate statistical tests (e.g., ANOVA).
Protocol 4: Quantification of mHTT Aggregates (Filter Retardation Assay)
-
Tissue Lysis: Homogenize brain tissue (e.g., cortex or striatum) in a lysis buffer containing detergents (e.g., 2% SDS) and protease inhibitors.
-
Sample Preparation: Dilute the lysate in buffer and treat with a nuclease (e.g., Benzonase) to digest nucleic acids.
-
Filtration: Filter the lysate through a cellulose acetate membrane (0.2 µm pore size) using a dot-blot apparatus. Insoluble mHTT aggregates will be retained on the membrane.
-
Immunodetection:
-
Wash the membrane with buffer.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk).
-
Incubate with a primary antibody specific for huntingtin (e.g., EM48).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Quantification: Develop the blot using an ECL substrate and quantify the signal intensity of the trapped aggregates using densitometry. Compare the aggregate load between treated and untreated groups.
Application in Parkinson's Disease (PD) Models
The pathology of PD involves the loss of dopaminergic neurons and the aggregation of α-synuclein protein. Research has shown that nuclear α-synuclein can bind directly to histones, leading to reduced histone H3 acetylation and promoting neurotoxicity. This provides a strong rationale for investigating HDAC inhibitors as a therapeutic strategy to counteract this effect. While direct in vivo efficacy data for Vorinostat in PD models is emerging, the standard protocols for model creation are well-established.
Rationale and Signaling Pathway
Experimental Protocols: Parkinson's Disease
Protocol 5: MPTP Mouse Model of Parkinson's Disease
Safety Note: MPTP is a potent neurotoxin. All procedures must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and respiratory protection.
-
Animal Model: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
MPTP Preparation: Dissolve MPTP hydrochloride in sterile, pyrogen-free 0.9% saline.
-
Administration (Sub-acute Regimen):
-
Administer MPTP via intraperitoneal (IP) injection at a dose of 20-30 mg/kg.
-
Inject once daily for 5 consecutive days.
-
-
Post-Injection Monitoring: Monitor animals for signs of distress. The neurodegenerative process stabilizes approximately 21 days after the final injection.
-
Therapeutic Intervention: Vorinostat treatment can be initiated before, during, or after MPTP administration to test for protective or restorative effects. A typical dose would be determined from AD or HD studies (e.g., 10-50 mg/kg, IP) and administered daily.
-
Endpoint Analysis:
-
Behavioral: Assess motor function using the Rotarod Test (Protocol 3).
-
Biochemical: Measure striatal dopamine and its metabolites (DOPAC, HVA) using HPLC.
-
Histological: Perform immunohistochemistry for Tyrosine Hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Relevant Signaling Pathways Modulated by Vorinostat
Beyond direct histone acetylation, Vorinostat influences key intracellular signaling pathways relevant to neuroprotection and neurite outgrowth. Studies in neuronal cell lines show that Vorinostat's neurotrophic effects are mediated through the activation of kinase cascades, including the MEK/ERK and PI3K/Akt pathways, which are crucial for cell survival and differentiation.
Conclusion
Vorinostat serves as a powerful research tool for exploring the role of epigenetics in neurodegenerative diseases. The protocols and data presented here provide a framework for its application in preclinical models of Alzheimer's and Huntington's disease. While its use in Parkinson's disease models is still exploratory, the strong mechanistic rationale warrants further investigation. By modulating histone acetylation and key neurotrophic pathways, Vorinostat continues to be a compound of high interest in the development of novel therapies for these devastating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Acetylation Modifiers in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of class IIa HDACs reduces mutant HTT aggregation by affecting RNA stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of Vorinostat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for the preclinical administration of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a potent histone deacetylase (HDAC) inhibitor. The following protocols and data are intended to facilitate the design and execution of rigorous preclinical studies to evaluate the efficacy and mechanism of action of Vorinostat.
Mechanism of Action
Vorinostat is a pan-HDAC inhibitor that targets class I, II, and IV histone deacetylases.[1][2] By binding to the zinc-containing active site of these enzymes, Vorinostat prevents the removal of acetyl groups from histones and other proteins.[1][3] This leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of genes, including tumor suppressor genes, that can induce cell differentiation, cell cycle arrest, and apoptosis.[1] Vorinostat's anti-tumor activity has also been linked to its interaction with signaling pathways such as the insulin-like growth factor (IGF) signaling pathway.
In Vitro Studies
Vehicle and Preparation
For in vitro experiments, Vorinostat is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the appropriate cell culture medium to the final desired concentrations.
Quantitative Data: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Vorinostat in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Type | Reference |
| HT-29 | Colon Cancer | ~5 | Not Specified | Not Specified | |
| SH-SY5Y | Neuroblastoma | ~2.5 | Not Specified | Not Specified | |
| MCF-7 | Breast Cancer | 0.75 | Not Specified | Proliferation | |
| MDA-MB-231 | Breast Cancer | 76.7 | Not Specified | Not Specified | |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | 24-96 | Viability | |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | 24-96 | Viability | |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | 24-96 | Viability | |
| SW-982 | Synovial Sarcoma | 8.6 | 48 | MTS Assay | |
| SW-1353 | Chondrosarcoma | 2.0 | 48 | MTS Assay | |
| Raji | Burkitt's Lymphoma | 2.82 | 48 | Viability | |
| Raji 4RH | Rituximab-resistant Lymphoma | 0.85 | 48 | Viability | |
| RL | Non-Hodgkin's Lymphoma | 1.63 | 48 | Viability | |
| RL 4RH | Rituximab-resistant Lymphoma | 1.90 | 48 | Viability | |
| HeLa | Cervical Cancer | 7.8 | 24 | CCK-8 Assay | |
| HeLa | Cervical Cancer | 3.6 | 48 | CCK-8 Assay | |
| HepG2 | Liver Cancer | 2.6 | 24 | CCK-8 Assay | |
| HepG2 | Liver Cancer | 1.0 | 48 | CCK-8 Assay |
Experimental Protocols
Objective: To determine the IC50 of Vorinostat against specific HDAC isoforms in a cell-free system.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
Developer solution (containing a stop solution like Trichostatin A and a protease)
-
Vorinostat dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of Vorinostat in HDAC assay buffer.
-
In a 96-well plate, add the diluted Vorinostat, recombinant HDAC enzyme, and assay buffer. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for enzyme-inhibitor interaction.
-
Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for a further period (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Objective: To assess the effect of Vorinostat on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Vorinostat dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plate
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Vorinostat. Include a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Studies
Vehicle and Formulation
Vorinostat has low aqueous solubility. Common vehicle formulations for in vivo administration include:
-
For Intraperitoneal (i.p.) Injection:
-
10% DMSO, 45% PEG400 in water.
-
Polyethylene glycol (PEG).
-
-
Recommended Formulation:
-
2% DMSO, 40% PEG 300, 5% Propylene glycol, 1% Tween 80.
-
Quantitative Data: In Vivo Efficacy and Dosing
The following table summarizes preclinical in vivo studies with Vorinostat.
| Animal Model | Cancer Type | Route of Administration | Dosage Regimen | Outcome | Reference |
| Nude mice with CWR22 xenografts | Prostate Cancer | i.p. | 25, 50, 100 mg/kg/day | 78%, 97%, and 97% tumor reduction, respectively | |
| SCID/NCr mice with MDA-MB-231 xenografts | Breast Cancer | i.p. | 100 mg/kg/day | Reduced tumor growth and osteolysis | |
| SCID/NCr mice with PC3 xenografts | Prostate Cancer | i.p. | 100 mg/kg/day | Reduced tumor growth and osteolysis | |
| Nude mice with MES-SA xenografts | Uterine Sarcoma | i.p. | 50 mg/kg/day for 21 days | Over 50% reduction in tumor growth | |
| Nude mice with IMR-32 and SK-N-DZ xenografts | Neuroblastoma | i.p. | 25 mg/kg, 3 times a week | Reduced tumor formation (in combination with sirolimus) | |
| Pediatric Preclinical Testing Program (PPTP) Models | Childhood Solid Tumors and Leukemia | i.p. | 125 mg/kg, daily for 5 days for 6 weeks | No objective responses observed |
Experimental Protocols
Objective: To evaluate the anti-tumor efficacy of Vorinostat in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude, SCID)
-
Cancer cell line of interest
-
Sterile PBS or appropriate cell culture medium for injection
-
Vorinostat and vehicle
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^5 to 5 x 10^6 cells) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Prepare Vorinostat in the appropriate vehicle.
-
Administer Vorinostat via the chosen route (e.g., i.p. or oral gavage) according to the desired dosing schedule. The control group receives the vehicle only.
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume (e.g., (width^2 x length)/2).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Signaling Pathways and Experimental Workflows
Vorinostat's Mechanism of Action
Caption: Mechanism of Vorinostat via HDAC inhibition and histone acetylation.
In Vivo Xenograft Experimental Workflow
Caption: Workflow for a preclinical in vivo xenograft study.
Interaction with IGF-IR Signaling Pathway
Caption: Vorinostat's interaction with the IGF-IR signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Vorinostat Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers encountering resistance to Vorinostat in cancer cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, along with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to Vorinostat, is now showing reduced responsiveness. What are the likely causes?
This is a common phenomenon known as acquired resistance. Cancer cells can adapt to the presence of a drug over time through various mechanisms. The most frequently observed mechanisms for Vorinostat resistance include:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells may upregulate signaling pathways that promote survival and counteract the cytotoxic effects of Vorinostat. A key pathway implicated in Vorinostat resistance is the STAT3 signaling cascade. Constitutive activation of STAT3 can promote the transcription of anti-apoptotic genes, contributing to drug resistance.[1][2][3]
-
Induction of the Unfolded Protein Response (UPR): Vorinostat can induce stress in the endoplasmic reticulum (ER), leading to the activation of the UPR. While prolonged UPR activation can trigger apoptosis, some cancer cells can co-opt the UPR's cytoprotective functions to survive treatment.[4][5] This can involve the upregulation of chaperone proteins like GRP78/BiP.
-
Increased Drug Efflux: Although less commonly reported for Vorinostat compared to other chemotherapeutics, cancer cells can upregulate the expression of drug efflux pumps, such as P-glycoprotein (MDR1/ABCB1), which actively transport the drug out of the cell, reducing its intracellular concentration.
-
Alterations in Histone Deacetylase (HDAC) Expression or Activity: While infrequent, mutations in HDACs or changes in the expression levels of different HDAC isoforms could potentially contribute to resistance. For instance, reduced expression of HDAC3 has been linked to decreased sensitivity to Vorinostat in some lymphoid malignancies.
-
Epigenetic Modifications: Changes in DNA methylation patterns can lead to the silencing of tumor suppressor genes or the activation of oncogenes, contributing to a more resistant phenotype.
Q2: How can I confirm that my cell line has genuinely developed resistance to Vorinostat?
The most definitive way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of Vorinostat in your treated cell line with that of the original, parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability assay, such as the MTS or MTT assay.
Q3: What are the initial troubleshooting steps if I suspect my cells are becoming resistant to Vorinostat?
-
Verify Cell Line Identity: Ensure your cell line has not been cross-contaminated. Perform cell line authentication using methods like Short Tandem Repeat (STR) profiling.
-
Check Compound Integrity: Confirm the concentration and stability of your Vorinostat stock solution. Prepare fresh stock solutions regularly and store them appropriately.
-
Perform a Dose-Response Assay: Conduct a new IC50 determination to precisely quantify the level of resistance.
-
Culture Maintenance Review: Examine your cell culture practices. Inconsistent passaging, microbial contamination (especially mycoplasma), or prolonged culture can lead to phenotypic drift. It is advisable to test for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
-
Isolate Resistant Clones: If you have a mixed population of cells with varying levels of resistance, consider isolating single-cell clones to work with a more homogeneous population.
Troubleshooting Guides
This section provides practical guidance for specific challenges you might face in your experiments.
Guide 1: Generating Vorinostat-Resistant Cell Lines
Problem: I am unable to generate a stable Vorinostat-resistant cell line.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Suboptimal Initial Drug Concentration | The starting concentration of Vorinostat may be too high, causing widespread cell death with no surviving clones, or too low, providing insufficient selective pressure. Solution: Determine the IC50 of Vorinostat for your parental cell line using a cell viability assay. Begin the resistance induction with a Vorinostat concentration at or slightly below the IC50 value. |
| Inappropriate Dose Escalation | Increasing the Vorinostat concentration too quickly or in large increments can prevent cells from adapting. Solution: Employ a gradual dose escalation strategy. After the initial selection, increase the Vorinostat concentration by 1.5- to 2-fold only after the cells have recovered and are proliferating steadily at the current concentration. |
| Drug Instability | Vorinostat may degrade in the cell culture medium over time. Solution: Prepare fresh media containing Vorinostat for each media change. |
| Heterogeneous Cell Population | Your parental cell line may contain a mix of sensitive and intrinsically resistant cells. Solution: After establishing a resistant population, perform single-cell cloning to isolate and expand individual resistant clones. Characterize the IC50 of each clone to select for the desired level of resistance. |
| Loss of Resistant Phenotype | Resistance may not be stable in the absence of selective pressure. Solution: Once a resistant line is established, maintain a low concentration of Vorinostat (e.g., at the IC10-IC20 of the resistant line) in the culture medium to ensure the stability of the resistant phenotype. |
Guide 2: Investigating Mechanisms of Resistance
Problem: I have a Vorinostat-resistant cell line, but I am unsure of the underlying mechanism of resistance.
Experimental Approach:
| Potential Mechanism | Recommended Experiment | Expected Outcome in Resistant Cells |
| Activation of STAT3 Signaling | Western Blot: Analyze the phosphorylation of STAT3 (p-STAT3) and total STAT3 levels. RT-qPCR: Measure the mRNA levels of known STAT3 target genes (e.g., Bcl-2, Bcl-xL, Survivin). | Increased p-STAT3/total STAT3 ratio. Upregulation of STAT3 target genes. |
| Induction of the UPR | Western Blot: Analyze the expression of key UPR proteins such as GRP78/BiP, phosphorylated PERK (p-PERK), ATF4, and CHOP. | Increased expression of GRP78/BiP and other UPR markers. |
| Increased Drug Efflux | Western Blot or RT-qPCR: Analyze the expression of common drug efflux pumps like P-glycoprotein (MDR1/ABCB1). Functional Assay: Use a fluorescent substrate of the suspected efflux pump (e.g., Rhodamine 123 for P-glycoprotein) and measure its intracellular accumulation by flow cytometry in the presence and absence of a specific inhibitor. | Upregulation of efflux pump expression. Decreased intracellular accumulation of the fluorescent substrate, which is reversible by a specific inhibitor. |
| Altered HDAC Expression | Western Blot or RT-qPCR: Compare the expression levels of different HDAC isoforms (particularly HDAC1, 2, and 3) between parental and resistant cells. | Potential changes in the expression levels of specific HDAC isoforms. |
Quantitative Data Summary
Table 1: IC50 Values of Vorinostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sensitive Lines | |||
| HH | Cutaneous T-Cell Lymphoma | 0.146 | |
| HuT78 | Cutaneous T-Cell Lymphoma | 2.062 | |
| SeAx | Cutaneous T-Cell Lymphoma | 1.510 | |
| OCI-AML3 | Acute Myeloid Leukemia | 1.55 (24h), 0.42 (72h) | |
| MV4-11 | Biphenotypic B Myelomonocytic Leukemia | 0.636 | |
| Daudi | Burkitt's Lymphoma | 0.493 | |
| MCF-7 | Breast Adenocarcinoma | 0.685 | |
| A549 | Lung Carcinoma | 1.64 | |
| SW-1353 | Chondrosarcoma | 2.0 | |
| Resistant Lines | |||
| MJ | Cutaneous T-Cell Lymphoma | 2.697 | |
| MyLa | Cutaneous T-Cell Lymphoma | 4.4 | |
| SW-982 | Synovial Sarcoma | 8.6 |
Table 2: Synergistic Effects of Vorinostat in Combination Therapies
| Combination Agent | Cancer Type/Cell Line | Effect | Quantitative Measure | Reference |
| Adaphostin | Acute Lymphocytic Leukemia (Jurkat) | Synergy | Combination Index (CI) < 1.0 | |
| Flavopiridol | Solid Tumors | Enhanced Apoptosis | Time and sequence-dependent synergy | |
| Radiation | Neuroblastoma (NB1691luc) | Increased Efficacy | Enhanced tumor growth inhibition in vivo | |
| Doxorubicin | Chondrosarcoma (SW-1353) | Synergistic Reduction in Cell Growth | Significant reduction in cell viability compared to single agents |
Experimental Protocols
Protocol 1: Generation of Vorinostat-Resistant Cell Lines
This protocol describes a stepwise method for developing drug-resistant cell lines.
Workflow for Developing Vorinostat-Resistant Cell Lines
A stepwise workflow for generating drug-resistant cell lines.
-
Determine the IC50 of the Parental Cell Line: a. Seed parental cells in a 96-well plate at a predetermined optimal density. b. After 24 hours, treat the cells with a range of Vorinostat concentrations for 48-72 hours. c. Perform a cell viability assay (e.g., MTS or MTT) to determine the IC50 value.
-
Initiate Resistance Induction: a. Culture the parental cells in a medium containing Vorinostat at a concentration equal to the IC50. b. Monitor the cells closely. Initially, a significant number of cells will die. c. Continue to culture the surviving cells, changing the medium with fresh Vorinostat every 2-3 days, until the cells resume a normal growth rate.
-
Stepwise Dose Escalation: a. Once the cells are stably growing at the initial concentration, increase the Vorinostat concentration by 1.5- to 2-fold. b. Repeat the process of monitoring and recovery. c. Continue this stepwise increase in drug concentration until the cells are tolerant to a significantly higher concentration than the parental IC50 (e.g., 5-10 fold higher).
-
Characterization and Maintenance: a. Once a resistant population is established, determine the new IC50 value to quantify the degree of resistance. b. Cryopreserve aliquots of the resistant cells at early passages. c. To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance dose of Vorinostat (e.g., the IC20 of the resistant line).
Common Problems and Solutions:
-
High Cell Death: If most cells die during the initial selection, start with a lower Vorinostat concentration (e.g., IC25-IC50).
-
Slow Recovery: Be patient. It can take several weeks for cells to recover at each concentration step.
-
Loss of Resistance: Periodically re-evaluate the IC50 to ensure the resistance is stable. If resistance is lost, it may be necessary to re-select the population or thaw an earlier, more resistant stock.
Protocol 2: MTS Cell Viability Assay
This colorimetric assay measures cell viability based on the metabolic conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Add 100 µL of medium containing various concentrations of Vorinostat to the wells. Include wells with untreated cells as a control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Common Problems and Solutions:
-
High Background: Use phenol red-free medium during the assay, as phenol red can interfere with absorbance readings.
-
Low Signal: Increase the number of cells seeded per well or extend the incubation time with the MTS reagent.
-
Inconsistent Results: Ensure even cell seeding and proper mixing of the MTS reagent in each well.
Protocol 3: TUNEL Assay for Apoptosis Detection (Flow Cytometry)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cells in 1% paraformaldehyde in PBS and incubate on ice for 15-30 minutes.
-
Permeabilization: Wash the cells and resuspend in ice-cold 70% ethanol. Incubate on ice for at least 30 minutes.
-
Labeling: a. Wash the cells with wash buffer. b. Resuspend the cells in the DNA labeling solution containing TdT enzyme and fluorescently labeled dUTPs. c. Incubate for 60 minutes at 37°C in the dark.
-
Analysis: Wash the cells and resuspend in a suitable buffer for flow cytometry analysis.
Common Problems and Solutions:
-
No Signal in Positive Control: Ensure the DNase I treatment for the positive control is effective. The TdT enzyme may be inactive; check its expiration date and storage conditions.
-
High Background in Negative Control: Incomplete washing or insufficient blocking can lead to non-specific staining. Ensure thorough washing steps.
-
Cell Clumping: Handle cells gently during washing and resuspension steps. The addition of a small amount of EDTA to the buffers can help reduce clumping.
Protocol 4: Western Blot for Protein Expression Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. c. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
Common Problems and Solutions:
-
No Bands: Check the protein transfer efficiency, antibody concentrations, and the activity of the ECL substrate.
-
High Background: Increase the number and duration of washing steps. Ensure the blocking step is adequate.
-
Non-specific Bands: Optimize the primary antibody concentration and blocking conditions.
Protocol 5: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the amount of a specific mRNA transcript.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit or TRIzol reagent.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: a. Prepare a reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix. b. Run the qPCR reaction in a real-time PCR machine.
-
Data Analysis: Determine the cycle threshold (Ct) values for your gene of interest and a housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative gene expression using the ΔΔCt method.
Common Problems and Solutions:
-
No Amplification: Check the integrity of your RNA and cDNA. Redesign primers if necessary.
-
Primer Dimers: Optimize the primer concentration and annealing temperature.
-
Inconsistent Results: Ensure accurate pipetting and use high-quality RNA.
Signaling Pathway Diagrams
Diagram 1: The Unfolded Protein Response (UPR) in Vorinostat Resistance
The UPR pathway can lead to either cell survival or apoptosis in response to Vorinostat-induced ER stress.
Diagram 2: STAT3 Signaling in Vorinostat Resistance
Activation of the STAT3 pathway can promote Vorinostat resistance by upregulating anti-apoptotic genes.
References
- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Activation of the Unfolded Protein Response Contributes toward the Antitumor Activity of Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Vorinostat dosage for maximum therapeutic effect with minimal toxicity
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Vorinostat dosage to maximize therapeutic effect while minimizing toxicity. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data from clinical studies.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during in vitro and in vivo experiments with Vorinostat.
FAQs
-
What is the approved dosage of Vorinostat? The FDA-approved dosage for cutaneous T-cell lymphoma (CTCL) is 400 mg administered orally once daily with food.[1][2][3] Dosage adjustments to 300 mg once daily, or further to 300 mg once daily for five consecutive days a week, are recommended for patients who do not tolerate the 400 mg dose.[3][4]
-
What is the mechanism of action of Vorinostat? Vorinostat is a histone deacetylase (HDAC) inhibitor. It specifically inhibits class I (HDAC1, HDAC2, HDAC3) and class II (HDAC6) HDAC enzymes. This inhibition leads to an accumulation of acetylated histones and other proteins, which results in a more open chromatin structure and the activation of gene transcription. This can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
-
What are the common toxicities associated with Vorinostat? The most frequently observed side effects are generally mild to moderate and include fatigue, diarrhea, and nausea. More severe, life-threatening toxicities, particularly at doses exceeding 400 mg daily, can include thrombocytopenia, anemia, dehydration, and pulmonary embolism.
-
How is Vorinostat metabolized? Vorinostat is primarily metabolized in the liver through glucuronidation and hydrolysis, followed by β-oxidation. It is not metabolized by the cytochrome P-450 (CYP) enzyme system, making pharmacokinetic interactions with drugs that are CYP inducers or inhibitors unlikely.
-
Can Vorinostat be used in combination with other therapies? Yes, numerous clinical trials are investigating Vorinostat in combination with other anticancer agents, such as carboplatin, paclitaxel, and temozolomide, for various solid and hematologic malignancies.
Troubleshooting
-
Issue: High in vitro cytotoxicity in control cell lines.
-
Possible Cause: Solvent toxicity. Vorinostat is often dissolved in DMSO.
-
Troubleshooting Step: Ensure the final DMSO concentration in your culture medium is consistent across all treatment groups, including vehicle controls, and is at a non-toxic level (typically <0.5%).
-
-
Issue: Inconsistent results in HDAC inhibition assays.
-
Possible Cause: Reagent instability or improper handling.
-
Troubleshooting Step: Prepare fresh dilutions of Vorinostat for each experiment. Ensure proper storage of enzymes and substrates according to the manufacturer's instructions.
-
-
Issue: Unexpected off-target effects in cellular assays.
-
Possible Cause: Vorinostat's broad HDAC inhibition can affect numerous cellular processes.
-
Troubleshooting Step: To confirm that the observed phenotype is due to HDAC inhibition, consider using a structurally different HDAC inhibitor as a positive control or employing siRNA-mediated knockdown of specific HDACs.
-
-
Issue: Animal models showing excessive weight loss or signs of distress.
-
Possible Cause: The administered dose is too high for the specific animal model.
-
Troubleshooting Step: Reduce the Vorinostat dosage or the frequency of administration. Monitor the animals' health daily and provide supportive care, such as hydration, as needed.
-
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on Vorinostat.
Table 1: Vorinostat Monotherapy Dosage and Efficacy in Cutaneous T-cell Lymphoma (CTCL)
| Dosage Regimen | Number of Patients | Overall Response Rate (%) | Median Time to Response | Reference |
| 400 mg once daily | 74 | ~30% | 55 days | |
| 400 mg once daily | 33 (Group 1) | ~31% | ~84 days | |
| 300 mg twice daily, 3x/week | 33 (Group 2) | ~9% | - | |
| 300 mg twice daily (14 days on, 7 days off) then 200 mg twice daily | 33 (Group 3) | ~33% | - |
Table 2: Common Adverse Events Associated with Vorinostat (400 mg once daily)
| Adverse Event | Frequency (%) | Severity | Reference |
| Diarrhea | 49% | Mild to Moderate | |
| Fatigue | 46% | Mild to Moderate | |
| Nausea | 43% | Mild to Moderate | |
| Anorexia | 26% | Mild to Moderate | |
| Thrombocytopenia | - | Can be severe/life-threatening | |
| Anemia | - | Can be severe/life-threatening |
Table 3: Pharmacokinetic Parameters of Vorinostat
| Parameter | Value | Conditions | Reference |
| Tmax (Time to peak concentration) | 1.5 hours | 400 mg oral dose, fasted | |
| t1/2 (Elimination half-life) | ~2 hours | Oral administration | |
| Protein Binding | ~71% | - | |
| Absolute Bioavailability | 42.5 ± 16.1% | 400 mg oral dose, fasted |
Detailed Experimental Protocols
1. In Vitro HDAC Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Vorinostat against specific HDAC isoforms.
-
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6).
-
Fluorogenic HDAC substrate.
-
HDAC assay buffer.
-
Developer solution containing a stop solution (e.g., Trichostatin A) and a protease.
-
Vorinostat.
-
96-well black plates.
-
-
Procedure:
-
Prepare serial dilutions of Vorinostat in the HDAC assay buffer.
-
In a 96-well plate, add the diluted Vorinostat, the recombinant HDAC enzyme, and the assay buffer. Include wells with no inhibitor (positive control) and no enzyme (negative control).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for enzyme-inhibitor interaction.
-
Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for a further period (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of HDAC activity for each Vorinostat concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the Vorinostat concentration and determine the IC50 value.
-
2. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of Vorinostat on cancer cell lines.
-
Materials:
-
Cancer cell line of interest.
-
Complete culture medium.
-
Vorinostat.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Vorinostat. Include wells with vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration of Vorinostat relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Vorinostat concentration and determine the IC50 value.
-
3. DNA Fragmentation Assay for Apoptosis
-
Objective: To assess Vorinostat-induced apoptosis by measuring DNA fragmentation.
-
Materials:
-
Cells labeled with [14C]thymidine.
-
Vorinostat.
-
Lysis buffer (e.g., 10 mmol/L Tris, 1 mmol/L EDTA, 0.2% Triton X-100, pH 7.5).
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Label cells with [14C]thymidine for one cell cycle.
-
Treat the cells with varying concentrations of Vorinostat for a specified time (e.g., 24 hours).
-
(Optional) If studying combination with radiation, irradiate the cells.
-
Incubate for an additional period (e.g., 4 hours) to allow for apoptosis.
-
Harvest the cells, wash with PBS, and lyse them with the lysis buffer on ice for 20 minutes.
-
Separate the fragmented DNA (soluble) from the intact chromatin (pellet) by centrifugation.
-
Measure the radioactivity in both the supernatant (fragmented DNA) and the pellet (intact DNA) using a scintillation counter.
-
Calculate the percentage of fragmented DNA.
-
Visualizations
Caption: Mechanism of action of Vorinostat as an HDAC inhibitor.
Caption: General workflow for an in vitro HDAC inhibition assay.
Caption: Vorinostat's interaction with the IGF-I signaling pathway.
References
Technical Support Center: Overcoming Vorinostat Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Vorinostat in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is Vorinostat poorly soluble in aqueous solutions?
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability.[1][2] Its hydrophobic nature, attributed to the suberoylanilide group, limits its ability to dissolve in water-based media, posing significant challenges for in vitro experiments and the development of parenteral formulations.[2][3] The maximum solubility in plain water is estimated to be around 20-50 µM.[4]
Q2: What are the common signs of Vorinostat precipitation in my experiment?
You may observe a cloudy or hazy appearance in your solution, or visible particulate matter. In cell culture, precipitation can lead to inconsistent results and cellular toxicity not related to the pharmacological activity of the drug. It is crucial to ensure complete dissolution before administration.
Q3: Can I use DMSO to dissolve Vorinostat for my aqueous-based experiments?
Yes, Dimethyl sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions of Vorinostat, with a high solubility of ≥ 100 mg/mL. However, the final concentration of DMSO in your aqueous experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. When diluting the DMSO stock in an aqueous buffer, it is critical to do so dropwise while vortexing to prevent the drug from precipitating.
Q4: What are the primary strategies to enhance the aqueous solubility of Vorinostat?
Several effective methods can be employed to improve the aqueous solubility of Vorinostat. These include the use of co-solvents, complexation with cyclodextrins, and encapsulation in nanoparticle-based delivery systems such as polymeric micelles and mesoporous silica nanoparticles. Each of these approaches has its own advantages and considerations.
Troubleshooting Guides
Issue 1: Vorinostat precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Possible Cause: The concentration of Vorinostat in the final aqueous solution exceeds its solubility limit. The rapid change in solvent polarity upon dilution can cause the drug to crash out of the solution.
-
Solution:
-
Reduce the Final Concentration: Lower the final working concentration of Vorinostat in your experiment if possible.
-
Use an Intermediate Dilution Step: Instead of diluting the highly concentrated DMSO stock directly into the aqueous buffer, perform an intermediate dilution in a solvent mixture with a polarity between that of DMSO and your final buffer (e.g., a 50:50 mixture of ethanol and water).
-
Employ Co-solvents: Prepare your final aqueous solution with a small percentage of a biocompatible co-solvent.
-
Issue 2: My Vorinostat solution is not stable and precipitates over time.
-
Possible Cause: The formulation is not thermodynamically stable, or there are changes in temperature or pH affecting solubility.
-
Solution:
-
Prepare Fresh Solutions: Always prepare Vorinostat solutions fresh before each experiment.
-
Control Temperature: Store your solutions at the recommended temperature and avoid freeze-thaw cycles.
-
pH Adjustment: Vorinostat's solubility can be pH-dependent. In early clinical studies, intravenous formulations were prepared in a solution adjusted to pH 11.2 with sodium hydroxide. However, the stability of Vorinostat at high pH should be considered.
-
Use Stabilizing Formulations: Consider using more advanced formulation strategies like cyclodextrin complexes or nanoparticle encapsulation for long-term stability.
-
Data on Solubility Enhancement Strategies
The following tables summarize the quantitative improvements in Vorinostat solubility achieved through various formulation strategies.
Table 1: Solubility Enhancement using Nanoparticle-Based Systems
| Formulation Type | Drug-to-Carrier Ratio | Base Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase | Reference |
| Pristine Mesoporous Silica Nanoparticles (MSNs) | N/A | 61.06 | 158.76 | 2.6 | |
| Amino-modified MSNs | N/A | 61.06 | 238.13 | 3.9 | |
| Phosphonate-modified MSNs | N/A | 61.06 | 262.56 | 4.3 | |
| PEG-b-PLA Micelles | 1:10 | 200 | 8150 | 41 | |
| PEG-b-PLA Micelles | 1:15 | 200 | 10240 | 51 |
Table 2: Solubility Enhancement using Cyclodextrins
| Cyclodextrin Type | Concentration (mM) | Base Solubility (mM) | Enhanced Solubility (mM) | Fold Increase | Reference |
| Randomly Methylated-β-Cyclodextrin (RM-β-CD) | 300 | 0.724 | 70.8 | ~98 | |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | N/A | 0.724 | Significantly Increased | N/A | |
| α-Cyclodextrin | N/A | 0.724 | Increased | N/A |
Experimental Protocols
Protocol 1: Preparation of Vorinostat-Loaded Mesoporous Silica Nanoparticles (MSNs)
This protocol is a generalized procedure based on published methods.
-
Synthesis of MSNs: Synthesize MCM-41 type MSNs using a suitable silica precursor and templating agent.
-
Surface Functionalization (Optional):
-
For amino-modification, reflux the MSNs with an amino-silane agent.
-
For phosphonate-modification, reflux with a phosphonate-silane agent.
-
-
Loading of Vorinostat:
-
Disperse the MSNs in a solution of Vorinostat in an organic solvent (e.g., ethanol).
-
Stir the mixture at room temperature for 24 hours to allow for drug loading via diffusion into the pores.
-
Collect the loaded nanoparticles by centrifugation.
-
-
Washing and Drying: Wash the loaded MSNs with the organic solvent to remove any surface-adsorbed drug, then dry under vacuum.
-
Characterization: Characterize the loaded nanoparticles for drug loading efficiency, particle size, and morphology using techniques like TGA, DLS, and TEM.
-
Solubility Determination:
-
Disperse a known amount of Vorinostat-loaded MSNs in deionized water.
-
Stir the suspension at 37°C for 48 hours to reach equilibrium.
-
Centrifuge to pellet the nanoparticles.
-
Analyze the supernatant for dissolved Vorinostat concentration using a validated HPLC or LC-MS/MS method.
-
Protocol 2: Preparation of Vorinostat-Cyclodextrin Inclusion Complexes
This protocol is based on the phase-solubility method.
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the desired cyclodextrin (e.g., HP-β-CD).
-
Addition of Excess Vorinostat: Add an excess amount of Vorinostat powder to each cyclodextrin solution.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Drug: Centrifuge or filter the suspensions to remove the undissolved Vorinostat.
-
Quantification: Dilute the clear supernatant and analyze the concentration of dissolved Vorinostat using a suitable analytical method like HPLC.
-
Phase-Solubility Diagram: Plot the concentration of dissolved Vorinostat against the concentration of the cyclodextrin to determine the type of complex formed and the stability constant.
Visualizations
Caption: A logical workflow for addressing Vorinostat's poor aqueous solubility.
Caption: Mechanism of Vorinostat solubilization via cyclodextrin inclusion.
References
- 1. Vorinostat with Sustained Exposure and High Solubility in Poly(ethylene glycol)-b-poly(DL-lactic acid) Micelle Nanocarriers: Characterization and Effects on Pharmacokinetics in Rat Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubilization of vorinostat by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
challenges in the clinical application of Vorinostat and potential solutions
Welcome to the technical support center for Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for the clinical and preclinical application of Vorinostat.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and guidance for troubleshooting common issues encountered during experiments with Vorinostat.
I. General Handling and Formulation
Q1: What are the solubility properties of Vorinostat and how should I prepare it for in vitro experiments?
Vorinostat is slightly soluble in water, alcohol, isopropanol, and acetone, but it is completely soluble in dimethyl sulfoxide (DMSO). For in vitro studies, it is common to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C. Subsequent dilutions to the desired final concentration should be made in the cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so the final DMSO concentration in your experiment should be kept low, typically below 0.1%.
Q2: I am observing precipitation of Vorinostat in my cell culture medium. What can I do?
Precipitation can occur if the final concentration of Vorinostat exceeds its solubility in the aqueous medium or if the DMSO concentration is too low to maintain its solubility. To troubleshoot this:
-
Ensure your DMSO stock solution is fully dissolved before diluting it in the medium.
-
When diluting, add the Vorinostat stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion.
-
Consider preparing a fresh, lower-concentration stock solution if the issue persists.
-
For in vivo studies where DMSO is not ideal, alternative formulations such as encapsulation in nanoparticles or use of solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) have been explored.
II. Experimental Assays and Expected Outcomes
Q3: I am not observing an increase in histone acetylation after treating my cells with Vorinostat. What could be the reason?
Several factors could contribute to this observation:
-
Suboptimal Vorinostat Concentration: The IC50 for Vorinostat can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incorrect Timing: The peak of histone acetylation can be time-dependent. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing maximum acetylation.
-
Cell Line Resistance: The cell line you are using might have intrinsic or acquired resistance to Vorinostat.
-
Antibody Issues: Ensure the primary antibody for acetylated histones is specific and used at the recommended dilution. Include a positive control, such as a cell line known to respond to Vorinostat.
-
Experimental Protocol: Review your Western blot protocol to ensure efficient protein extraction and transfer, especially for low molecular weight histones.
Q4: My apoptosis assay does not show a significant increase in cell death after Vorinostat treatment. Why might this be?
-
Cell Cycle Arrest vs. Apoptosis: Vorinostat can induce cell cycle arrest in addition to apoptosis. Analyze the cell cycle distribution of your treated cells. You might observe an accumulation of cells in the G1 or G2/M phase.
-
Insufficient Treatment Duration: Apoptosis is often a later event. Extend the treatment duration (e.g., 48-72 hours) to allow for the induction of apoptosis.
-
Resistance Mechanisms: The cells may have mechanisms that counteract apoptosis, such as high expression of anti-apoptotic proteins like Bcl-2.
-
Autophagy Induction: Vorinostat can induce autophagy, which can sometimes act as a survival mechanism. Consider co-treatment with an autophagy inhibitor like chloroquine to see if it enhances apoptosis.
III. Drug Resistance
Q5: What are the known mechanisms of acquired resistance to Vorinostat?
Acquired resistance to Vorinostat is a significant clinical challenge. Some of the identified mechanisms include:
-
Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance proteins like P-glycoprotein (MDR1) can actively pump Vorinostat out of the cell, reducing its intracellular concentration.
-
Alterations in Autophagy: Initially, Vorinostat-induced autophagy can be pro-death. However, in resistant cells, autophagy can switch to a pro-survival mechanism.[1]
-
Changes in HDAC Expression: Reduced expression of certain HDAC isoforms, such as HDAC3, has been linked to Vorinostat resistance in some lymphoid malignancies.[2]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like the PI3K/Akt pathway can promote cell survival and counteract the effects of Vorinostat.
Q6: My cells have developed resistance to Vorinostat. What are some experimental strategies to investigate and potentially overcome this?
-
Assess Efflux Pump Activity: Use a fluorescent substrate of efflux pumps (e.g., Rhodamine 123) with and without an efflux pump inhibitor (e.g., verapamil) to determine if increased efflux is the cause of resistance.
-
Investigate the Role of Autophagy: Treat resistant cells with Vorinostat in combination with an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) and assess cell viability. A synergistic effect would suggest that autophagy is a survival mechanism in your resistant cells.
-
Analyze HDAC Expression: Use Western blotting or qPCR to compare the expression levels of different HDAC isoforms between your sensitive and resistant cell lines.
-
Explore Combination Therapies: Based on the suspected resistance mechanism, test combinations with inhibitors of pro-survival pathways (e.g., PI3K inhibitors) or other cytotoxic agents.
Data Presentation
Toxicity Profile of Vorinostat
The following tables summarize the common adverse events (AEs) associated with Vorinostat monotherapy and combination therapy from clinical trials.
Table 1: Common Drug-Related Adverse Events with Vorinostat Monotherapy
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Fatigue | 61.9 | 12.0 |
| Nausea | 55.7 | - |
| Diarrhea | 49.3 | - |
| Anorexia | 48.1 | - |
| Vomiting | 32.8 | - |
| Thrombocytopenia | - | 10.6 |
| Dehydration | - | 7.3 |
| Decreased Platelet Count | - | 5.3 |
Data compiled from pooled analysis of 341 patients with solid or hematologic malignancies.
Table 2: Common Drug-Related Adverse Events with Vorinostat in Combination Therapy
| Adverse Event | All Grades (%) |
| Nausea | 48.4 |
| Diarrhea | 40.8 |
| Fatigue | 34.4 |
| Vomiting | 31.2 |
| Anorexia | 20.4 |
Data from 157 patients receiving Vorinostat in combination with other systemic therapies. The majority of AEs were Grade 2 or less.
Efficacy of Vorinostat in Combination Therapies
The following table presents a summary of clinical trial results for Vorinostat in combination with other anticancer agents.
Table 3: Efficacy of Vorinostat Combination Therapies in Clinical Trials
| Combination Regimen | Cancer Type | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Vorinostat + Bortezomib | Relapsed/Refractory Multiple Myeloma | 23 | 42% | - | [3][4] |
| Vorinostat + Bortezomib | Mantle Cell Lymphoma | 22 | 31.8% | 7.6 months | [5] |
| Vorinostat + Bortezomib | Diffuse Large B-cell Lymphoma | 39 | 7.7% | 1.8 months | |
| Vorinostat + Bortezomib | Recurrent Glioblastoma | 37 | One partial response | 1.5 months | |
| Vorinostat + Bortezomib | Advanced Non-Small Cell Lung Cancer | 18 | 0% | 1.5 months | |
| Vorinostat + Hydroxychloroquine | Advanced Solid Tumors | 24 | One durable partial response | - | |
| Vorinostat + Hydroxychloroquine | Chemotherapy-Refractory Metastatic Colorectal Cancer | 42 | - | 1.9 months | |
| Vorinostat + Temozolomide and Radiation | Newly Diagnosed Glioblastoma | 107 | - | Median OS 16.1 months | |
| Vorinostat + Capecitabine + Cisplatin | Metastatic or Unresectable Gastric Cancer | 45 | 42% | 5.9 months |
Experimental Protocols
Western Blot for Histone Acetylation
Objective: To detect changes in histone acetylation levels in cells treated with Vorinostat.
Methodology:
-
Cell Lysis and Protein Extraction:
-
Treat cells with Vorinostat or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per well onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve low molecular weight histones.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin).
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after Vorinostat treatment.
Methodology:
-
Cell Treatment and Collection:
-
Treat cells with Vorinostat or vehicle control.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add more 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: General mechanism of action of Vorinostat.
Caption: Key mechanisms of acquired resistance to Vorinostat.
Experimental and Logical Workflows
Caption: Experimental workflow for Western blot analysis.
References
- 1. Vorinostat in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. Phase I Study Of Vorinostat in Combination with Bortezomib for Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase II Trial of Bortezomib and Vorinostat in Mantle Cell Lymphoma and Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Vorinostat In Vivo Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Vorinostat.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vivo experiments with Vorinostat, offering potential solutions and explanations in a direct question-and-answer format.
Formulation & Administration
-
Question: My in vivo study shows very low and variable oral bioavailability of Vorinostat. What are the potential causes and how can I improve it?
-
Answer: Vorinostat is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility (around 0.2 mg/mL) and low permeability.[1][2][3] This inherently limits its oral absorption. Furthermore, Vorinostat undergoes rapid metabolism, primarily through glucuronidation and hydrolysis, leading to a short elimination half-life of approximately 2 hours in both rats and humans.[1] To improve bioavailability, consider advanced formulation strategies such as nanoformulations (e.g., polymeric micelles, solid lipid nanoparticles, or self-microemulsifying drug delivery systems) or prodrug approaches.[1] These strategies aim to enhance solubility, protect the drug from rapid metabolism, and potentially increase its permeability.
-
-
Question: I am observing precipitation of my Vorinostat formulation upon administration to the animal model. How can I prevent this?
-
Answer: Precipitation upon administration is a common issue for poorly soluble drugs like Vorinostat, especially when using simple solvent-based formulations (e.g., in PEG400 or methylcellulose). This can lead to erratic absorption and low bioavailability. To prevent this, utilizing nano-encapsulation techniques can be highly effective. Formulations like poly(ethylene glycol)-b-poly(DL-lactic acid) (PEG-b-PLA) micelles, solid lipid nanoparticles (SLNs), or mesoporous silica nanoparticles (MSNs) can encapsulate Vorinostat, maintaining it in a solubilized state in the gastrointestinal fluid and preventing precipitation. Self-microemulsifying drug delivery systems (SMEDDS) are another excellent option as they form a fine oil-in-water microemulsion upon gentle agitation in the GI tract, keeping the drug solubilized.
-
-
Question: My nanoformulation of Vorinostat is not showing the expected improvement in bioavailability. What could be the issue?
-
Answer: Several factors could contribute to this. First, assess the physicochemical properties of your nanoformulation. The particle size, drug loading efficiency, and in vitro release profile are critical. For instance, a burst release of the drug from the nanocarrier in the upper GI tract might not be optimal. A sustained-release formulation could protect the drug from rapid metabolism and allow for absorption along a greater length of the intestine. Also, consider the stability of the nanoformulation in the gastrointestinal environment. Degradation of the carrier material before the drug can be absorbed will lead to premature drug release and precipitation. Finally, ensure your analytical method for quantifying Vorinostat in plasma is sensitive and validated, as low concentrations might be challenging to detect accurately.
-
Pharmacokinetics & Analysis
-
Question: The plasma concentration-time profile of Vorinostat in my study shows a very short half-life, even with an improved formulation. Why is this happening?
-
Answer: Vorinostat is known for its rapid elimination, primarily through metabolic pathways. While some advanced formulations can protect the drug and prolong its circulation time, they may not completely halt its metabolism. For example, polymeric micelles have been shown to significantly increase the half-life and mean residence time of Vorinostat by creating a protective shell around the drug. If you are still observing a short half-life, it could be that the release rate from your formulation is still relatively fast, or the metabolic clearance is very high in your specific animal model. It's important to compare the pharmacokinetic parameters of your formulation against a standard control (e.g., a simple suspension or solution) in the same study to accurately gauge the improvement.
-
-
Question: What are the recommended analytical methods for quantifying Vorinostat in plasma samples from in vivo studies?
-
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely reported and recommended method for the quantification of Vorinostat in biological fluids due to its high sensitivity and selectivity. High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity for pharmacokinetic studies where plasma concentrations can be very low, especially at later time points. When developing your analytical method, it is crucial to validate it for linearity, accuracy, precision, and stability to ensure reliable results.
-
Summary of Quantitative Data
The following tables summarize the pharmacokinetic parameters of Vorinostat in various formulations from in vivo studies in rats, demonstrating the impact of different bioavailability enhancement strategies.
Table 1: Pharmacokinetic Parameters of Vorinostat in Different Formulations Following Oral Administration in Rats.
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg·h/mL) | Absolute Bioavailability (F%) | Fold Increase in Bioavailability | Reference |
| 2% Methylcellulose Suspension | 50 | 0.198 ± 0.052 | 0.5 | 0.91 ± 0.07 | 6.41 ± 0.53 | - | |
| PEG-b-PLA Micelles (1:10) | 50 | 0.231 ± 0.045 | 24 | 7.06 ± 1.12 | 58.72 ± 9.31 | 9.16 | |
| PEG-b-PLA Micelles (1:15) | 50 | 0.453 ± 0.087 | 24 | 17.88 ± 2.01 | 98.71 ± 11.08 | 15.40 | |
| Pure Drug Suspension | - | 134.2 ± 32.5 (ng/mL) | 1.0 | 382.4 ± 89.7 (ng·h/mL) | - | - | |
| SMEDDS (F7) | - | 214.8 ± 45.2 (ng/mL) | 1.5 | 1378.6 ± 210.5 (ng·h/mL) | - | 3.6 |
Table 2: Pharmacokinetic Parameters of Vorinostat in Different Formulations Following Intravenous Administration in Rats.
| Formulation | Dose (mg/kg) | AUC₀₋∞ (µg·h/mL) | t₁/₂ (h) | CL (L/h/kg) | Vss (L/kg) | Reference |
| PEG400 Solution | 10 | 1.41 ± 0.11 | 2.15 ± 0.18 | 7.11 ± 0.56 | 21.01 ± 2.98 | |
| PEG-b-PLA Micelles (1:10) | 10 | 3.81 ± 0.29 | 54.46 ± 18.45 | 2.64 ± 0.20 | 126.34 ± 15.21 | |
| PEG-b-PLA Micelles (1:15) | 10 | 22.15 ± 4.11 | 112.02 ± 19.52 | 0.47 ± 0.09 | 48.11 ± 11.02 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing Vorinostat's bioavailability.
1. Preparation of Vorinostat-Loaded PEG-b-PLA Micelles
-
Methodology: This protocol is adapted from the thin-film hydration method.
-
Weigh the desired amounts of Vorinostat and poly(ethylene glycol)-b-poly(DL-lactic acid) (PEG-b-PLA) copolymer (e.g., at a 1:10 or 1:15 drug-to-polymer ratio).
-
Dissolve both Vorinostat and PEG-b-PLA in a suitable organic solvent, such as dichloromethane or acetonitrile, in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C) to form a thin, uniform drug-polymer film on the flask wall.
-
Dry the film further under vacuum for at least 24 hours to remove any residual solvent.
-
Hydrate the thin film with a specific volume of phosphate-buffered saline (PBS, pH 7.4) or deionized water by rotating the flask at a temperature above the glass transition temperature of the polymer (e.g., 60°C) for a specified time (e.g., 1-2 hours) to allow for the self-assembly of micelles.
-
The resulting micellar solution can be filtered through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.
-
Characterize the micelles for particle size, polydispersity index (PDI), zeta potential, drug loading efficiency, and encapsulation efficiency.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Methodology: This protocol outlines a typical pharmacokinetic study in a rat model.
-
Acquire male Sprague-Dawley or Wistar rats (typically 200-250 g) and allow them to acclimatize for at least one week.
-
For intravenous (IV) studies, cannulate the jugular vein of the rats for blood sampling. For oral (PO) studies, use oral gavage for administration.
-
Fast the animals overnight (e.g., 12 hours) before drug administration, with free access to water.
-
Divide the rats into groups (n=5 or 6 per group) for each formulation to be tested (e.g., control suspension, test nanoformulation).
-
For IV administration, administer the Vorinostat formulation (e.g., 10 mg/kg in a PEG400 solution or micellar solution) as a bolus injection through the tail vein or jugular vein cannula.
-
For oral administration, administer the Vorinostat formulation (e.g., 50 mg/kg as a suspension in 2% methylcellulose or as a micellar solution) via oral gavage.
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) into heparinized tubes.
-
Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract Vorinostat from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).
-
Quantify the concentration of Vorinostat in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, etc.) using non-compartmental analysis software.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of Vorinostat.
Experimental Workflow
Caption: Workflow for assessing Vorinostat bioavailability.
Logical Relationships in Formulation Strategies
Caption: Formulation strategies to improve Vorinostat bioavailability.
References
addressing inconsistencies in experimental results with Vorinostat
Welcome to the technical support center for Vorinostat (also known as Suberoylanilide Hydroxamic Acid or SAHA). This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during in vitro and in vivo experiments with this histone deacetylase (HDAC) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Vorinostat?
Vorinostat is a potent, non-selective inhibitor of class I, II, and IV histone deacetylases (HDACs).[1][2] Its primary mechanism involves binding to the zinc ion in the active site of HDAC enzymes, which prevents the removal of acetyl groups from lysine residues on histones and other non-histone proteins.[1][3] This leads to hyperacetylation, resulting in a more relaxed chromatin structure, which can reactivate the transcription of tumor suppressor genes and other genes that inhibit cancer cell growth.[4] The non-transcriptional effects of Vorinostat include inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.
Q2: Why do I observe a wide range of IC50 values for Vorinostat in different cell lines?
The half-maximal inhibitory concentration (IC50) of Vorinostat can vary significantly across different cell lines due to several factors:
-
Cellular Context: The genetic and epigenetic landscape of each cell line, including the expression levels of different HDAC isoforms and the status of tumor suppressor genes and oncogenes, plays a crucial role.
-
Proliferation Rate: Faster-growing cell lines may appear more sensitive to the anti-proliferative effects of Vorinostat.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins can lead to increased efflux of Vorinostat from the cell, reducing its effective intracellular concentration.
-
Experimental Conditions: Factors such as cell density, duration of drug exposure, and the specific viability assay used can all influence the calculated IC50 value.
Q3: I am seeing inconsistent levels of apoptosis induction with Vorinostat. What could be the cause?
Inconsistent apoptosis induction is a common issue. Several factors can contribute to this variability:
-
Cell Line-Specific Responses: Some cell lines may be more prone to apoptosis, while others might undergo cell cycle arrest or senescence in response to Vorinostat treatment. For instance, in some rituximab-resistant cell lines, Vorinostat induces cell death through alternative pathways like irreversible cell cycle arrest rather than apoptosis.
-
Drug Concentration and Exposure Time: The induction of apoptosis is often dose- and time-dependent. Lower concentrations might primarily induce cell cycle arrest, while higher concentrations are needed to trigger apoptosis.
-
Apoptosis Assay Method: The choice of apoptosis assay (e.g., Annexin V/PI staining, caspase activity assays, TUNEL) can influence the results. It is advisable to use multiple assays to confirm the findings.
-
Development of Resistance: Prolonged exposure to Vorinostat can lead to acquired resistance, characterized by a loss of apoptotic response.
Q4: What are the known off-target effects of Vorinostat?
While Vorinostat primarily targets HDACs, some off-target effects have been reported. As a pan-HDAC inhibitor, its lack of isoform selectivity can lead to unintended interactions with other zinc-dependent enzymes. For example, Vorinostat has been shown to bind to carbonic anhydrases, which could contribute to some of its clinical side effects. It's important to consider these potential off-target effects when interpreting experimental results.
Q5: How stable is Vorinostat in solution and cell culture media?
Vorinostat has limited stability in aqueous solutions and is not stable in human plasma. However, it exhibits better stability in human serum. For in vitro experiments, it is crucial to prepare fresh working solutions from a DMSO stock immediately before use and to minimize the storage of diluted solutions, as potency can decline at room temperature. When preparing stock solutions in DMSO, ensure the final concentration in the cell culture medium is low (typically below 0.1-0.2%) to avoid solvent toxicity.
Troubleshooting Guides
Inconsistent Cell Viability/Proliferation Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| IC50 value is higher/lower than expected from literature | Different cell density at the time of treatment. | Standardize the cell seeding density and allow cells to adhere and enter logarithmic growth phase before adding Vorinostat. Higher cell density can reduce drug response. |
| Variation in drug exposure time. | Strictly adhere to the planned incubation time for all experiments. | |
| Different viability assay used. | Be aware that different assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP levels) and can yield different IC50 values. | |
| No dose-dependent effect observed | Incorrect drug concentration range. | Perform a broad-range dose-response experiment to determine the optimal concentration range for your specific cell line. |
| Drug degradation. | Prepare fresh dilutions of Vorinostat for each experiment from a frozen stock. | |
| DMSO toxicity at high concentrations. | Ensure the final DMSO concentration is below 0.2% in your culture medium. Include a vehicle control (media with the same DMSO concentration as the highest drug dose) in all experiments. |
Issues with Western Blot for Histone Acetylation
| Observed Problem | Potential Cause | Recommended Solution |
| No increase in acetylated histones after treatment | Insufficient drug concentration or incubation time. | Optimize the concentration and duration of Vorinostat treatment. Acetylation changes can be detected as early as 1-2 hours. |
| Poor antibody quality. | Use a validated antibody specific for the acetylated histone mark of interest. Check the antibody datasheet for recommended applications and dilutions. | |
| Inefficient protein extraction. | Use a lysis buffer containing HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate) to prevent deacetylation during sample preparation. | |
| High background | Insufficient blocking. | Increase the blocking time to 1-2 hours or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Primary antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration. | |
| Weak or no signal for total histone loading control | Inefficient transfer of small proteins. | Use a smaller pore size membrane (0.2 µm) for histones. |
| Incorrect gel percentage. | Use a higher percentage SDS-PAGE gel (e.g., 15%) for better resolution of low molecular weight proteins like histones. |
Problems with Apoptosis and Cell Cycle Assays
| Observed Problem | Potential Cause | Recommended Solution |
| No significant increase in apoptosis | Cell line is resistant to Vorinostat-induced apoptosis. | Consider that Vorinostat may be inducing cell cycle arrest or another form of cell death in your model. Analyze cell cycle distribution. |
| Sub-optimal drug concentration. | Perform a dose-response experiment to find the concentration that induces apoptosis. | |
| Assay performed too early/late. | Create a time-course experiment to determine the optimal time point for detecting apoptosis (typically 24-72 hours). | |
| Inconsistent cell cycle arrest results | Asynchronous cell population. | For more precise cell cycle analysis, consider synchronizing the cells before treatment. |
| Incorrect fixation technique. | Use ice-cold 70% ethanol and add it dropwise while gently vortexing to prevent cell clumping. | |
| Debris or doublets in flow cytometry data. | Gate the cell population properly to exclude debris and cell aggregates during data analysis. |
Data Presentation
Table 1: Vorinostat IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HH | Cutaneous T-Cell Lymphoma | 0.146 | Not Specified | Proliferation Assay |
| HuT78 | Cutaneous T-Cell Lymphoma | 2.062 | Not Specified | Proliferation Assay |
| MJ | Cutaneous T-Cell Lymphoma | 2.697 | Not Specified | Proliferation Assay |
| MylA | Cutaneous T-Cell Lymphoma | 1.375 | Not Specified | Proliferation Assay |
| SeAx | Cutaneous T-Cell Lymphoma | 1.510 | Not Specified | Proliferation Assay |
| SW-982 | Synovial Sarcoma | 8.6 | 48 | MTS Assay |
| SW-1353 | Chondrosarcoma | 2.0 | 48 | MTS Assay |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | 24-96 | Trypan Blue Exclusion |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | 24-96 | Trypan Blue Exclusion |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | 24-96 | Trypan Blue Exclusion |
| MCF-7 | Breast Cancer | 0.75 | Not Specified | Proliferation Assay |
| Raji | B-cell Lymphoma | 2.82 | 48 | Not Specified |
| Raji 4RH | Rituximab-Resistant B-cell Lymphoma | 0.85 | 48 | Not Specified |
| RL | B-cell Lymphoma | 1.63 | 48 | Not Specified |
| RL 4RH | Rituximab-Resistant B-cell Lymphoma | 1.90 | 48 | Not Specified |
| U87-MG | Glioblastoma | 9.7 | 72 | MTT Assay |
| GL261 | Glioblastoma (murine) | 6.3 | 72 | MTT Assay |
| GBM6 | Glioblastoma Stem-like Cells | 0.43 | 72 | MTT Assay |
| 4T1 | Breast Cancer (murine) | 1.59 - 12.12 | 48-72 | SRB, CCK-8, MTT Assays |
Note: This table illustrates the variability of IC50 values and is not an exhaustive list.
Experimental Protocols
Cell Viability/Proliferation (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Vorinostat in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Vorinostat. Include wells with vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Histone H3 Acetylation
-
Cell Treatment and Lysis: Treat cells with Vorinostat for the desired time. Harvest the cells and lyse them in a buffer containing protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel (a 15% gel is recommended for histone analysis).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended).
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated histone H3 (e.g., Acetyl-Histone H3 (Lys9) or Acetyl-Histone H3 (Lys14)) and a primary antibody for total Histone H3 as a loading control, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with Vorinostat for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified signaling pathway of Vorinostat's mechanism of action.
Caption: General experimental workflow for studying Vorinostat's effects.
Caption: Logical workflow for troubleshooting inconsistent Vorinostat results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. Vorinostat in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
process improvements for synthesizing high-purity Vorinostat
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Vorinostat, offering potential causes and solutions to achieve high purity and yield.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield in the final Vorinostat product. | - Inefficient coupling of suberic acid with aniline or suberanilic acid with hydroxylamine. - Use of high temperatures (e.g., 190°C) leading to degradation and side reactions.[1] - Sub-optimal choice of reagents or reaction conditions. | - Employ efficient coupling agents. The combination of 1,3-dicyclohexylcarbodiimide (DCC) and 1,1′-carbonyldiimidazole (CDI) has been shown to improve the yield of suberanilic acid formation.[1] - For the conversion of suberanilic acid to Vorinostat, avoid methods known for poor yields, such as those using methyl chloroformate.[1] - Consider a chemoenzymatic approach, which has demonstrated high yields (around 70%) using immobilized lipase B from Candida antarctica.[2][3] - A continuous flow reactor setup can reduce reaction time to 4 hours while maintaining a high yield. |
| High levels of impurities detected by HPLC. | - Formation of by-products due to side reactions. A common impurity is N,N'-diphenylsuberamide. - Incomplete reactions leading to residual starting materials or intermediates. - Use of high-temperature melt reactions which can generate more impurities. | - The use of a combination of coupling agents like DCC and CDI can control the formation of impurities during the formation of suberanilic acid. - A direct reaction of suberic acid with aniline and then hydroxylamine, using selective coupling agents, can produce intermediates and final products with very high purity. - Purification of the final product by crystallization from a suitable solvent or mixture of solvents is recommended. |
| Difficulty in purifying the final Vorinostat product. | - Presence of closely related impurities that are difficult to separate by standard crystallization. - Formation of linear anhydrides instead of the desired suberic anhydride in some synthetic routes. | - Employing a synthetic route that minimizes impurity formation from the outset is the most effective strategy. The process described in patent US9162974B2, for instance, is designed to produce high-purity Vorinostat, often exceeding 99.5% by HPLC, thereby simplifying purification. - A chromatography-free protocol with in-line purification using basic and acidic scavengers has been developed for the chemoenzymatic flow synthesis. |
| Inconsistent results and batch-to-batch variability. | - Poor control over reaction parameters such as temperature and reaction time. - Variability in the quality of starting materials and reagents. | - Implement strict control over reaction conditions. For instance, in the direct reaction of suberic acid, temperatures for both reaction steps are ideally maintained between 10-60°C. - Utilize a continuous flow synthesis setup, which offers better control over reaction parameters and enhances automation, leading to more consistent results. - Ensure the use of high-quality, characterized starting materials for each batch. |
| Long reaction times and inefficient workflow. | - Traditional multi-step batch processes can be time-consuming. For example, some chemoenzymatic batch processes can take up to 16 hours. | - Transition from batch processing to a continuous flow system. This has been shown to dramatically reduce the overall synthesis time from 16 hours to 4 hours while maintaining the same high yield. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic target purity for synthesized Vorinostat?
A1: With modern improved processes, it is realistic to aim for a Vorinostat purity of greater than 99.5% as measured by HPLC. Some optimized processes report purities exceeding 99.8% and even 99.9%.
Q2: What are some of the common impurities I should be looking for in my analysis?
A2: Common impurities that can arise during the synthesis of Vorinostat include N,N'-diphenylsuberamide, Vorinostat amide impurity, and Vorinostat dimer impurity. It is crucial to have analytical methods, such as RP-HPLC, that can effectively separate Vorinostat from these known impurities.
Q3: What analytical methods are recommended for purity analysis of Vorinostat?
A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of Vorinostat and identifying related substances. For more sensitive quantification, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed.
Q4: Are there more environmentally friendly or "green" synthesis options for Vorinostat?
A4: Yes, chemoenzymatic approaches are considered a greener alternative. These methods utilize enzymes like lipase under milder reaction conditions. A recently developed chemoenzymatic process uses the eco-friendly t-amyl alcohol as a solvent and can be adapted to a continuous flow system, which minimizes solvent waste.
Q5: What are the advantages of a continuous flow synthesis for Vorinostat?
A5: A continuous flow synthesis offers several advantages over traditional batch methods, including a significant reduction in reaction time (e.g., from 16 hours to 4 hours), minimized solvent waste, and enhanced automation and control over the reaction, leading to more consistent product quality.
Quantitative Data Summary
The following table summarizes quantitative data from various improved synthesis processes for Vorinostat.
| Synthesis Method | Starting Material | Key Reagents/Catalyst | Yield | Purity (by HPLC) | Reaction Time | Reference |
| Improved Chemical Synthesis | Suberic Acid | DCC and CDI (coupling agents) | 60-65% (for suberanilic acid intermediate) | > 99.5% | Not specified | |
| Direct Sequential Reaction | Suberic Acid | Coupling agents, Aniline, Hydroxylamine | > 50% | > 99.5% | Not specified | |
| Chemoenzymatic Batch Synthesis | Suberic Anhydride | Immobilized Lipase B from Candida antarctica (CaLB) | 70% | High | 16 hours | |
| Chemoenzymatic Continuous Flow Synthesis | Suberic Anhydride | Immobilized Lipase B from Candida antarctica (CaLB) | 70% | High | 4 hours |
Experimental Protocols
High-Purity Vorinostat Synthesis via Direct Sequential Reaction
This protocol is based on an improved process designed to minimize impurities and maximize yield.
Step 1: Formation of Suberanilic Acid
-
In a suitable reaction vessel, dissolve suberic acid in an appropriate organic solvent such as tetrahydrofuran (THF).
-
Add approximately 1 molar equivalent of aniline to the solution.
-
Introduce a combination of coupling agents, such as 1,3-dicyclohexylcarbodiimide (DCC) and 1,1′-carbonyldiimidazole (CDI), to the reaction mixture to facilitate the amide bond formation while controlling impurity generation.
-
Stir the reaction mixture at a controlled temperature, preferably between 15-40°C, until the reaction is complete (monitored by HPLC).
-
Upon completion, the suberanilic acid intermediate is typically used in the next step without isolation.
Step 2: Conversion of Suberanilic Acid to Vorinostat
-
To the reaction mixture containing suberanilic acid, add hydroxylamine hydrochloride.
-
A coupling agent, such as CDI, is used to activate the remaining carboxylic acid group of suberanilic acid. The reaction is preferably carried out in a polar solvent like dimethylformamide (DMF).
-
Maintain the reaction temperature between 25-30°C.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, the Vorinostat product is isolated.
-
The crude product can be further purified by crystallization from a suitable solvent to achieve a purity of >99.5%.
Chemoenzymatic Continuous Flow Synthesis of Vorinostat
This protocol outlines a modern, efficient, and more environmentally friendly approach to Vorinostat synthesis.
Step 1: Acylation of Aniline (Formation of Suberanoyl Acid)
-
Prepare a solution of suberic anhydride and 1.2 equivalents of aniline in t-amyl alcohol.
-
Pump this solution through a continuous flow reactor at room temperature. The short residence time in the reactor is sufficient for the reaction to go to completion.
Step 2: Lipase-Catalyzed Condensation and Hydrolysis
-
The output from the first step, containing the suberanoyl acid, is mixed with a solution of O-THP hydroxylamine (2 equivalents) in t-amyl alcohol.
-
This mixture is then passed through a packed-bed reactor containing immobilized lipase B from Candida antarctica (CaLB) heated to 70°C.
-
The effluent from the lipase reactor is then passed through a column containing an acidic resin (e.g., Si-propylsulfonic acid) to deprotect the O-THP group, yielding Vorinostat.
-
The final product can be purified by in-line scavengers to remove any unreacted starting materials, followed by precipitation to yield pure Vorinostat.
Visualizations
Caption: Direct sequential synthesis workflow for high-purity Vorinostat.
Caption: Troubleshooting flowchart for addressing low purity in Vorinostat synthesis.
References
strategies to minimize the side effects of Vorinostat in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vorinostat in clinical studies. The information is designed to help anticipate and mitigate potential side effects, ensuring the integrity of study data and the safety of participants.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with Vorinostat treatment?
A1: The most frequently reported drug-related adverse events associated with Vorinostat monotherapy are diarrhea, fatigue, nausea, thrombocytopenia, anorexia, and dysgeusia (taste disturbance).[1][2][3][4] These are typically mild to moderate in severity.[5]
Q2: What is the recommended starting dose of Vorinostat and under what circumstances should it be modified?
A2: The recommended starting dose for Vorinostat is 400 mg taken orally once daily with food. Dose modification is recommended for patients who experience intolerable side effects. For instance, in cases of significant anemia or thrombocytopenia, the dose can be reduced to 300 mg once daily. If toxicity persists, a further reduction to 300 mg once daily for five consecutive days each week may be considered.
Q3: Are there any specific patient populations that require more cautious dosing?
A3: Yes, patients with mild to moderate hepatic impairment should be treated with caution, and a reduced starting dose of 300 mg once daily is recommended. The use of Vorinostat in patients with severe hepatic impairment has not been extensively studied and is therefore not recommended.
Q4: What are the key monitoring parameters during a clinical study with Vorinostat?
A4: Regular monitoring is crucial. This includes:
-
Complete Blood Count (CBC): Monitor every two weeks for the first two months of therapy and monthly thereafter to check for thrombocytopenia and anemia.
-
Blood Chemistries: Monitor electrolytes (especially potassium and magnesium), and serum creatinine every two weeks for the first two months, and then monthly.
-
Serum Glucose: Monitor every two weeks for the first two months and monthly thereafter, particularly in patients with diabetes or those at risk.
-
Hydration Status: Patients should be monitored for signs of dehydration, especially if experiencing nausea, vomiting, or diarrhea.
Q5: How does Vorinostat exert its anticancer effects?
A5: Vorinostat is a histone deacetylase (HDAC) inhibitor. By inhibiting HDAC enzymes, it leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis (programmed cell death) in cancer cells.
Troubleshooting Guides for Common Adverse Events
Management of Hematologic Toxicities
Issue: A study participant develops thrombocytopenia (low platelet count).
Troubleshooting Protocol:
-
Initial Assessment:
-
Confirm thrombocytopenia with a complete blood count (CBC).
-
Grade the severity according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Management Strategy Based on Severity:
-
Grade 1-2: Continue Vorinostat at the current dose with increased monitoring frequency (e.g., weekly CBC).
-
Grade 3 or 4:
-
Withhold Vorinostat treatment until the platelet count recovers to at least Grade 1.
-
Upon recovery, restart Vorinostat at a reduced dose (e.g., from 400 mg to 300 mg daily).
-
If thrombocytopenia recurs at the reduced dose, consider a further dose reduction or discontinuation.
-
-
-
Supportive Care:
-
Educate the participant on bleeding precautions.
-
Platelet transfusions may be considered for severe thrombocytopenia with active bleeding, as per institutional guidelines.
-
Management of Gastrointestinal Toxicities
Issue: A study participant is experiencing significant nausea and vomiting.
Troubleshooting Protocol:
-
Prophylaxis and Initial Management:
-
Ensure Vorinostat is taken with food to minimize gastrointestinal upset.
-
For mild nausea, consider prophylactic use of a 5-HT3 receptor antagonist (e.g., ondansetron) prior to Vorinostat administration.
-
-
Management of Persistent Symptoms:
-
If nausea and vomiting persist, a combination antiemetic regimen may be necessary. This can include a 5-HT3 receptor antagonist, a neurokinin-1 (NK1) receptor antagonist, and dexamethasone.
-
For breakthrough nausea and vomiting, "as needed" antiemetics such as prochlorperazine or lorazepam can be used.
-
-
Hydration and Electrolyte Management:
-
Encourage adequate fluid intake (at least 2 liters per day).
-
Monitor for signs of dehydration and electrolyte imbalances. Intravenous fluids may be required for severe cases.
-
Management of Fatigue
Issue: A study participant reports debilitating fatigue.
Troubleshooting Protocol:
-
Assessment:
-
Evaluate the severity and impact of fatigue on the participant's daily activities.
-
Rule out other contributing factors such as anemia, hypothyroidism, or depression.
-
-
Management Strategies:
-
Dose Modification: If fatigue is Grade 3 or 4, consider holding Vorinostat until the symptom improves to Grade 1 or baseline. Restart at a reduced dose.
-
Non-Pharmacological Interventions:
-
Encourage a regular sleep schedule and short naps as needed.
-
Recommend light to moderate exercise as tolerated.
-
Provide counseling on energy conservation techniques.
-
-
Pharmacological Interventions:
-
In some cases, psychostimulants (e.g., methylphenidate) may be considered, although their use should be carefully evaluated within the study protocol.
-
-
Quantitative Data on Side Effects with Dose Modification
The incidence of common adverse events can be influenced by the dosing regimen of Vorinostat. The following tables summarize data from clinical trials.
Table 1: Incidence of Common Drug-Related Adverse Events with Vorinostat Monotherapy (400 mg daily)
| Adverse Event | Any Grade Incidence (%) | Grade 3/4 Incidence (%) |
| Fatigue | 52 | 4 |
| Diarrhea | 52 | 0 |
| Nausea | 41 | 0 |
| Anorexia | 24 | 0 |
| Thrombocytopenia | 26 | 5 |
Data from the pivotal Phase IIb trial in patients with CTCL.
Table 2: Comparison of Grade 3/4 Toxicities in Different Dosing Regimens
| Adverse Event | 400 mg once daily | 300 mg twice daily (intermittent) |
| Thrombocytopenia | Lower Incidence | Higher Incidence |
| Dehydration | Lower Incidence | Higher Incidence |
| Fatigue | Favorable Profile | Less Favorable |
Qualitative comparison from a Phase II study suggesting a more favorable safety profile for the 400 mg once-daily regimen.
Experimental Protocols
Protocol for Monitoring and Management of Hematologic Toxicity
Objective: To ensure the early detection and appropriate management of Vorinostat-induced thrombocytopenia and anemia.
Methodology:
-
Baseline Assessment: A complete blood count (CBC) with differential and platelet count must be performed within 7 days prior to initiating Vorinostat.
-
Monitoring Schedule:
-
Perform a CBC every two weeks for the first two months of treatment.
-
After the initial two months, monitoring frequency can be reduced to monthly for the duration of the treatment.
-
-
Action Thresholds for Thrombocytopenia:
-
Platelet Count < 75,000/µL: Increase monitoring to weekly.
-
Platelet Count < 50,000/µL (Grade 3/4): Withhold Vorinostat. Monitor CBC every 3-4 days. Once the platelet count recovers to ≥ 75,000/µL, Vorinostat may be reinitiated at a reduced dose (300 mg daily).
-
-
Action Thresholds for Anemia:
-
Hemoglobin < 9.0 g/dL: Consider supportive care measures such as erythropoiesis-stimulating agents or red blood cell transfusions, as per institutional guidelines. A dose reduction of Vorinostat may also be considered.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of Vorinostat and a typical clinical trial workflow for managing adverse events.
Caption: Vorinostat's mechanism of action leading to cell cycle arrest and apoptosis.
Caption: Clinical workflow for the management of adverse events during Vorinostat treatment.
References
- 1. Vorinostat in solid and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL). | Semantic Scholar [semanticscholar.org]
- 5. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Vorinostat in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Vorinostat in biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Vorinostat.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | 1. Vorinostat Degradation: Vorinostat is known to be unstable in human plasma, potentially due to interactions with clotting proteins.[1][2] | • Use Serum Instead of Plasma: Serum is the recommended matrix as Vorinostat shows better stability.[1][2][3] • Minimize Sample Processing Time: Process samples promptly after collection. • Avoid Repeated Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles to a maximum of three. |
| 2. Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, LLE, SPE) may not be optimal. | • Optimize Extraction Solvent: For protein precipitation, ensure the acetonitrile is ice-cold. • Evaluate Different Extraction Methods: Compare protein precipitation, liquid-liquid extraction, and solid-phase extraction to determine the method with the best recovery. | |
| 3. Mass Spectrometer Settings: Incorrect mass transitions, ionization source parameters, or collision energy can lead to poor signal. | • Verify Mass Transitions: Ensure the correct precursor and product ions for Vorinostat and the internal standard are being monitored. • Optimize Source Parameters: Systematically optimize parameters such as spray voltage, gas flows, and temperature. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Chromatographic Issues: Incompatible mobile phase, column degradation, or sample solvent effects. | • Mobile Phase pH: Ensure the mobile phase pH is appropriate for Vorinostat (a hydroxamic acid). The use of formic or acetic acid is common. • Column Choice: A C18 column is typically used. Consider a new column if performance degrades. • Sample Solvent: The sample solvent should be compatible with the initial mobile phase conditions to avoid peak distortion. |
| 2. Co-eluting Interferences: Matrix components or metabolites interfering with the analyte peak. | • Improve Chromatographic Separation: Adjust the gradient or mobile phase composition to better separate Vorinostat from interferences. • Enhance Sample Cleanup: A more rigorous sample preparation method like SPE may be necessary. | |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Handling: Variations in sample collection, processing, or storage. | • Standardize Procedures: Ensure all samples are handled identically. • Monitor Stability: Conduct stability studies to understand the impact of storage conditions and freeze-thaw cycles. |
| 2. Matrix Effects: Ion suppression or enhancement from co-eluting endogenous components in the biological matrix. | • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard is highly recommended to compensate for matrix effects. • Assess Matrix Effects: Quantitatively evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. • Improve Chromatography: Modify the LC method to separate Vorinostat from the regions of ion suppression. | |
| 3. Internal Standard Issues: Degradation or incorrect concentration of the internal standard. | • Verify Internal Standard Stability and Purity: Ensure the internal standard is stable throughout the analytical process. • Use an Appropriate Internal Standard: Daidzein has been used as an internal standard, but a stable isotope-labeled version of Vorinostat is preferable. | |
| Inaccurate Results (Poor Accuracy) | 1. Calibration Curve Issues: Incorrectly prepared standards, inappropriate weighting, or a narrow linear range. | • Prepare Fresh Standards: Prepare calibration standards daily. • Evaluate Linearity and Range: Ensure the calibration range covers the expected sample concentrations. Use appropriate regression analysis (e.g., weighted linear regression). |
| 2. Cross-Contamination/Carryover: Residue from a high concentration sample affecting a subsequent low concentration sample. | • Optimize Autosampler Wash: Use a strong wash solution and increase the wash volume and/or time. • Inject Blanks: Inject blank samples after high concentration samples to assess carryover. |
Frequently Asked Questions (FAQs)
Q1: What is the best biological matrix for quantifying Vorinostat?
A1: Serum is the recommended matrix for Vorinostat quantification. Vorinostat has demonstrated instability in human plasma, with potential degradation caused by clotting proteins. Studies have shown that Vorinostat and its metabolites are more stable in serum, even after multiple freeze-thaw cycles and long-term storage at -70°C. The FDA guidance for bioequivalence studies also specifies the measurement of Vorinostat in serum.
Q2: How should I prepare my biological samples for LC-MS/MS analysis of Vorinostat?
A2: Several methods can be employed, with the choice depending on the required sensitivity and cleanliness of the extract.
-
Protein Precipitation (PPT): This is a simple and rapid method. It typically involves adding a cold organic solvent like acetonitrile to the serum sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This method can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup and can be used to concentrate the sample, leading to better sensitivity.
For all methods, the use of a stable isotope-labeled internal standard, such as deuterated Vorinostat, added before extraction is crucial for accurate quantification.
Q3: What are the typical LC-MS/MS parameters for Vorinostat analysis?
A3: A summary of typical parameters is provided in the table below.
| Parameter | Typical Conditions |
| Chromatography | Reversed-Phase Liquid Chromatography (RPLC) |
| Column | C18 (e.g., BDS Hypersil C18, Phenomenex Luna C18) |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1-0.5% formic acid or acetic acid). |
| Elution | Isocratic or gradient elution can be used. |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |
| Detection | Tandem Mass Spectrometry (MS/MS) using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). |
| Internal Standard | Deuterated Vorinostat is recommended. |
Q4: How can I avoid issues with Vorinostat stability during sample handling and storage?
A4: To ensure the integrity of your samples, follow these guidelines:
-
Use Serum: As mentioned, serum is preferred over plasma.
-
Prompt Processing: Centrifuge blood samples to separate serum as soon as possible after collection.
-
Storage Temperature: Store serum samples at -70°C for long-term stability.
-
Freeze-Thaw Cycles: Avoid more than three freeze-thaw cycles. Aliquoting samples after the initial processing can help minimize this.
-
Autosampler Stability: Verify the stability of Vorinostat in the processed extracts at the temperature of the autosampler for the expected duration of the analytical run.
Q5: My results show significant ion suppression. What can I do to mitigate this matrix effect?
A5: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis. Here are some strategies to address this:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thus correcting for variations in signal.
-
Chromatographic Separation: Modify your LC method (e.g., adjust the gradient, change the column) to separate Vorinostat from the co-eluting matrix components that are causing the suppression.
-
Sample Cleanup: A more effective sample preparation method, such as SPE, can remove many of the interfering endogenous compounds.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
Experimental Protocols & Data
Example Experimental Protocol: Vorinostat Quantification in Serum by LC-MS/MS
This protocol is a generalized example based on published methods. Optimization and validation are required for specific applications.
1. Sample Preparation (Protein Precipitation) a. Aliquot 100 µL of serum sample, calibration standard, or quality control sample into a microcentrifuge tube. b. Add 50 µL of internal standard working solution (e.g., deuterated Vorinostat in methanol). c. Vortex briefly. d. Add 300 µL of ice-cold acetonitrile to precipitate proteins. e. Vortex vigorously for 1 minute. f. Centrifuge at >12,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Example Value |
| LC System | Standard HPLC or UHPLC system |
| Column | C18, 3 µm, 100 mm x 3 mm |
| Mobile Phase A | 0.5% Acetic Acid in Water |
| Mobile Phase B | 0.5% Acetic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Optimized for separation of analyte and metabolites from interferences. |
| Injection Volume | 10 - 20 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | ESI, Positive Mode |
| SRM Transitions | To be determined by direct infusion of Vorinostat and IS. |
Summary of Quantitative Data from Literature
| Matrix | Method | LLOQ (ng/mL) | Linear Range (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Human Serum | LC-MS/MS | 3.0 | Not specified | Not specified | Not specified | |
| Rat Serum | LC/MS | 50 | 50 - 50,000 | <15% | -15% to 15% | |
| Rat Urine | LC/MS | 500 | 500 - 25,000 | <15% | -15% to 15% | |
| Human Plasma | LC-MS/MS | 11.0 | 11.0 - 1100 | 3.2% - 6.1% | -6.7% to +3.8% | |
| Human PBMCs | LC-MS/MS | 0.1 ng/3x10⁶ cells | 0.1 - 10.0 ng/3x10⁶ cells | 0.8% - 4.0% | -8.1% to -1.5% |
Visualizations
Caption: Experimental workflow for Vorinostat quantification in serum.
Caption: Troubleshooting logic for Vorinostat bioanalysis issues.
References
- 1. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine. - Biospecimen Research Database [brd.nci.nih.gov]
Validation & Comparative
Validating the Anti-Tumor Efficacy of Vorinostat in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Vorinostat in patient-derived xenograft (PDX) models, benchmarked against other histone deacetylase (HDAC) inhibitors and standard-of-care chemotherapies. The data presented is compiled from preclinical studies to aid in the evaluation of Vorinostat's therapeutic potential and to inform future research and clinical trial design.
Introduction to Vorinostat and its Mechanism of Action
Vorinostat (brand name Zolinza) is a potent pan-histone deacetylase (HDAC) inhibitor, targeting class I, II, and IV HDACs.[1] By inhibiting these enzymes, Vorinostat leads to the accumulation of acetylated histones and other non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.[2] Preclinical studies have demonstrated its anti-tumor activity in a variety of hematological and solid tumors.[3]
dot
Caption: Vorinostat inhibits HDAC enzymes, leading to open chromatin, gene transcription, and anti-tumor effects.
Comparative Efficacy of Vorinostat in Patient-Derived Xenograft Models
Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, are considered more clinically relevant than traditional cell line-derived xenografts as they better recapitulate the heterogeneity and microenvironment of the original tumor. This section summarizes the quantitative data from studies evaluating Vorinostat's anti-tumor effects in various cancer PDX models, in comparison to other therapeutic agents.
Vorinostat vs. Other HDAC Inhibitors
While direct head-to-head in vivo comparisons in PDX models are limited, in vitro studies provide insights into the relative potency of different HDAC inhibitors.
| Cancer Type | Cell Line | Drug | IC50 | Outcome |
| Synovial Sarcoma | SW-982 | Vorinostat | Low µM | Decreased cell viability, G1/S phase arrest, induced apoptosis.[1] |
| Panobinostat | Low nM | Decreased cell viability, G1/S phase arrest, induced apoptosis.[1] | ||
| Belinostat | Low µM | Decreased cell viability, G1/S phase arrest, induced apoptosis. | ||
| Chondrosarcoma | SW-1353 | Vorinostat | Low µM | Decreased cell viability, induced apoptosis. |
| Panobinostat | Low nM | Decreased cell viability. | ||
| Belinostat | Low µM | Decreased cell viability. |
In vitro data suggests that Panobinostat is effective at lower concentrations compared to Vorinostat and Belinostat in these sarcoma cell lines.
Vorinostat as a Monotherapy and in Combination with Standard-of-Care
Studies in xenograft models have demonstrated the anti-tumor activity of Vorinostat both as a single agent and in combination with conventional chemotherapies.
| Cancer Type | Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Apoptosis Induction |
| Fibrosarcoma | HT1080 Xenograft | Vehicle | - | - | - |
| Doxorubicin | 2.2 mg/kg weekly | No significant effect | - | ||
| Vorinostat | 150 mg/kg daily | Significant inhibition (p < 0.05 vs. vehicle) | Increased cleaved caspase 3 and TUNEL staining vs. vehicle. | ||
| Vorinostat + Doxorubicin | 150 mg/kg daily + 2.2 mg/kg weekly | Greater inhibition than either agent alone (p < 0.001 vs. vehicle, p < 0.05 vs. Vorinostat alone) | Greatest increase in cleaved caspase 3 and TUNEL staining. | ||
| Epidermoid Squamous Cell Carcinoma | A431 Xenograft | Vehicle | - | - | - |
| Vorinostat | 100 mg/kg daily | Significant arrest in tumor growth (p=0.038 at day 21) | Increased TUNEL-positive cells. | ||
| Breast & Prostate Cancer | MDA-MB-231 & PC3 Xenografts (in bone) | Vehicle | - | - | - |
| Vorinostat | 100 mg/kg daily | ~33% reduction in tumor growth in bone | Increased TUNEL positive cells. |
These studies highlight Vorinostat's potential to inhibit tumor growth and enhance the efficacy of standard chemotherapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies
dot```dot digraph "PDX_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
Patient [label="Patient Tumor Tissue", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Implantation [label="Subcutaneous Implantation\ninto Immunodeficient Mice", shape=box, style=rounded]; Engraftment [label="Tumor Engraftment\n& Growth (P0)", shape=parallelogram, fillcolor="#FBBC05"]; Expansion [label="Passaging & Expansion\n(P1, P2...)", shape=parallelogram, fillcolor="#FBBC05"]; Treatment [label="Treatment Initiation\n(e.g., Vorinostat, Control)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Tumor Volume Measurement\n(Calipers)", shape=box, style=rounded]; Endpoint [label="Endpoint Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Histology [label="Histology (H&E)"]; Apoptosis [label="Apoptosis Assays (TUNEL)"]; Biomarkers [label="Biomarker Analysis\n(Western Blot, IHC)"];
Patient -> Implantation; Implantation -> Engraftment; Engraftment -> Expansion; Expansion -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Histology; Endpoint -> Apoptosis; Endpoint -> Biomarkers; }
Caption: Vorinostat-mediated HDAC inhibition impacts key oncogenic signaling pathways.
Conclusion
The available data from patient-derived xenograft and other preclinical models suggest that Vorinostat has significant anti-tumor activity across a range of cancers. It demonstrates efficacy as a single agent and can enhance the anti-tumor effects of standard-of-care chemotherapies. While direct comparative efficacy data against other HDAC inhibitors in PDX models is still emerging, in vitro studies provide a basis for preliminary comparisons. The detailed experimental protocols provided in this guide are intended to facilitate further research into the promising therapeutic potential of Vorinostat. Future studies focusing on head-to-head comparisons in well-characterized PDX models will be crucial for definitively positioning Vorinostat within the landscape of cancer therapeutics.
References
A Comparative Analysis of Vorinostat Versus Other HDAC Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vorinostat (SAHA) against other prominent histone deacetylase (HDAC) inhibitors, including Panobinostat, Romidepsin, and Belinostat. This analysis is supported by experimental data to inform preclinical and clinical research decisions.
Histone deacetylase (HDAC) inhibitors have emerged as a significant class of epigenetic drugs in oncology. By inhibiting HDAC enzymes, these agents induce hyperacetylation of histones and other non-histone proteins, leading to the modulation of gene expression, ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] Vorinostat, the first HDAC inhibitor to receive FDA approval, serves as a benchmark for the development of newer agents.[2] This guide delves into a comparative analysis of its performance against other notable HDAC inhibitors.
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of HDAC inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The following tables summarize the IC50 values of Vorinostat, Panobinostat, Romidepsin, and Belinostat against various HDAC isoforms and cancer cell lines.
Table 1: HDAC Isoform Inhibition Profile (IC50, nM)
| HDAC Isoform | Vorinostat (SAHA) | Panobinostat (LBH589) | Romidepsin (FK228) | Belinostat (PXD101) |
| Class I | ||||
| HDAC1 | ~10 | ~4 | ~1.1 | ~40 |
| HDAC2 | ~20 | ~8 | ~2.2 | ~65 |
| HDAC3 | ~15 | ~5 | - | ~47 |
| Class IIa | ||||
| HDAC4 | ~1,500 | ~24 | ~50 | ~1,600 |
| HDAC5 | ~1,200 | ~20 | - | - |
| HDAC7 | ~1,300 | ~39 | - | - |
| Class IIb | ||||
| HDAC6 | ~50 | ~10 | ~12 | ~37 |
| Class IV | ||||
| HDAC11 | - | ~246 | - | - |
Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.
Table 2: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Vorinostat (µM) | Panobinostat (µM) | Romidepsin (nM) | Belinostat (µM) |
| SW-982 | Synovial Sarcoma | 8.6 | 0.1 | - | 1.4 |
| SW-1353 | Chondrosarcoma | 2.0 | 0.02 | - | 2.6 |
| PEER | T-cell Leukemia | - | - | 10.8 | - |
| SUPT1 | T-cell Lymphoma | - | - | 7.9 | - |
| NCCIT-R | Testicular Germ Cell Tumor | - | 0.005-0.01 | - | 0.05-0.1 |
Data extracted from a study on sarcoma cell lines and a study on T-cell lines.[3][4]
Comparative Toxicity Profile
A meta-analysis of clinical trials in relapsed/refractory multiple myeloma revealed similar overall incidence of hematological adverse events such as thrombocytopenia, neutropenia, and anemia, and non-hematological adverse events like fatigue/asthenia, diarrhea, and nausea for Panobinostat and Vorinostat.[5]
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-cancer effects by modulating various intracellular signaling pathways.
Vorinostat
Vorinostat is a pan-HDAC inhibitor that affects multiple signaling pathways, a key one being the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of cyclin D1, which leads to G1 cell cycle arrest.
Caption: Vorinostat's impact on the p21/Cyclin D1 cell cycle pathway.
Panobinostat
Panobinostat is a potent pan-HDAC inhibitor that has been shown to affect multiple signaling pathways, including the JAK/STAT, PI3K/AKT/mTOR, and p53 pathways, leading to apoptosis and cell cycle arrest.
Caption: Panobinostat's multi-pathway inhibitory action.
Romidepsin
Romidepsin is a potent, bicyclic peptide that primarily inhibits Class I HDACs. Its mechanism involves the activation of stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) signaling and inhibition of the PI3K/AKT/mTOR and Wnt/β-catenin pro-survival pathways.
Caption: Romidepsin's modulation of key survival and stress pathways.
Belinostat
Belinostat, a hydroxamate-based pan-HDAC inhibitor, induces apoptosis through both intrinsic and extrinsic pathways. It also influences other signaling cascades, including the Wnt, Notch, and Hedgehog pathways.
Caption: Belinostat's induction of apoptosis and pathway inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Caption: General workflow for an MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the HDAC inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1.5 to 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.
Western Blot Analysis of Protein Expression
Western blotting is used to detect specific proteins in a sample and can be used to analyze changes in the expression of proteins like p21 and cyclin D1 following HDAC inhibitor treatment.
Protocol:
-
Cell Lysis: After treatment with the HDAC inhibitor, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p21, cyclin D1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of HDAC inhibitors in a mouse xenograft model.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the HDAC inhibitor and vehicle control via the appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the HDAC inhibitor.
Conclusion
Vorinostat has paved the way for epigenetic therapies in oncology. However, the development of other HDAC inhibitors like Panobinostat, Romidepsin, and Belinostat has provided a broader arsenal of agents with distinct potencies, selectivities, and mechanisms of action. Panobinostat and Romidepsin generally exhibit higher potency at the nanomolar level compared to the micromolar potency of Vorinostat and Belinostat in many cancer cell lines. The choice of an HDAC inhibitor for a specific research application will depend on the cancer type, the desired signaling pathway modulation, and the acceptable toxicity profile. This comparative guide provides a foundational framework for making informed decisions in the pursuit of novel cancer therapies.
References
- 1. commons.stmarytx.edu [commons.stmarytx.edu]
- 2. ashpublications.org [ashpublications.org]
- 3. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Antitumor Immunity: A Comparative Guide to Vorinostat and Immunotherapy Combinations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Vorinostat in combination with immunotherapies, supported by experimental data. We delve into the synergistic effects on tumor growth, the underlying molecular mechanisms, and detailed experimental protocols to facilitate further research and development in this promising area of oncology.
The histone deacetylase (HDAC) inhibitor Vorinostat has emerged as a compelling partner for various immunotherapies, demonstrating the potential to enhance antitumor immune responses and overcome resistance to treatment. This guide synthesizes preclinical and clinical findings to objectively evaluate the performance of Vorinostat-immunotherapy combinations against alternative approaches.
Efficacy of Vorinostat in Combination with Immunotherapy: A Data-Driven Comparison
Quantitative data from both preclinical and clinical studies highlight the enhanced efficacy of combining Vorinostat with immunotherapy agents, particularly checkpoint inhibitors like anti-PD-1 antibodies.
Preclinical Evidence: Enhanced Tumor Control and Survival
In a preclinical mouse model of low-grade glioma, the combination of Vorinostat with an anti-PD-1 antibody resulted in a significant survival advantage compared to either treatment alone.[1]
| Treatment Group | Median Survival (Days) |
| Control | ~35 |
| Vorinostat | ~38 |
| Anti-PD-1 | ~42 |
| Vorinostat + Anti-PD-1 | ~55 |
Table 1: Survival outcomes in a preclinical glioma model treated with Vorinostat and anti-PD-1 therapy.[1]
Clinical Trial Data: Improved Response Rates in Hematological Malignancies
Clinical trials have demonstrated the promising activity of Vorinostat in combination with the anti-PD-1 antibody pembrolizumab in patients with relapsed or refractory lymphomas.
| Cancer Type | Treatment | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Relapsed/Refractory Hodgkin Lymphoma | Pembrolizumab + Vorinostat | 72% | 34% | [2] |
| PD-1 Refractory Hodgkin Lymphoma | Pembrolizumab + Vorinostat | 56% | 11% | [2] |
Table 2: Efficacy of Pembrolizumab and Vorinostat in Relapsed/Refractory Hodgkin Lymphoma.[2]
Deciphering the Synergy: Mechanistic Insights into Vorinostat's Immunomodulatory Role
Vorinostat's synergistic effects with immunotherapy stem from its multifaceted immunomodulatory properties. As an HDAC inhibitor, Vorinostat alters gene expression in both tumor cells and immune cells, leading to a more favorable tumor microenvironment for an effective anti-tumor immune response.
Key mechanisms include:
-
Enhanced Antigen Presentation: Vorinostat can increase the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more visible to cytotoxic T lymphocytes.
-
Modulation of Immune Checkpoints: Evidence suggests that HDAC inhibitors can influence the expression of immune checkpoint molecules like PD-L1, potentially sensitizing tumors to checkpoint blockade.
-
T-Cell Modulation: Vorinostat can impact T-cell function and differentiation. While some studies suggest it can stimulate regulatory T cells (Tregs), its overall effect in combination with checkpoint inhibitors appears to be a bolstered anti-tumor T-cell response, dependent on CD8+ T cells for its therapeutic effect.
-
Interference with Key Signaling Pathways: Vorinostat has been shown to modify signaling through the T-cell receptor (TCR), MAPK, and NF-κB pathways, all of which are critical for immune cell activation and function.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
In Vivo Murine Tumor Models
A representative experimental workflow for evaluating the in vivo efficacy of Vorinostat and immunotherapy combinations is as follows:
Protocol for In Vivo Efficacy Study:
-
Cell Culture: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are used. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the perpendicular diameters of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment groups.
-
Vorinostat: Administered intraperitoneally (i.p.) at a dose of 50-150 mg/kg daily or on a specified schedule.
-
Anti-PD-1 Antibody: Administered i.p. at a dose of 10 mg/kg every 3-4 days.
-
Combination: Both agents are administered as described above.
-
Control: A vehicle control (e.g., DMSO or saline) is administered.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Tumor volumes are plotted over time for each group to assess the treatment effect.
-
Survival: Mice are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Ex Vivo Analysis: At the end of the study, tumors are excised for further analysis, such as flow cytometry and immunohistochemistry.
-
Flow Cytometry for Immune Cell Profiling
Protocol for Tumor-Infiltrating Lymphocyte (TIL) Analysis:
-
Tumor Digestion: Excised tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
Cells are first stained with a viability dye to exclude dead cells.
-
Surface staining is performed using a cocktail of fluorescently conjugated antibodies against immune cell markers. A typical panel to identify T-cell subsets would include antibodies against CD45 (pan-leukocyte), CD3 (T-cells), CD4 (helper T-cells), CD8 (cytotoxic T-cells), and FoxP3 (regulatory T-cells).
-
For intracellular staining of FoxP3, cells are fixed and permeabilized after surface staining.
-
-
Data Acquisition: Stained cells are acquired on a multicolor flow cytometer.
-
Data Analysis: The data is analyzed using flow cytometry software to quantify the percentages of different immune cell populations within the tumor microenvironment.
Immunohistochemistry (IHC)
Protocol for PD-L1 and CD8 Staining:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Staining:
-
Sections are incubated with a primary antibody against PD-L1 (e.g., clone 28-8) or CD8.
-
A secondary antibody conjugated to a detection system (e.g., HRP-polymer) is then applied.
-
The signal is visualized using a chromogen such as DAB, followed by counterstaining with hematoxylin.
-
-
Imaging and Analysis: Stained slides are scanned, and the expression of PD-L1 and the density of CD8+ T-cells are quantified by a pathologist or using image analysis software.
Conclusion and Future Directions
The combination of Vorinostat with immunotherapy, particularly checkpoint inhibitors, represents a promising strategy to enhance antitumor immunity and improve clinical outcomes. The preclinical and clinical data presented in this guide provide a strong rationale for continued investigation. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy, optimizing dosing schedules to maximize synergy and minimize toxicity, and exploring the potential of Vorinostat with other immunotherapeutic modalities such as CAR-T cell therapy and cancer vaccines. The detailed experimental protocols provided herein are intended to facilitate these endeavors and contribute to the advancement of this exciting field.
References
A Head-to-Head Comparison of Vorinostat and Romidepsin in CTCL Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent histone deacetylase (HDAC) inhibitors, Vorinostat and Romidepsin, for the treatment of Cutaneous T-cell Lymphoma (CTCL). The information presented is collated from pivotal clinical trials and peer-reviewed research to facilitate an informed understanding of their respective performance, mechanisms, and safety profiles.
Mechanism of Action: A Tale of Two Inhibitors
Both Vorinostat and Romidepsin function by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones and other proteins. This, in turn, alters chromatin structure and gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1] However, their specificity differs. Vorinostat is a pan-HDAC inhibitor, targeting both class I and class II HDACs.[2] In contrast, Romidepsin is more selective, primarily inhibiting class I HDACs, which are predominantly located in the nucleus.[3] This difference in selectivity may contribute to variations in their efficacy and toxicity profiles.
References
Vorinostat: A Comparative Analysis of its Efficacy Across Diverse Cancer Types
For Immediate Release
This comprehensive guide offers a comparative analysis of the histone deacetylase (HDAC) inhibitor Vorinostat's efficacy across various malignancies. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical and preclinical data to provide an objective overview of Vorinostat's performance, supported by detailed experimental methodologies and visual representations of its molecular mechanisms.
Abstract
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent inhibitor of class I and II histone deacetylases (HDACs) that has demonstrated therapeutic efficacy in a range of cancers.[1] By inducing histone hyperacetylation, Vorinostat alters chromatin structure and modulates the expression of genes involved in key cellular processes such as cell cycle progression, apoptosis, and differentiation.[1] This guide provides a comparative perspective on Vorinostat's efficacy as a monotherapy and in combination regimens for both hematological and solid tumors, with a particular focus on Cutaneous T-cell Lymphoma (CTCL), Glioblastoma (GBM), Multiple Myeloma (MM), and Breast Cancer.
Comparative Efficacy of Vorinostat: A Tabular Overview
The following tables summarize the quantitative data from various clinical and preclinical studies, offering a clear comparison of Vorinostat's efficacy across different cancer types.
Table 1: Efficacy of Vorinostat in Hematological Malignancies
| Cancer Type | Study Phase | Treatment Regimen | Overall Response Rate (ORR) | Key Findings & Citation |
| Cutaneous T-cell Lymphoma (CTCL) | Phase IIb | Vorinostat (400 mg daily) | 29.7% | Effective in treatment-refractory Mycosis Fungoides/Sézary Syndrome.[2] |
| Phase II | Vorinostat (400 mg daily) | 24-31% | Demonstrated activity in heavily pretreated patients.[3][4] | |
| Multiple Myeloma (MM) | Phase IIb | Vorinostat + Lenalidomide + Dexamethasone | 24% | Active in lenalidomide-refractory patients. |
| Phase I/II | Vorinostat + Bortezomib + Doxorubicin + Dexamethasone | - | Combination therapy evaluated for safety and efficacy. | |
| Case Series | Vorinostat + Bortezomib | 5 of 6 patients had objective response | Effective in patients with relapsed/refractory MM after bortezomib failure. | |
| Follicular Lymphoma (FL) & Mantle Cell Lymphoma (MCL) | Phase I | Vorinostat (200 mg twice daily) | 40% | Showed promising activity in FL and MCL. |
Table 2: Efficacy of Vorinostat in Solid Tumors
| Cancer Type | Study Phase | Treatment Regimen | Efficacy Endpoint | Results & Citation |
| Glioblastoma (GBM), Recurrent | Phase II | Vorinostat (200 mg twice daily) | 6-month Progression-Free Survival (PFS6) | 15.2% |
| Phase II | Vorinostat + Bortezomib | 6-month Progression-Free Survival (PFS6) | 0% (Trial closed at interim analysis) | |
| Glioblastoma (GBM), Newly Diagnosed | Phase I/II | Vorinostat + Temozolomide + Radiation | 15-month Overall Survival (OS) | 55.1% (Did not meet primary efficacy objective) |
| Breast Cancer, Metastatic | Phase II | Vorinostat (200 mg twice daily) | Objective Response | No RECIST-based responses observed; 29% had stable disease. |
| Breast Cancer, Brain Metastases (Preclinical) | In vivo | Vorinostat (150 mg/kg daily) | Inhibition of large brain metastases | ~50% inhibition |
| Non-Small Cell Lung Cancer (NSCLC) | Phase I | Vorinostat + Carboplatin + Paclitaxel | Partial Response | 53% (10 of 19 patients) |
Mechanism of Action: Signaling Pathways
Vorinostat's anti-cancer effects are mediated through the modulation of various signaling pathways. As a pan-HDAC inhibitor, it increases the acetylation of both histone and non-histone proteins, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and inhibit angiogenesis.
In Cutaneous T-cell Lymphoma (CTCL) , Vorinostat has been shown to interfere with the T-cell receptor (TCR), MAPK, and JAK/STAT signaling pathways. It can inhibit the phosphorylation of key signaling molecules like ZAP70 and its downstream target AKT. Furthermore, studies have indicated that non-responding CTCL patients may have higher activation of STAT1, STAT3, and STAT5, suggesting the importance of the JAK/STAT pathway in Vorinostat resistance.
In endometrial and cervical cancers , Vorinostat's mechanism involves interaction with the Insulin-Like Growth Factor (IGF) signaling pathway and modulation of the PI3K/Akt pathway. It can upregulate the expression of MICA, a ligand for the NKG2D receptor on natural killer (NK) cells, thereby enhancing the immune response against tumor cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate Vorinostat's efficacy.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the dose-dependent effect of Vorinostat on the viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5x10³ cells per well and incubated overnight to allow for cell attachment.
-
Treatment: Cells are treated with a range of Vorinostat concentrations (e.g., 0-15 µM) for a specified duration, typically 48 to 72 hours.
-
Reagent Incubation: After the treatment period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of Vorinostat that inhibits cell growth by 50%) is determined from the dose-response curve.
Apoptosis Assay (DNA Fragmentation or PI Staining)
Objective: To quantify the induction of apoptosis in cancer cells following Vorinostat treatment.
Methodology:
-
Cell Treatment: Cancer cells are treated with varying concentrations of Vorinostat for a defined period (e.g., 24-72 hours).
-
Cell Harvesting and Staining:
-
For DNA Fragmentation: Cells are harvested and lysed. The fragmented DNA in the cytoplasm is quantified using a cell death detection ELISA kit.
-
For Propidium Iodide (PI) Staining: Cells are harvested, fixed, and stained with propidium iodide, which intercalates with DNA and allows for the quantification of cells with sub-G1 DNA content (a hallmark of apoptosis) by flow cytometry.
-
-
Data Acquisition:
-
ELISA: The absorbance is read using a spectrophotometer.
-
Flow Cytometry: The fluorescence of the PI-stained cells is measured.
-
-
Analysis: The percentage of apoptotic cells is determined by comparing the treated samples to the untreated controls.
Conclusion
Vorinostat has demonstrated significant clinical activity in CTCL, leading to its FDA approval for this indication. Its efficacy in other hematological malignancies, such as multiple myeloma, is promising, particularly in combination therapies. In the realm of solid tumors, the results have been more varied. While preclinical studies have shown potential in breast cancer and as a radiosensitizer, clinical trials in glioblastoma and metastatic breast cancer as a monotherapy have yielded modest results. The future of Vorinostat in cancer therapy will likely involve its use in combination with other targeted agents or immunotherapies, leveraging its ability to modulate the tumor microenvironment and overcome drug resistance. Further research is warranted to identify predictive biomarkers to better select patient populations who are most likely to benefit from Vorinostat treatment.
References
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Vorinostat in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on the treatment of cutaneous T-cell lymphoma (CTCL): Focus on vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
Validating Vorinostat's In Vitro Mechanisms in In Vivo Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vorinostat's performance with alternative histone deacetylase (HDAC) inhibitors, supported by experimental data. We delve into the validation of in vitro findings on Vorinostat's mechanism of action within in vivo systems, offering detailed methodologies for key experiments and visual summaries of complex biological processes.
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent inhibitor of class I and II histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] In vitro studies have extensively characterized its mechanism of action, demonstrating that Vorinostat induces cell cycle arrest, apoptosis, and differentiation in a variety of cancer cell lines.[3][4] This guide examines the translation of these in vitro findings to in vivo models and clinical settings, and compares Vorinostat to other HDAC inhibitors such as Panobinostat, Belinostat, and Romidepsin.
In Vitro Efficacy of Vorinostat and Comparators
Vorinostat and other HDAC inhibitors have demonstrated potent anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| HDAC Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| Vorinostat (SAHA) | SW-982 | Synovial Sarcoma | 8.6 µM | [5] |
| SW-1353 | Chondrosarcoma | 2.0 µM | ||
| HUT78 | Cutaneous T-Cell Lymphoma | 675 nM | ||
| Panobinostat (LBH-589) | SW-982 | Synovial Sarcoma | 0.1 µM | |
| SW-1353 | Chondrosarcoma | 0.02 µM | ||
| Belinostat (PXD101) | SW-982 | Synovial Sarcoma | 1.4 µM | |
| SW-1353 | Chondrosarcoma | 2.6 µM | ||
| Romidepsin (FK228) | HUT78 | Cutaneous T-Cell Lymphoma | 1.22 nM |
Note: IC50 values can vary depending on the cell line and assay conditions.
Panobinostat generally exhibits greater potency in vitro, with IC50 values in the nanomolar range for many cancer types, often being at least 10 times more potent than Vorinostat. Romidepsin also demonstrates high potency, particularly in T-cell lymphomas.
In Vivo Validation of Vorinostat's Mechanism
The anti-tumor effects of Vorinostat observed in vitro have been substantiated in various in vivo models, primarily through the use of tumor xenografts in immunodeficient mice. These studies confirm that Vorinostat can inhibit tumor growth and modulate the same cellular pathways identified in cell culture.
| In Vitro Finding | In Vivo Validation Method | Key In Vivo Observations | Reference |
| Inhibition of Cell Proliferation | Ki-67 staining of tumor tissue | Significant reduction in the number of Ki-67 positive proliferating cells in Vorinostat-treated tumors. | |
| Induction of Apoptosis | TUNEL assay on tumor sections | Increased number of TUNEL-positive apoptotic cells in tumors from Vorinostat-treated animals. | |
| Caspase-3 cleavage analysis | Enhanced cleavage of caspase-3 in tumor tissues, indicating activation of the apoptotic cascade. | ||
| Cell Cycle Arrest | Analysis of cell cycle regulatory proteins (e.g., p21, cyclins) in tumor lysates | Upregulation of p21 and downregulation of cyclins in xenograft tumors, consistent with G1 and G2/M cell cycle arrest. | |
| HDAC Inhibition | Western blot for acetylated histones in tumor tissue | Increased levels of acetylated histone H3 in tumor tissues and peripheral blood mononuclear cells from treated animals. |
These in vivo studies provide strong evidence that Vorinostat's anti-cancer activity is mediated through the same core mechanisms identified in vitro: the inhibition of HDACs, leading to histone hyperacetylation, and subsequent cell cycle arrest and apoptosis.
Comparative In Vivo Efficacy
While direct head-to-head in vivo comparisons are less common in the literature, available data suggests that the higher in vitro potency of compounds like Panobinostat can translate to greater in vivo efficacy in some models. For instance, Panobinostat has demonstrated more effective anti-tumor activity against both solid tumors and hematological malignancies in preclinical studies compared to earlier HDAC inhibitors.
In the treatment of cutaneous T-cell lymphoma (CTCL), both Vorinostat and Romidepsin are FDA-approved and show similar overall response rates (24%-30% for Vorinostat and 34%-35% for Romidepsin). However, their different chemical structures and HDAC subtype affinities may lead to variations in their biological and clinical activity.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in Vorinostat's mechanism and its validation, the following diagrams have been generated using the DOT language.
Caption: Vorinostat's core mechanism of action.
Caption: Experimental workflow for in vivo validation.
Caption: Logical flow from in vitro to in vivo.
Detailed Experimental Protocols
1. HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits for measuring HDAC activity in cell or nuclear extracts.
-
Reagent Preparation:
-
Prepare HDAC Assay Buffer.
-
Dilute HeLa Cell Nuclear Extract (or other HDAC-containing sample) and the Deacetylated Standard.
-
Prepare HDAC Developer working solution containing Trichostatin A to stop the reaction.
-
-
Assay Procedure:
-
Add HDAC Assay Buffer, Trichostatin A (for negative controls), or test inhibitor to the wells of a 96-well plate.
-
Add the diluted HDAC-containing sample to the appropriate wells.
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the HDAC Substrate to each well and mix thoroughly.
-
Incubate for the desired time (e.g., 30-60 minutes).
-
Stop the reaction by adding the HDAC Developer working solution.
-
Incubate for 10-15 minutes at room temperature.
-
Read the fluorescence on a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
-
-
Data Analysis:
-
Generate a standard curve using the Deacetylated Standard.
-
Determine the HDAC activity in the samples by comparing their fluorescence to the standard curve.
-
2. Western Blot for Acetyl-Histone Detection
This protocol outlines the general steps for detecting acetylated histones in cell or tissue lysates.
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, sodium butyrate).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the signal to a loading control such as total histone H3 or β-actin.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol describes the staining of cells with propidium iodide (PI) for cell cycle analysis.
-
Cell Preparation and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark for at least 30 minutes at room temperature or overnight at 4°C.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer using a linear scale for the DNA content channel.
-
Analyze the data using cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
4. TUNEL Assay for Apoptosis Detection in Xenograft Tissues
This protocol is for the detection of apoptotic cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Tissue Preparation:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K (e.g., 20 µg/mL) for 15-30 minutes at room temperature to retrieve antigenic sites.
-
-
TUNEL Reaction:
-
(Optional) Equilibrate the sections with Equilibration Buffer.
-
Add the TdT reaction mix (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP) to the sections.
-
Incubate in a humidified chamber for 60 minutes at 37°C.
-
-
Detection and Visualization:
-
If using an indirect method (e.g., Br-dUTP), incubate with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP).
-
If using HRP, add a suitable substrate such as DAB to develop the color.
-
Counterstain the nuclei with a suitable stain like hematoxylin or DAPI.
-
Dehydrate the sections and mount with a coverslip.
-
Visualize and quantify the number of TUNEL-positive (apoptotic) cells using a microscope.
-
References
- 1. Histone western blot protocol | Abcam [abcam.com]
- 2. uspharmacist.com [uspharmacist.com]
- 3. benchchem.com [benchchem.com]
- 4. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
comparing the gene expression profiles of cells treated with Vorinostat and other HDACis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles of cells treated with Vorinostat versus other prominent histone deacetylase inhibitors (HDACis). The information presented is collates experimental data from multiple studies to assist researchers in making informed decisions for their investigations.
Introduction to Vorinostat and HDAC Inhibition
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a hydroxamic acid-based pan-inhibitor of class I and II histone deacetylases (HDACs).[1][2] By inhibiting these enzymes, Vorinostat leads to an accumulation of acetylated histones and other non-histone proteins.[3] This alteration in acetylation status modifies chromatin structure and regulates the expression of a subset of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[4][5] Several other HDAC inhibitors, including Panobinostat (LBH589), Romidepsin (FK228), and Belinostat (PXD101), are also utilized in research and clinical settings, each with distinct properties and cellular effects. Understanding the similarities and differences in their impact on gene expression is crucial for their targeted application.
Comparative Analysis of Gene Expression Changes
Treatment of cancer cells with Vorinostat and other HDACis induces significant changes in their transcriptomes. While there is a considerable overlap in the genes modulated by different HDACis, inhibitor-specific and cell-line-specific responses are also prominent.
A study on HCT116 and HT29 colon cancer cell lines revealed that both Vorinostat and Panobinostat (LBH589) treatment led to a significant number of differentially expressed genes (DEGs). In HCT116 cells, Vorinostat treatment resulted in 3100 DEGs, with 57 being unique to this inhibitor when compared to LBH589. A core set of 11 genes was found to be modulated by both inhibitors in both cell lines, suggesting a common mechanistic signature for hydroxamic acid-based HDACis in colon cancer.
In another comparative study using neutrophil progenitor cells, Vorinostat (SAHA) and Entinostat (MS-275), a class I selective inhibitor, demonstrated both shared and unique effects on the transcriptome. RNA-sequencing analysis showed that MS-275 treatment resulted in 432 DEGs, while SAHA treatment led to 364 DEGs. Although both compounds impacted neutrophil development, the distinct gene expression profiles highlight the differences between pan- and class-selective HDAC inhibition.
Furthermore, in cutaneous T-cell lymphoma (CTCL) cells, both Vorinostat and Romidepsin were found to down-regulate the expression of the immunosuppressive cytokine IL-10. However, Romidepsin exhibited significantly higher potency in growth inhibition compared to Vorinostat.
The following tables summarize the quantitative data on gene expression changes induced by Vorinostat and other HDACis in various cancer cell lines.
Table 1: Differentially Expressed Genes in Colon Cancer Cell Lines (24h treatment)
| Cell Line | HDACi (Concentration) | Total DEGs | Upregulated (>2-fold) | Downregulated (>2-fold) | Unique to Vorinostat |
| HCT116 | Vorinostat (2 µM) | 3100 | 24 | 17 | 57 |
| HCT116 | Panobinostat (50 nM) | 3509 | 92 | 150 | N/A |
Data sourced from a study by Wilson et al.
Table 2: Top 5 Upregulated Genes by Vorinostat and Panobinostat in HCT116 Cells
| Gene Symbol | Vorinostat Fold Change | Panobinostat Fold Change |
| DDIT4 | 10.1 | 19.4 |
| ADM | 8.8 | 10.2 |
| KLF6 | 7.9 | 10.1 |
| GDF15 | 7.5 | 11.8 |
| TRIB3 | 7.3 | 12.3 |
Data represents a selection of highly upregulated genes and is adapted from Wilson et al.
Table 3: Top 5 Downregulated Genes by Vorinostat and Panobinostat in HCT116 Cells
| Gene Symbol | Vorinostat Fold Change | Panobinostat Fold Change |
| MYC | -4.3 | -5.6 |
| ID1 | -3.8 | -4.9 |
| HELLS | -3.5 | -4.5 |
| E2F1 | -3.2 | -4.2 |
| CDC25A | -3.1 | -4.1 |
Data represents a selection of highly downregulated genes and is adapted from Wilson et al.
Table 4: Differentially Expressed Genes in Neutrophil Progenitor Cells
| HDACi | Total DEGs |
| Entinostat (MS-275) | 432 |
| Vorinostat (SAHA) | 364 |
Data sourced from a study by van der Dussen et al.
Signaling Pathways Modulated by Vorinostat and Other HDACis
HDAC inhibitors, including Vorinostat, exert their anti-cancer effects by modulating key signaling pathways that control cell survival and proliferation. The two most significantly affected pathways are the apoptosis and cell cycle regulation pathways.
Apoptosis Signaling Pathway
HDACis can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They achieve this by altering the expression of pro- and anti-apoptotic genes. For instance, HDACis have been shown to upregulate pro-apoptotic proteins like Bim and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
Caption: Apoptosis signaling pathways activated by HDAC inhibitors.
Cell Cycle Regulation Pathway
HDAC inhibitors often induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints. A key mechanism is the transcriptional upregulation of cyclin-dependent kinase (CDK) inhibitors, most notably p21WAF1/CIP1. The induction of p21 is often independent of p53 status.
Caption: Cell cycle regulation at the G1/S checkpoint by HDAC inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of typical protocols used in studies comparing the gene expression profiles of cells treated with HDACis.
Cell Culture and HDACi Treatment
-
Cell Lines: HCT116 and HT29 (human colon carcinoma), SW-982 (synovial sarcoma), SW-1353 (chondrosarcoma), and CD34+ human cord blood progenitor cells are examples of cell lines used in these studies.
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., McCoy's 5A for colon cancer cells) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
HDACi Treatment: Cells are seeded at a specific density and allowed to adhere overnight. They are then treated with the desired concentrations of HDACis (e.g., 2 µM Vorinostat or 50 nM Panobinostat for colon cancer cells) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
RNA Isolation and Microarray/RNA-Seq Analysis
-
RNA Extraction: Total RNA is isolated from treated and control cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and/or microfluidic analysis.
-
Microarray Analysis: For microarray experiments, labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Illumina Human-6 V2 BeadChip). After washing and staining, the arrays are scanned, and the raw data is processed for background correction, normalization, and statistical analysis to identify differentially expressed genes.
-
RNA-Sequencing (RNA-Seq): For RNA-seq, libraries are prepared from the total RNA, which typically involves rRNA depletion or poly(A) selection, followed by cDNA synthesis, adapter ligation, and amplification. The libraries are then sequenced on a high-throughput sequencing platform. The resulting sequence reads are aligned to a reference genome, and gene expression levels are quantified. Differential expression analysis is then performed to identify genes with significant changes in expression between treatment and control groups.
Caption: General experimental workflow for gene expression profiling.
Conclusion
Vorinostat and other HDAC inhibitors induce broad changes in gene expression that underpin their anti-cancer activities. While there are common sets of genes and pathways affected by different HDACis, significant differences also exist, likely due to variations in their chemical structures, HDAC isoform selectivity, and the specific cellular context. This guide provides a comparative overview to aid researchers in selecting the most appropriate HDACi for their studies and in interpreting the resulting gene expression data. Further research is needed to fully elucidate the specific molecular mechanisms of each inhibitor and to identify biomarkers that can predict therapeutic response.
References
- 1. DNA microarray profiling of genes differentially regulated by the histone deacetylase inhibitors vorinostat and LBH589 in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Vorinostat: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vorinostat's performance against other histone deacetylase (HDAC) inhibitors, supported by an analysis of published clinical trial data. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in research and development.
Comparative Efficacy of HDAC Inhibitors in T-Cell Lymphomas
The following tables summarize the efficacy data from key clinical trials of Vorinostat and other HDAC inhibitors, primarily in the context of Cutaneous T-Cell Lymphoma (CTCL) and Peripheral T-Cell Lymphoma (PTCL). It is important to note that direct head-to-head comparative trials are limited, and comparisons should be interpreted with caution due to potential differences in patient populations and study designs.
Table 1: Efficacy of Vorinostat in Cutaneous T-Cell Lymphoma (CTCL)
| Trial Identifier/Reference | Patient Population | N | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DOR) | Median Time to Progression (TTP) |
| Phase IIb (Olsen et al.) | Advanced, refractory CTCL (Stage ≥IIB) | 74 | 400 mg orally once daily | 29.7% | 1 (after 281 days) | 22 | ≥ 6.1 months | ≥ 9.8 months |
| Phase IIa (Duvic et al.) | Refractory CTCL | 33 | 400 mg daily (Group 1) | 24.2% (overall) | 0 | 8 | 15.1 weeks | 30.2 weeks |
Table 2: Comparative Efficacy of Other HDAC Inhibitors in T-Cell Lymphomas
| Drug | Trial Identifier/Reference | Indication | N | Dosing Regimen | Overall Response Rate (ORR) | Median Duration of Response (DOR) |
| Romidepsin | Pivotal Phase II | Refractory CTCL | 96 | 14 mg/m² IV on days 1, 8, 15 of a 28-day cycle | 34% (6 CRs) | 15 months |
| Belinostat | BELIEF Study (Pivotal Phase II) | Relapsed or refractory PTCL | 120 | 1000 mg/m² IV on days 1-5 of a 21-day cycle | 25.8% (10.8% CR) | 13.6 months |
| Panobinostat | Phase II | Refractory CTCL | 139 | 20 mg orally three times a week | 17.3% | 5.6 months |
Experimental Protocols of Key Clinical Trials
Detailed methodologies from the pivotal clinical trials are crucial for understanding the context of the presented data.
Vorinostat Phase IIb Trial in Advanced CTCL (NCT00091559)
-
Objective: To determine the response rate of oral Vorinostat in patients with advanced, persistent, progressive, or recurrent CTCL.
-
Patient Eligibility: Patients with stage IIB or higher Mycosis Fungoides (MF) or Sézary Syndrome (SS) who had received at least two prior systemic therapies.
-
Treatment Plan: Vorinostat was administered orally at a dose of 400 mg once daily. Treatment continued until disease progression or unacceptable toxicity. Dose modifications to 300 mg daily were permitted in case of toxicity.
-
Response Assessment: The primary endpoint was the objective response rate, measured by a severity-weighted assessment tool.
Romidepsin Pivotal Phase II Trial in Refractory CTCL
-
Objective: To confirm the efficacy of Romidepsin in patients with pretreated CTCL.
-
Patient Eligibility: Patients with stage IB to IVA CTCL who had received one or more prior systemic therapies.
-
Treatment Plan: Romidepsin was administered as an intravenous infusion at a dose of 14 mg/m² on days 1, 8, and 15 of a 28-day cycle.
-
Response Assessment: A composite endpoint was used to assess response, including skin disease, lymph node involvement, and circulating Sézary cells.
Belinostat BELIEF Study in Relapsed or Refractory PTCL (NCT00865734)
-
Objective: To evaluate the efficacy and tolerability of single-agent Belinostat in patients with relapsed or refractory PTCL.
-
Patient Eligibility: Patients with confirmed PTCL who had progressed after at least one prior therapy.
-
Treatment Plan: Belinostat was administered as a 30-minute intravenous infusion at a dose of 1,000 mg/m² on days 1-5 of a 21-day cycle.
-
Response Assessment: The primary endpoint was the overall response rate, assessed by an independent review committee based on International Working Group criteria.
Safety and Tolerability Profile
The safety profiles of HDAC inhibitors are a critical consideration in their clinical application. The most common adverse events are summarized below.
Table 3: Common Adverse Events (Grade 3 or Higher) of HDAC Inhibitors
| Drug | Common Grade 3/4 Adverse Events |
| Vorinostat | Thrombocytopenia, dehydration, fatigue, nausea, pulmonary embolism. |
| Romidepsin | Thrombocytopenia, neutropenia, infections. |
| Belinostat | Nausea, fatigue, pyrexia, anemia, vomiting. |
| Panobinostat | Thrombocytopenia, anemia, neutropenia, diarrhea, asthenia, fatigue. |
Signaling Pathways and Mechanism of Action
Vorinostat and other pan-HDAC inhibitors function by blocking the activity of class I and II histone deacetylases. This leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcription of genes that are often silenced in cancer cells, such as tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis.
Caption: Mechanism of action of Vorinostat as an HDAC inhibitor.
Vorinostat's downstream effects include the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of cyclin D1, leading to G1 cell cycle arrest. It also influences apoptosis through both the intrinsic and extrinsic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Caption: Key signaling pathways affected by Vorinostat.
Experimental Workflow for a Typical Phase II Clinical Trial
The logical flow of a phase II clinical trial for an HDAC inhibitor like Vorinostat involves several key stages, from patient selection to data analysis.
Caption: Generalized workflow for a Phase II clinical trial of Vorinostat.
References
Safety Operating Guide
Proper Disposal of Vorumotide: A Guide for Laboratory Professionals
Absence of specific disposal guidelines for Vorumotide necessitates adherence to general best practices for hazardous and pharmaceutical waste management. This guide provides a framework for safe handling and disposal, emphasizing the critical need to consult with institutional environmental health and safety (EHS) departments for site-specific protocols.
Currently, a specific Safety Data Sheet (SDS) detailing the proper disposal procedures for this compound is not publicly available. The information found pertains to Vorinostat, a different chemical compound, and should not be used as a substitute. In the absence of manufacturer-specific instructions, researchers, scientists, and drug development professionals must handle and dispose of this compound by applying established principles for managing chemical and pharmaceutical waste.
Key Principles for this compound Waste Management
Given that this compound is an antineoplastic agent, all waste generated during its handling and use should be considered hazardous. This includes unused or expired product, contaminated labware (e.g., vials, syringes, pipette tips), personal protective equipment (PPE), and any materials used for spill cleanup.
A general workflow for the proper management of this compound waste is outlined below. This should be adapted to comply with local, state, and federal regulations, as well as institutional policies.
Caption: General workflow for this compound waste management.
Procedural Steps for Disposal
-
Segregation: At the point of generation, segregate this compound waste from other waste streams (e.g., regular trash, biohazardous waste, radioactive waste).
-
Containment:
-
Solid Waste: Collect contaminated items such as gloves, gowns, and labware in a designated, leak-proof container lined with a heavy-duty plastic bag. These containers should be clearly labeled as "Hazardous Waste: this compound" or as required by your institution.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof, and shatter-resistant container. Do not mix with other chemical wastes unless explicitly permitted by your EHS department. The container must be clearly labeled with its contents.
-
Sharps: All needles, syringes, and other contaminated sharps must be immediately placed in a designated, puncture-resistant sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and any other information required by federal and institutional regulations.
-
Storage: Store all this compound waste in a designated and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and have secondary containment to prevent spills.
-
Disposal: Arrange for the disposal of this compound waste through your institution's EHS department. This waste will be collected by a licensed hazardous waste contractor for final disposal, which is typically incineration for antineoplastic agents.[1][2][3]
-
Record Keeping: Maintain accurate records of all this compound waste generated and disposed of, in accordance with regulatory requirements.
Personal Protective Equipment (PPE)
When handling this compound and its waste, appropriate PPE is mandatory to prevent exposure. This includes, but is not limited to:
| PPE Category | Specific Items |
| Gloves | Double gloving with chemotherapy-rated gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Disposable, fluid-resistant gown |
| Respiratory | A NIOSH-approved respirator may be necessary for handling powders or creating aerosols. Consult your institution's EHS for specific guidance. |
Spill Management
In the event of a this compound spill, the area should be immediately secured. Follow your institution's established spill cleanup procedures for hazardous chemicals. Generally, this involves using a chemical spill kit to absorb the material, decontaminating the area, and collecting all cleanup materials as hazardous waste.
It is imperative to contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the proper disposal procedures for this compound. They can provide information on approved waste containers, labeling requirements, and pickup schedules, ensuring compliance with all relevant regulations.
References
Navigating the Safe Handling of Vorumotide: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Vorumotide could not be located through publicly available resources. The following guidance is based on general best practices for handling potent immunological and antineoplastic agents, a category to which this compound belongs. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the manufacturer before handling any chemical.
This compound is identified as an immunological and antineoplastic agent, necessitating stringent safety protocols to protect laboratory personnel from potential hazards.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a research environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier to preventing exposure to potent compounds like this compound. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Procedure | Recommended PPE |
| Handling of solid (powder) this compound | Double nitrile gloves, disposable gown (with tight-fitting cuffs), N95 or higher respirator, and eye protection (safety glasses with side shields or goggles). |
| Handling of this compound in solution | Double nitrile gloves, disposable gown, and eye protection. A face shield should be worn in addition to goggles if there is a splash hazard. |
| Weighing and preparing solutions | All procedures involving open handling of the powder should be conducted in a certified chemical fume hood or a biological safety cabinet. |
| Administering this compound (in-vivo) | Double nitrile gloves, disposable gown, and eye protection. |
| General laboratory work in proximity | Lab coat, single pair of nitrile gloves, and safety glasses. |
Operational Plan: From Receipt to Use
A clear and concise operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of the compound.
Step 1: Receiving and Unpacking
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a single pair of nitrile gloves and a lab coat during unpacking.
-
If the primary container is compromised, treat it as a spill and follow the spill response protocol.
-
Verify the label and quantity of the compound against the shipping documents.
Step 2: Storage
-
Store this compound in a designated, clearly labeled, and secure location.
-
The storage area should be well-ventilated and access should be restricted to authorized personnel.
-
This compound should be stored at -20°C.[1]
Step 3: Preparation of Solutions
-
All manipulations of solid this compound, including weighing and initial solubilization, must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent aerosolization and inhalation.
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
Ensure all containers are clearly labeled with the compound name, concentration, date, and hazard symbols.
Step 4: Administration
-
When administering this compound in experimental models, wear appropriate PPE as outlined in Table 1.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.
-
All animal handling procedures should be in accordance with institutional guidelines for working with hazardous agents.
Disposal Plan: Managing this compound Waste
As an antineoplastic agent, all waste contaminated with this compound must be treated as hazardous chemotherapeutic waste.
Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharp objects must be placed in a designated, puncture-resistant "CHEMO" sharps container.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be disposed of in a yellow chemotherapeutic waste bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour any this compound-containing solutions down the drain.
Disposal Procedure:
-
All this compound waste containers must be sealed and labeled with "Chemotherapeutic Waste" and the primary hazardous constituents.
-
Arrange for the disposal of chemotherapeutic waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols and Visual Guides
To further clarify the procedural workflows, the following diagrams illustrate the logical steps for handling this compound and responding to a potential spill.
Caption: Workflow for handling this compound in a research setting.
Caption: General spill response procedure for a potent compound.
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling the potent immunological and antineoplastic agent, this compound, ensuring a safe and controlled laboratory environment. It is imperative to seek out and follow the specific guidance provided in the manufacturer's Safety Data Sheet for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
